1-(Oxan-2-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(oxan-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8)7-4-2-3-5-9-7/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPZBYFJCQFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCO1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267587 | |
| Record name | Tetrahydro-α-methyl-2H-pyran-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90048-32-1 | |
| Record name | Tetrahydro-α-methyl-2H-pyran-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90048-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-α-methyl-2H-pyran-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301267587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(oxan-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Oxan-2-yl)ethan-1-amine (CAS Number 90048-32-1)
A Note to the Reader: Comprehensive, publicly available data on 1-(Oxan-2-yl)ethan-1-amine is currently limited. This guide synthesizes the available information on its basic properties and draws upon established principles in medicinal chemistry, organic synthesis, and analytical sciences for related heterocyclic compounds to provide a foundational understanding and predictive insights for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Potential Pharmacophore
1-(Oxan-2-yl)ethan-1-amine, with the CAS number 90088-32-1, is a primary amine featuring a tetrahydropyran (oxane) ring substituted at the 2-position with an aminoethyl group. The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties and engage in specific biological interactions.[1][2] This structural feature suggests that 1-(Oxan-2-yl)ethan-1-amine holds potential as a valuable building block in the synthesis of novel therapeutic agents.
While specific biological activity for this compound is not extensively documented in publicly accessible literature, the presence of the tetrahydropyran ring and a primary amine functional group provides a strong rationale for its investigation in drug discovery programs. Oxetane-containing compounds, which share structural similarities, have demonstrated a wide range of biological activities, including antineoplastic, antiviral, and antifungal properties.[2]
Table 1: Physicochemical Properties of 1-(Oxan-2-yl)ethan-1-amine [3]
| Property | Value |
| CAS Number | 90048-32-1 |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| IUPAC Name | 1-(Oxan-2-yl)ethan-1-amine |
| Appearance | Liquid (predicted) |
| Storage Temperature | 4 °C |
Synthesis Strategies: A Predictive Approach
Conceptual Synthetic Workflow
A logical approach would involve the initial formation of a suitable precursor, such as an oxime or a nitrile, attached to the tetrahydropyran ring, followed by reduction to the desired primary amine.
Caption: Proposed synthetic pathway for 1-(Oxan-2-yl)ethan-1-amine.
Hypothetical Experimental Protocol: Reductive Amination
This protocol is a conceptual illustration and would require optimization and validation in a laboratory setting.
-
Step 1: Synthesis of 2-Acetyltetrahydropyran. This starting material can be synthesized through various methods, such as the acylation of a suitable tetrahydropyran precursor.
-
Step 2: Oximation.
-
Dissolve 2-acetyltetrahydropyran in a suitable solvent, such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the reaction mixture.
-
Stir the mixture at room temperature until the reaction is complete, monitoring by thin-layer chromatography (TLC).
-
Extract the resulting oxime with an organic solvent and purify by column chromatography.
-
-
Step 3: Reduction of the Oxime.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of the purified oxime in the same dry solvent to the suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide solution.
-
Filter the resulting mixture and extract the filtrate with an organic solvent.
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude 1-(Oxan-2-yl)ethan-1-amine.
-
Purify the crude product by distillation or column chromatography.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 1-(Oxan-2-yl)ethan-1-amine suggest its potential utility in several areas of drug discovery. The tetrahydropyran ring can act as a bioisosteric replacement for other cyclic systems, potentially improving metabolic stability and solubility.[4] The primary amine provides a key reactive handle for the introduction of diverse functionalities to explore structure-activity relationships (SAR).
Potential Therapeutic Areas for Derivatives:
-
Oncology: The tetrahydropyran moiety is found in a number of anticancer agents. Derivatives of 1-(Oxan-2-yl)ethan-1-amine could be explored for their potential to induce apoptosis or exhibit pro-oxidative effects in cancer cells.[4]
-
Neurodegenerative Diseases: The structural similarity to compounds with known activity in the central nervous system suggests that derivatives could be investigated for applications in conditions such as Alzheimer's disease.[5]
-
Infectious Diseases: The incorporation of heterocyclic amines is a common strategy in the development of antibacterial and antiviral agents.[5]
Analytical Characterization: A General Framework
Specific analytical data for 1-(Oxan-2-yl)ethan-1-amine is not widely published. However, standard analytical techniques for the characterization of heterocyclic amines would be applicable.
Table 2: Proposed Analytical Methods for Characterization
| Technique | Expected Information |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information on the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The proton NMR spectrum of a related compound, ethylamine, shows characteristic splitting patterns that can be used for structural elucidation.[6] |
| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For instance, the mass spectrum of ethylamine shows a base peak corresponding to the loss of a methyl group.[7] |
| Infrared (IR) Spectroscopy | IR spectroscopy would identify the presence of key functional groups, such as the N-H stretches of the primary amine and the C-O-C stretch of the ether in the tetrahydropyran ring. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the compound and for quantitative analysis. |
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Fire Hazard: While the flammability of this specific compound is unknown, many organic amines are flammable. Keep away from heat, sparks, and open flames.
It is imperative to conduct a thorough risk assessment before handling this compound and to consult general safety guidelines for handling amines.
Future Directions and Conclusion
1-(Oxan-2-yl)ethan-1-amine represents an intriguing, yet underexplored, chemical entity. The presence of the medicinally relevant tetrahydropyran scaffold warrants further investigation into its synthesis, biological activity, and potential applications in drug discovery. The development of a robust and scalable synthetic route is a critical first step to enable more extensive biological screening. Subsequent studies should focus on derivatization of the primary amine to generate a library of compounds for evaluation in various disease models. While the current body of knowledge is sparse, the structural features of 1-(Oxan-2-yl)ethan-1-amine suggest that it could be a valuable tool for medicinal chemists and researchers in the pursuit of novel therapeutics.
References
-
AMERICAN ELEMENTS®. 1-(oxan-2-yl)ethan-1-amine | CAS 90048-32-1. [Link]
-
El-Sayed, M. A. A., et al. "Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line." Scientific Reports, vol. 14, no. 1, 19 Jan. 2024, p. 1653. [Link]
-
Dem'yanov, P. I., et al. "Oxetane-containing metabolites: origin, structures, and biological activities." Applied Microbiology and Biotechnology, vol. 103, no. 4, 2019, pp. 1579-1591. [Link]
-
Wujec, M., et al. "New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity." Molecules, vol. 27, no. 21, 2022, p. 7263. [Link]
-
Serafin, K., et al. "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, vol. 13, 2017, pp. 483-513. [Link]
-
Doc Brown's Chemistry. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. [Link]
Sources
- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-2-yl)ethanamine: A Critical Evaluation of Available Scientific Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document endeavors to provide a comprehensive technical guide on the chemical compound 1-(tetrahydro-2H-pyran-2-yl)ethanamine. However, a thorough investigation of publicly available scientific literature, chemical databases, and patent repositories reveals a significant scarcity of in-depth technical information required for a complete guide as per the requested core requirements. While the compound is commercially available and noted for its potential utility in medicinal chemistry, detailed experimental protocols, extensive spectroscopic data, and specific applications in drug development are not well-documented in peer-reviewed sources.
This guide will therefore present the available information and critically highlight the existing gaps in the scientific knowledge base for this particular molecule.
Introduction and Chemical Identity
1-(Tetrahydro-2H-pyran-2-yl)ethanamine, also known as 2-(tetrahydro-2H-pyran-2-yl)ethanamine, is a primary amine featuring a tetrahydropyran ring connected to an ethylamine moiety. The tetrahydropyran ring is a common scaffold in medicinal chemistry, valued for its stability and its ability to act as a bioisostere for other cyclic systems.[1] The presence of a primary amine group provides a key functional handle for derivatization and the introduction of this molecule into larger, more complex structures.[1]
Table 1: Chemical and Physical Properties of 1-(Tetrahydro-2H-pyran-2-yl)ethanamine
| Property | Value | Source |
| CAS Number | 40500-01-4 | [1] |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1] |
Structural Analysis and Stereochemistry
The chemical structure of 1-(tetrahydro-2H-pyran-2-yl)ethanamine possesses a chiral center at the 2-position of the tetrahydropyran ring. This chirality is a critical consideration for its application in drug development, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles.
Figure 1: 2D Chemical Structure of 1-(Tetrahydro-2H-pyran-2-yl)ethanamine. The asterisk () indicates the chiral center.
Synthesis and Methodologies: A Knowledge Gap
A critical deficiency in the current body of scientific knowledge is the absence of detailed, peer-reviewed synthetic protocols for 1-(tetrahydro-2H-pyran-2-yl)ethanamine. While general methods for the synthesis of tetrahydropyran derivatives are well-established, a specific, optimized, and validated procedure for this particular amine is not published.
Hypothetical Synthetic Pathways:
Based on established organic chemistry principles, one could propose several synthetic routes. A plausible approach might involve the following steps:
Figure 2: Potential synthetic routes to 1-(tetrahydro-2H-pyran-2-yl)ethanamine.
Causality Behind Potential Experimental Choices:
-
Route 1: Nucleophilic Substitution: Starting from a 2-(2-haloethyl)tetrahydropyran, a direct amination with ammonia or a Gabriel synthesis using potassium phthalimide followed by hydrolysis would yield the desired primary amine. The choice of aminating agent would depend on the desired selectivity and the potential for over-alkylation.
-
Route 2: Reduction of a Nitrile: The reduction of a corresponding nitrile, tetrahydro-2H-pyran-2-acetonitrile, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation would provide a clean route to the primary amine.
Self-Validating System for a Hypothetical Protocol:
For any of these proposed syntheses, a self-validating protocol would require:
-
Starting Material Characterization: Full spectroscopic confirmation (¹H NMR, ¹³C NMR, IR, MS) of the starting materials.
-
In-process Controls: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Product Isolation and Purification: Detailed procedures for work-up and purification (e.g., extraction, distillation, or chromatography) with reported yields.
-
Final Product Characterization: Unambiguous structural confirmation of 1-(tetrahydro-2H-pyran-2-yl)ethanamine through comprehensive spectroscopic analysis.
Crucially, no published studies provide this level of detail for the synthesis of this specific compound.
Spectroscopic Data: An Unmet Requirement
A cornerstone of any technical guide is the presentation of reference spectroscopic data for the unequivocal identification of the compound. Despite extensive searches, authenticated ¹H NMR, ¹³C NMR, IR, and Mass Spectra for 1-(tetrahydro-2H-pyran-2-yl)ethanamine are not available in the public domain or peer-reviewed literature.
Table 2: Anticipated Spectroscopic Features (Hypothetical)
| Technique | Expected Signals |
| ¹H NMR | - Complex multiplets for the tetrahydropyran ring protons. - A multiplet for the methine proton at the C2 position of the pyran ring. - Multiplets for the two methylene groups of the ethyl chain. - A broad singlet for the amine protons. |
| ¹³C NMR | - Signals corresponding to the five carbon atoms of the tetrahydropyran ring. - Signals for the two carbon atoms of the ethyl chain. |
| IR | - N-H stretching vibrations (typically around 3300-3400 cm⁻¹). - C-H stretching vibrations (around 2850-3000 cm⁻¹). - C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹). |
| Mass Spec | - A molecular ion peak (M⁺) corresponding to the molecular weight. - Characteristic fragmentation patterns, likely involving the loss of the amine group or cleavage of the ethyl chain. |
Without experimental data, these remain predictions and cannot serve as a reliable reference for researchers.
Applications in Drug Discovery and Development: General Assertions Lack Specific Evidence
Commercial suppliers note that 1-(tetrahydro-2H-pyran-2-yl)ethanamine is used as a key intermediate in organic synthesis, particularly in the pharmaceutical industry for constructing complex molecules.[1] It is suggested to be valuable in the development of active pharmaceutical ingredients (APIs), potentially for neurological and inflammatory conditions.[1]
However, a comprehensive search of the patent and medicinal chemistry literature did not yield specific examples of marketed drugs or clinical candidates that explicitly use 1-(tetrahydro-2H-pyran-2-yl)ethanamine as a building block. While the tetrahydropyran motif is indeed prevalent in numerous pharmaceuticals, the direct incorporation of this specific ethylamine derivative is not prominently documented.
The lack of concrete examples prevents a detailed discussion of its role in structure-activity relationship (SAR) studies or as a pharmacophore component in drug design.
Conclusion and Future Outlook
1-(Tetrahydro-2H-pyran-2-yl)ethanamine presents a chemical scaffold with theoretical potential in medicinal chemistry. However, the current state of publicly accessible scientific knowledge is insufficient to provide a comprehensive technical guide that meets the standards of rigor and detail required by research and drug development professionals.
The significant information gaps include:
-
Lack of Published Synthetic Protocols: No detailed, validated, and peer-reviewed synthetic methods are available.
-
Absence of Spectroscopic Data: There is no public repository of reference NMR, IR, or Mass Spectra for this compound.
-
Undocumented Applications: Specific examples of its use in the synthesis of known drugs or advanced clinical candidates are not found in the literature.
For 1-(tetrahydro-2H-pyran-2-yl)ethanamine to become a more widely utilized building block in drug discovery, it is imperative for researchers who synthesize or utilize this compound to publish their findings. This should include detailed experimental procedures, comprehensive characterization data, and the context of its application. Until such information becomes available, its potential will remain largely theoretical, and its adoption by the broader scientific community will be limited.
References
-
MySkinRecipes. 2-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine. Available at: [Link]. Accessed February 2024.
Sources
molecular weight and formula of 1-(Oxan-2-yl)ethan-1-amine
Role: Chiral Pharmacophore Scaffold & Building Block Content Type: Technical Guide / Whitepaper
Executive Summary
1-(Oxan-2-yl)ethan-1-amine (IUPAC: 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) is a saturated heterocyclic amine utilized primarily as a chiral building block in Fragment-Based Drug Discovery (FBDD).[1] Its structural value lies in its ability to introduce a polar, non-aromatic lipophilic group (the tetrahydropyran ring) adjacent to a primary amine handle. This configuration allows for the modulation of physicochemical properties—specifically solubility and metabolic stability—without the liability of aromatic ring stacking or rapid oxidative metabolism often associated with phenyl-based analogs.
This guide details the physicochemical profile, stereochemical complexity, synthetic pathways, and application of this molecule in high-value medicinal chemistry campaigns.
Physicochemical Profile
The following data represents the core properties of the racemic mixture. Researchers must note that biological activity often diverges significantly between diastereomers.
| Property | Value | Notes |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)ethanamine | Standard nomenclature |
| Common Name | 1-(Oxan-2-yl)ethan-1-amine | "Oxan-2-yl" refers to the tetrahydropyran-2-yl radical |
| CAS Registry Number | 90048-32-1 | General racemate identifier |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | Average mass |
| Monoisotopic Mass | 129.11536 Da | For HRMS calibration |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; absorbs CO₂ from air |
| Boiling Point | ~180–185 °C (760 mmHg) | Predicted; distillable under vacuum |
| Density | ~0.94 g/cm³ | |
| pKa (Conjugate Acid) | ~10.5 | Typical for |
| cLogP | ~0.2 | Low lipophilicity aids aqueous solubility |
| H-Bond Donors | 1 (Amine) | |
| H-Bond Acceptors | 2 (Amine N, Ether O) |
Structural Analysis & Stereochemistry
The molecule possesses two chiral centers :
-
C2 of the Tetrahydropyran Ring: The point of attachment to the ethyl chain.
-
C1 of the Ethyl Chain: The carbon bearing the amine group.
This connectivity results in four possible stereoisomers, existing as two pairs of diastereomers. The separation of these diastereomers is often a critical step in lead optimization.
Stereochemical Diagram (Graphviz)
Caption: Stereochemical hierarchy of 1-(Oxan-2-yl)ethan-1-amine showing the relationship between diastereomers (physically separable) and enantiomers (require chiral resolution).
Synthetic Methodology
The most robust industrial route to 1-(Oxan-2-yl)ethan-1-amine is the Reductive Amination of 2-acetyltetrahydropyran. This method allows for scale-up and can be adapted for diastereoselectivity using chiral auxiliaries or specific hydride sources.
Protocol: Reductive Amination (Standard)[5]
Reaction Overview:
Reagents:
-
Substrate: 2-Acetyltetrahydropyran (1.0 eq)
-
Amine Source: Ammonium Acetate (10.0 eq)
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Methanol (anhydrous)
Step-by-Step Procedure:
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve 2-acetyltetrahydropyran in anhydrous Methanol (0.2 M concentration).
-
Add Ammonium Acetate (10 eq) in one portion.
-
Critical Control Point: Stir at room temperature for 1–2 hours to ensure equilibrium formation of the imine/enamine intermediate.
-
-
Reduction:
-
Cool the solution to 0°C.
-
Carefully add NaBH₃CN (0.7 eq) portion-wise. (Caution: HCN generation is possible; ensure proper ventilation).
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Workup (Amine Isolation):
-
Quench the reaction with 1N HCl until pH < 2 (destroys excess hydride and hydrolyzes boron complexes).
-
Extract with Diethyl Ether (removes neutral impurities/unreacted ketone). Discard the organic layer.
-
Basification: Adjust the aqueous phase to pH > 12 using 4N NaOH.
-
Extract the product (free amine) with Dichloromethane (DCM) (3x).
-
Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically >90% pure. Further purification can be achieved via Kugelrohr distillation or amine-functionalized silica chromatography.
-
Synthetic Workflow Diagram (Graphviz)
Caption: One-pot reductive amination workflow converting the ketone precursor to the target primary amine.
Applications in Drug Discovery[7][8][9]
Fragment-Based Drug Design (FBDD)
1-(Oxan-2-yl)ethan-1-amine is a "privileged scaffold" in FBDD. It addresses the "Escape from Flatland" challenge by introducing sp³ complexity (chirality and 3D shape) into drug candidates, which improves selectivity against protein targets compared to flat aromatic amines.
Key Advantages:
-
Solubility: The ether oxygen in the THP ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl analog.
-
Metabolic Stability: The saturated ring is generally more resistant to oxidative metabolism (CYP450) than phenyl rings, although the
-carbon next to the ether oxygen is a potential site for oxidation. -
Vector Positioning: The amine handle allows for coupling to carboxylic acids (amide formation) or halides (SNAr), positioning the THP ring into specific hydrophobic pockets of enzymes or receptors.
References
-
American Elements. (n.d.). 1-(oxan-2-yl)ethan-1-amine Technical Data. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
-
PubChem. (2025).[2] Compound Summary: 1-(Tetrahydro-2H-pyran-2-yl)ethanamine. (Derived structure/formula verification).
-
Sato, S., et al. (2004).[3] "One-pot reductive amination of aldehydes and ketones with α-picoline-borane." Tetrahedron, 60(36), 7899-7906. (Alternative green chemistry reduction method).[4][3]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
Technical Comparison: Alpha-Branched vs. Linear Tetrahydropyran-Ethylamines in Drug Design
Executive Summary
This technical guide analyzes the structural, synthetic, and medicinal chemistry distinctions between 1-(oxan-2-yl)ethan-1-amine (Molecule A,
While both scaffolds serve as saturated,
Part 1: Structural & Physicochemical Analysis
Structural Divergence
The core difference lies in the substitution pattern on the ethylamine chain relative to the tetrahydropyran (THP) ring.
| Feature | Molecule A: 1-(Oxan-2-yl)ethan-1-amine | Molecule B: 2-(Tetrahydro-2H-pyran-2-yl)ethylamine |
| Structure Type | Linear Homologated Amine | |
| Chiral Centers | Two (Ring C2 + Chain C1) | One (Ring C2) |
| Stereoisomers | 4 ( | 2 ( |
| Steric Profile | High bulk proximal to amine; restricted rotation. | Low bulk; high conformational freedom. |
| Common Use | Metabolic blocker; rigidifying element. | Linker/Spacer; flexible tether. |
The "Escape from Flatland"
Both molecules contribute to the Fraction of
Part 2: Synthetic Methodologies
The synthesis of these fragments requires distinct strategies. Molecule A involves creating a new chiral center, often necessitating diastereoselective control. Molecule B focuses on chain extension.
Comparative Synthesis Pathways (Graphviz)
Figure 1: Parallel synthetic workflows. Route A emphasizes diastereoselective challenges, while Route B focuses on functional group interconversion.
Critical Synthetic Considerations
For Molecule A (Branched):
The reductive amination of 2-acetyltetrahydropyran is the industry-standard route. However, it produces a mixture of diastereomers (syn/anti).
-
Challenge: Separating the
isomer from the isomer often requires chiral SFC (Supercritical Fluid Chromatography) or diastereomeric salt crystallization. -
Reagent Choice: Titanium(IV) isopropoxide (
) is recommended over simple acid catalysis to ensure complete conversion to the imine prior to reduction, minimizing alcohol byproducts [2].
For Molecule B (Linear):
The synthesis is generally more robust. The starting material, (tetrahydropyran-2-yl)acetonitrile, is commercially available or easily accessible from the alcohol.
-
Challenge: Preventing secondary amine formation during nitrile reduction.
-
Solution: Performing the hydrogenation in the presence of ammonia or using
at low temperatures ensures primary amine selectivity.
Part 3: Medicinal Chemistry Implications[1][2][3][4][5]
Metabolic Stability: The Alpha-Methyl Effect
Molecule A is designed to resist oxidative deamination. Cytochrome P450 enzymes and Monoamine Oxidases (MAO) typically attack the
-
Molecule B (Linear): The
-carbon is a . It is highly susceptible to oxidation to the imine, followed by hydrolysis to the aldehyde (deamination). -
Molecule A (Branched): The
-methyl group sterically hinders the approach of metabolic enzymes and removes one abstractable hydrogen, significantly increasing the metabolic half-life ( ) [3].
Basicity and Permeability
The ether oxygen in the THP ring exerts an inductive electron-withdrawing effect (-I), lowering the
-
Expected
: ~9.5–10.0 (slightly lower than typical alkyl amines ~10.5). -
Effect: A lower
increases the fraction of neutral species at physiological pH (7.4), potentially improving passive membrane permeability.
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-(Oxan-2-yl)ethan-1-amine (Reductive Amination)
Targeting the Branched Scaffold
-
Imine Formation:
-
To a flame-dried flask under
, add 2-acetyltetrahydropyran (1.0 eq) and Titanium(IV) isopropoxide (2.0 eq). -
Add 7M
in MeOH (5.0 eq) dropwise. -
Stir at ambient temperature for 12 hours. Observation: Solution may turn slightly viscous.
-
-
Reduction:
-
Cool the reaction mixture to 0°C.
-
Add Sodium Borohydride (
) (1.5 eq) portion-wise over 30 minutes. Caution: Gas evolution ( ). -
Stir at room temperature for 3 hours.
-
-
Quench & Workup:
-
Quench by slow addition of aqueous
(2M). A white precipitate ( ) will form. -
Dilute with Ethyl Acetate (EtOAc) and filter through a Celite pad to remove titanium salts.
-
Wash the filtrate with brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
The crude oil contains diastereomers. Purify via silica gel chromatography (DCM:MeOH:NH4OH gradient) or Chiral SFC if single isomers are required.
-
Protocol B: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethylamine (Nitrile Reduction)
Targeting the Linear Scaffold
-
Preparation:
-
Dissolve (tetrahydropyran-2-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C under Argon.
-
-
Reduction:
-
Add Lithium Aluminum Hydride (
) (2.0 eq, 1M in THF) dropwise. Maintain internal temperature < 5°C. -
Allow to warm to room temperature and reflux for 2 hours.
-
-
Fieser Quench:
-
Cool to 0°C.
-
Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL), where is the mass of in grams. -
Stir vigorously until a granular white precipitate forms.
-
-
Isolation:
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride. Journal of the Chemical Society, Perkin Transactions 1, (18), 2345. [Link]
-
Obach, R. S., et al. (2008). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics, 316(1), 336-348. [Link]
Sources
physical properties of 1-(Oxan-2-yl)ethan-1-amine hydrochloride
An In-depth Technical Guide to the Physical Properties of 1-(Oxan-2-yl)ethan-1-amine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 1-(Oxan-2-yl)ethan-1-amine hydrochloride (CAS No: 1820598-79-5 for the (1R)-enantiomer).[1] As a key building block in medicinal chemistry, a thorough understanding of its characteristics is paramount for researchers, scientists, and drug development professionals. The physicochemical properties of a compound—including its molecular structure, solubility, melting point, and spectroscopic profile—are foundational to its application, influencing everything from reaction kinetics to bioavailability and formulation.[2][3] This document synthesizes available data, outlines authoritative analytical methodologies, and provides field-proven insights into the characterization of this primary amine salt, ensuring a self-validating system of protocols for reliable and reproducible results.
The Strategic Importance of Physicochemical Characterization
In the landscape of modern drug discovery, the journey from a chemical entity to a viable therapeutic agent is governed by its physicochemical properties.[3][4] These attributes are not mere data points; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] For a molecule like 1-(Oxan-2-yl)ethan-1-amine hydrochloride, which contains both a lipophilic oxane ring and a polar amine hydrochloride group, these properties exist in a delicate balance.
The hydrochloride salt form is intentionally designed to enhance aqueous solubility and stability compared to the free amine base, a common strategy to improve a drug candidate's bioavailability.[5][6] Therefore, rigorously characterizing these properties is a non-negotiable first step in the development pipeline. It allows scientists to predict behavior, design appropriate formulations, and avoid costly late-stage attrition.[4][7] This guide is structured to provide both the foundational data and the practical, validated methodologies required for this critical task.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the bedrock of all subsequent analysis.
-
IUPAC Name: 1-(Oxan-2-yl)ethan-1-amine hydrochloride
-
Synonyms: 1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochloride
-
CAS Number: 1820598-79-5 (for the (1R)-enantiomer)[1]
-
Molecular Formula: C₇H₁₆ClNO[1]
-
Molecular Weight: 165.66 g/mol [1]
The structure consists of a saturated six-membered oxane (tetrahydropyran) ring substituted at the 2-position with an aminoethyl group. The amine is protonated to form the hydrochloride salt.
Figure 1: Chemical structure of 1-(Oxan-2-yl)ethan-1-amine hydrochloride.
Core Physical Properties
The macroscopic properties of the compound are a direct reflection of its molecular structure and intermolecular forces. For amine hydrochlorides, these are dominated by ionic interactions and hydrogen bonding.
| Property | Value / Description | Significance in Drug Development |
| Appearance | Expected to be a white to off-white or cream-colored crystalline solid.[8] | Purity indicator; influences handling, processing, and formulation (e.g., tableting). |
| Melting Point | Not explicitly reported in search results, but expected to be significantly higher than the free base due to ionic crystal lattice energy. | A sharp melting point is a primary indicator of purity. Stability at different temperatures. |
| Solubility | High solubility in water and polar protic solvents (e.g., methanol, ethanol). Low solubility in nonpolar organic solvents (e.g., hexane, toluene). | Crucial for formulation of aqueous solutions for oral or parenteral delivery.[5] Affects absorption and bioavailability. |
| Hygroscopicity | Likely to be hygroscopic (absorbs moisture from the air), a common trait for amine salts.[8] | Impacts storage conditions, stability, and handling procedures to prevent degradation. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of the molecule, confirming its structure and purity.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in an amine salt. Due to strong intermolecular interactions, the peaks are often broad.[6]
-
Key Insight: The most telling feature is the broad, strong "NH⁺ stretching envelope" typically observed between 2800-3400 cm⁻¹.[6] This band is a hallmark of the ammonium salt and often overlaps with C-H stretching vibrations.
-
Characteristic Absorptions:
-
~2800-3400 cm⁻¹ (broad, strong): N-H stretching of the -NH₃⁺ group.[6]
-
~2850-2960 cm⁻¹ (medium): C-H stretching from the alkyl groups.
-
~1560-1620 cm⁻¹ (medium): N-H bending (asymmetric deformation) of the -NH₃⁺ group.[9]
-
~1080-1150 cm⁻¹ (strong): C-O-C stretching of the ether linkage in the oxane ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Data is predicted based on similar structures.[10][11]
-
¹H NMR (in D₂O):
-
Signals for the oxane ring protons would appear in the upfield region, typically between δ 1.2-4.0 ppm.
-
The proton on the carbon bearing the amine group (-CH-NH₃⁺) would likely be a multiplet around δ 3.0-3.5 ppm.
-
The methyl group (-CH₃) protons would appear as a doublet further upfield, likely around δ 1.3-1.6 ppm.
-
-
¹³C NMR (in D₂O):
-
The carbons of the oxane ring would resonate in the δ 20-80 ppm range.
-
The carbon attached to the oxygen (C2 of the oxane ring) would be the most downfield of the ring carbons.
-
The carbon bearing the amine group would likely appear in the δ 45-55 ppm range.
-
The methyl carbon would be the most upfield signal, around δ 18-25 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, Electrospray Ionization (ESI) in positive ion mode would be the method of choice. The expected observation is the molecular ion of the free base after loss of HCl.
-
Expected Molecular Ion (M+H)⁺: m/z = 130.12 (for C₇H₁₅NO)
Gas Chromatography (GC)
Direct analysis of amine hydrochlorides by GC is problematic due to their low volatility and thermal instability. The compound will not elute properly from the column.
-
Causality: The salt form must be converted back to the more volatile free amine in situ or prior to injection.[12][13] This is a critical, field-proven step for accurate quantification. A common method involves neutralization with a non-aqueous base.[12]
Validated Experimental Protocols
The following protocols are designed as self-validating systems to ensure accuracy and reproducibility.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC provides a more accurate and detailed thermal profile than traditional melting point apparatus.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup:
-
Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 25 °C. Ramp up to a temperature well above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. A sharp, single peak indicates high purity.
Protocol: Quantitative GC Analysis via Free Amine Regeneration
This protocol explains the necessary conversion of the hydrochloride salt to the free amine for successful GC analysis.[12]
Figure 2: Workflow for the quantitative GC analysis of an amine hydrochloride.
Step-by-Step Methodology:
-
Standard Preparation: Prepare a stock solution of 1-(Oxan-2-yl)ethan-1-amine hydrochloride in a suitable solvent like methanol. Add a high-boiling, non-reactive internal standard (e.g., octadecane or dodecane).[12]
-
Neutralization: To a 2 mL autosampler vial containing the standard solution, add a sufficient amount of powdered, anhydrous potassium carbonate (K₂CO₃).[12] The goal is to create a basic environment to deprotonate the amine.
-
Expertise: Anhydrous K₂CO₃ is preferred over aqueous bases like NaOH because it minimizes the introduction of water, which can interfere with some GC columns, and avoids potential degradation of the amine that can occur with strong hydroxides.[12]
-
-
Reaction: Cap the vial and shake vigorously for 1-2 minutes. The amine salt will react with the carbonate to form the free amine, which is soluble in the methanol, and potassium bicarbonate/chloride salts, which are solids.
-
Separation: Centrifuge the vial for 5 minutes to pellet the solid salts.
-
Injection: Carefully withdraw an aliquot of the supernatant (the methanol solution now containing the volatile free amine) and inject it into the GC.
-
GC Conditions (Typical):
-
Validation: The method is validated by the consistent ratio of the analyte peak area to the internal standard peak area across multiple preparations.
Conclusion
1-(Oxan-2-yl)ethan-1-amine hydrochloride is a primary amine salt with physical properties tailored for applications in pharmaceutical research. Its solid, crystalline nature and enhanced aqueous solubility are characteristic of its class. The definitive structural confirmation relies on a combination of spectroscopic techniques, including the hallmark broad N-H stretch in the IR spectrum and specific signatures in NMR. For quantitative analysis by gas chromatography, a critical, non-negotiable step is the liberation of the volatile free amine through neutralization. The methodologies and data presented in this guide provide a robust framework for researchers to reliably characterize this compound, ensuring data integrity and facilitating its effective use in drug development and synthetic chemistry.
References
-
LookChem. (n.d.). Cas 947662-64-8, 1-(Thiazol-2-yl)ethanamine HCl. Retrieved from [Link]
-
ACS Publications. (2019). Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. Retrieved from [Link]
-
PubChem. (n.d.). Ethylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and physico-chemical characterization of some quaternary ammonium salts of 2-aryl thiazole derivatives. Retrieved from [Link]
-
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]
- Google Patents. (n.d.). CN109384677A - A method of synthesis primary amine hydrochloride.
-
PubMed. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Retrieved from [Link]
-
Journal of the Chemical Society. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]
-
ResearchGate. (2015). How analyze an amine chlorhydrate by GC?. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of 1,3-oxazin-4-ones through an Ir-catalyzed mild formal condensation reaction of secondary amides with acyl chlorides. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2015). Importance of Physicochemical Properties In Drug Discovery. Retrieved from [Link]
-
Sciweavers. (n.d.). Physical properties of drug: Significance and symbolism. Retrieved from [Link]
-
Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from [Link]
- Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR Analysis spectral interpretation data. Retrieved from [Link]
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- 1. 1820598-79-5|(1R)-1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
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- 14. ijpsonline.com [ijpsonline.com]
Technical Guide: Stereochemical Control & Synthesis of 1-(Oxan-2-yl)ethan-1-amine
Executive Summary
The scaffold 1-(Oxan-2-yl)ethan-1-amine (also designated as 1-(tetrahydro-2H-pyran-2-yl)ethylamine) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for proline derivatives and a core motif in diverse NK1 receptor antagonists and antimicrobial agents.
This guide addresses the primary challenge in working with this molecule: the management of two contiguous stereocenters —the C2 position of the oxane ring and the C1' position of the exocyclic ethylamine chain. Control over the relative stereochemistry (syn vs. anti) and absolute configuration is paramount, as biological activity is frequently restricted to a single stereoisomer.
Part 1: Structural Analysis & Stereochemistry[1]
Defining the Chiral Landscape
The molecule possesses two stereogenic centers, resulting in
-
Center 1 (Ring): The C2 carbon of the tetrahydropyran ring.
-
Center 2 (Chain): The C1' carbon of the ethylamine side chain.
The Stereoisomer Hierarchy
The four isomers exist as two pairs of enantiomers. The relationship between the pairs is diastereomeric.
-
Pair A (Syn-like / Erythro): (2R, 1'R) and (2S, 1'S)
-
Pair B (Anti-like / Threo): (2R, 1'S) and (2S, 1'R)
Technical Note: The terms syn and anti here refer to the relative orientation of the amino group and the ring oxygen when viewed through the C2–C1' bond in a Newman projection. In many pharmacological contexts, the anti relationship is preferred to minimize steric clash within binding pockets.
Visualization of Stereochemical Relationships
The following diagram illustrates the stereochemical divergence and the necessary resolution pathways.
Figure 1: Stereochemical hierarchy showing the separation logic from crude mixture to single enantiomers.
Part 2: Asymmetric Synthesis Protocol
To avoid the yield loss associated with resolving four isomers, a stereoselective synthesis is required. The industry-standard approach utilizes Ellman’s Auxiliary (tert-butanesulfinamide) to control the formation of the exocyclic amine.[1]
Why Ellman's Auxiliary?
Direct reductive amination of 1-(oxan-2-yl)ethanone often yields low diastereoselectivity (dr ~ 1:1 to 3:1). Using chiral tert-butanesulfinamide serves two purposes:
-
Imine Activation: The sulfinyl group activates the imine for reduction.
-
Double Stereodifferentiation: If a chiral starting material (e.g., (2S)-oxan-2-yl ketone) is used, the chiral auxiliary enhances the facial selectivity of the incoming hydride, governed by Cram-Chelation or Felkin-Anh transition states.
Detailed Workflow: Diastereoselective Reduction
Objective: Synthesize (1S)-1-[(2S)-oxan-2-yl]ethan-1-amine with >90% de.
Reagents & Materials
-
Substrate: 1-((2S)-tetrahydro-2H-pyran-2-yl)ethanone (Enantiopure starting material is preferred).
-
Auxiliary: (R)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide).
-
Catalyst: Titanium(IV) ethoxide (Ti(OEt)
). -
Reductant: L-Selectride (Lithium tri-sec-butylborohydride) for high diastereocontrol.
-
Solvent: Anhydrous THF.
Step-by-Step Protocol
Step 1: Condensation (Imine Formation)
-
Charge a flame-dried flask with 1-((2S)-tetrahydro-2H-pyran-2-yl)ethanone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).
-
Add anhydrous THF (0.5 M concentration).
-
Add Ti(OEt)
(2.0 equiv) dropwise under N . -
Heat to 60°C for 12–18 hours. Checkpoint: Monitor by TLC (EtOAc/Hex) for disappearance of ketone.
-
Workup: Cool to RT, pour into brine, filter the Ti salts through Celite. Dry organic layer (Na
SO ) and concentrate. -
Result: The (S, R)-sulfinyl ketimine intermediate.
Step 2: Diastereoselective Reduction
-
Dissolve the crude ketimine in anhydrous THF at -78°C.
-
Add L-Selectride (1.5 equiv) slowly. Rationale: Bulky hydrides like L-Selectride enhance Felkin-Anh selectivity, favoring the anti-product.
-
Stir at -78°C for 4 hours, then warm slowly to 0°C.
-
Quench with saturated NH
Cl solution. -
Workup: Extract with EtOAc, dry, and concentrate.
-
Purification: Flash chromatography to isolate the major diastereomer.
Step 3: Cleavage of Auxiliary
-
Dissolve the sulfinamide in MeOH.
-
Add 4M HCl in dioxane (2.0 equiv). Stir at RT for 1 hour.
-
Concentrate to dryness to yield the amine hydrochloride salt.
-
Validation:
H NMR in D O to confirm loss of the t-butyl group ( ~1.2 ppm).
Synthesis Pathway Visualization
Figure 2: Ellman's auxiliary workflow for stereoselective amine synthesis.
Part 3: Analytical Resolution & Characterization
Even with asymmetric synthesis, verifying optical purity is mandatory.
Chiral HPLC Method Development
Separating the four isomers requires a polysaccharide-based stationary phase.
| Parameter | Condition A (Normal Phase) | Condition B (Reverse Phase) |
| Column | Daicel Chiralpak AD-H or IA | Daicel Chiralpak IG-3 |
| Mobile Phase | Hexane : IPA : Diethylamine (90:10:0.1) | Water (0.1% DEA) : Acetonitrile (40:60) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV 210 nm (weak chromophore) | UV 210 nm or CAD/ELSD |
| Selectivity | Excellent for Enantiomers | Better for Diastereomers |
Technical Insight: The amine has weak UV absorbance. If detection is difficult, derivatize with benzoyl chloride prior to HPLC analysis to introduce a chromophore.
NMR Validation
Distinguishing diastereomers by NMR is often possible without chiral shift reagents due to the proximity of the chiral centers.
-
Proton (
H) NMR: Look at the chemical shift of the methyl doublet on the ethyl chain. The syn and anti isomers typically show ppm. -
Carbon (
C) NMR: The C2 ring carbon is highly sensitive to the relative stereochemistry of the exocyclic amine.
Part 4: Pharmacological Implications[3]
The stereochemistry of 1-(oxan-2-yl)ethan-1-amine dictates its spatial occupancy in a binding pocket.
-
Vector Orientation: The C2-C1' bond acts as a pivot. In the anti configuration, the amine and the ring oxygen point in opposite directions, often favoring binding in receptors where hydrogen bonding to the ether oxygen is required simultaneously with salt-bridge formation at the amine.
-
Metabolic Stability: The stereochemistry at C2 affects the rate of oxidative metabolism (alpha-oxidation) on the ring. Steric shielding by the adjacent methyl group in syn isomers can prolong half-life.
References
-
Ellman, J. A., et al. (1997).[2] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines."[3] Journal of the American Chemical Society.[2]
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
-
Clarke, P. A., et al. (2008). "The synthesis of 2-substituted tetrahydropyrans." Tetrahedron.
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." Journal of Organic Chemistry.
-
Ingoglia, B. T., et al. (2018). "General Synthesis of 2-Substituted Pyrrolidines and Piperidines." Organic Letters.
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Introduction: The Significance of Solubility in Modern Chemistry
An In-depth Technical Guide to the Organic Solvent Solubility of 1-(Oxan-2-yl)ethan-1-amine
1-(Oxan-2-yl)ethan-1-amine is a heterocyclic compound featuring a primary amine attached to a tetrahydropyran (oxane) ring. As a chiral amine, it serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. The solubility of such a key intermediate is not a trivial physical parameter; it is a critical determinant of its utility. From reaction kinetics in synthetic chemistry to formulation and bioavailability in drug development, understanding and quantifying solubility is paramount for process optimization, scalability, and ultimately, project success.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of 1-(Oxan-2-yl)ethan-1-amine in a range of common organic solvents. We will move beyond a simple data sheet to explore the underlying physicochemical principles, provide a robust experimental protocol for its determination, and offer insights into interpreting the results.
Part 1: A Predictive Framework Based on Molecular Architecture
The solubility of a solute in a given solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic, but a deeper analysis of the molecular structure of 1-(Oxan-2-yl)ethan-1-amine allows for a more nuanced prediction.
Molecular Structure Analysis:
The molecule possesses two key features that dictate its solubility profile:
-
Polar, Protic Amine Group (-CH(NH₂)CH₃): The primary amine is the dominant functional group. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). This confers a strong polar character and a capacity for potent interactions with protic and polar aprotic solvents.
-
Polar, Aprotic Ether Group (-O- in the oxane ring): The oxygen atom within the tetrahydropyran ring contains lone pairs, making it a hydrogen bond acceptor. This feature enhances the molecule's overall polarity and its affinity for polar solvents.
-
Nonpolar Aliphatic Regions: The ethyl group and the hydrocarbon backbone of the oxane ring contribute a nonpolar character, which allows for weaker van der Waals interactions with nonpolar solvents.
Predicted Solubility Hierarchy:
Based on these structural attributes, we can predict a general hierarchy of solubility:
-
High Solubility: Expected in Polar Protic Solvents (e.g., Methanol, Ethanol). These solvents can engage in strong hydrogen bonding with both the amine and ether functionalities, effectively solvating the molecule.
-
Good to Moderate Solubility: Expected in Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF)). These solvents can act as hydrogen bond acceptors, interacting favorably with the amine group. The solubility in THF may be particularly high due to its structural similarity to the oxane ring.
-
Low to Very Low Solubility: Expected in Nonpolar Solvents (e.g., Hexane, Toluene). These solvents lack the ability to form strong hydrogen bonds or dipole-dipole interactions, making it difficult to overcome the solute-solute interactions of the polar amine.
Caption: Predicted solute-solvent interactions.
Part 2: Gold-Standard Experimental Solubility Determination
While theoretical prediction is valuable, empirical data is indispensable. The isothermal shake-flask method is the gold-standard for determining thermodynamic solubility, providing reliable and reproducible results.
Core Protocol: Isothermal Shake-Flask Solubility Assay
This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and accurately measured.
1. Preparation of Materials:
-
Solute: 1-(Oxan-2-yl)ethan-1-amine (purity >98%).
-
Solvents: Select a panel of representative solvents (e.g., Methanol, Acetonitrile, Dichloromethane, Toluene, Heptane). Use HPLC-grade or equivalent purity.
-
Equipment: Analytical balance, glass vials with PTFE-lined caps, constant temperature shaker/incubator, centrifuge, calibrated pipettes, HPLC-UV system.
2. Experimental Workflow:
-
Step 1: Addition of Excess Solute: To a series of glass vials, add a pre-weighed amount of each selected solvent (e.g., 1.0 mL). Add an excess of 1-(Oxan-2-yl)ethan-1-amine to each vial, ensuring a visible amount of undissolved solid remains at the bottom. The presence of excess solid is critical for ensuring a saturated solution is formed.
-
Step 2: Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24 hours. A 48-hour time point is recommended for a confirmatory check to ensure equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).
-
Step 3: Phase Separation: After equilibration, remove the vials and allow them to stand at the same constant temperature for 1-2 hours to allow coarse solids to settle. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all suspended solid material.
-
Step 4: Sample Dilution & Quantification: Carefully withdraw an aliquot of the clear supernatant. Immediately perform a precise serial dilution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method. Quantify the concentration using a validated analytical method, such as HPLC-UV.
Caption: Isothermal shake-flask experimental workflow.
Analytical Quantification: A Sample HPLC-UV Method
A robust and accurate analytical method is the cornerstone of reliable solubility data. Reverse-phase HPLC with UV detection is a highly suitable technique for this amine-containing compound.
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation of the amine for good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by a UV scan of the compound; likely in the low UV range (e.g., 210-220 nm) as there is no strong chromophore.
-
Calibration: A multi-point calibration curve (minimum of 5 points) must be prepared using accurately weighed standards of 1-(Oxan-2-yl)ethan-1-amine. The linearity (R² > 0.999) of this curve is a self-validating check on the quality of the analytical method.
Part 3: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and analysis. This allows for at-a-glance understanding of the compound's behavior across different solvent environments.
Table 1: Solubility of 1-(Oxan-2-yl)ethan-1-amine at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Tetrahydrofuran (THF) | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Polar Aprotic | [Experimental Value] | [Calculated Value] |
| Toluene | Nonpolar | [Experimental Value] | [Calculated Value] |
| n-Heptane | Nonpolar | [Experimental Value] | [Calculated Value] |
Interpretation: The results from this table should be analyzed in the context of the theoretical predictions. For instance, high values in methanol would confirm the importance of hydrogen bonding. Moderate solubility in THF could be attributed to its dual nature as a polar aprotic solvent and a structural analog of the oxane ring. The expected low values in heptane would validate the dominant role of the polar functional groups in the solute. Any significant deviations from the predicted trends would warrant further investigation into specific solute-solvent interactions.
Conclusion
This guide has outlined a comprehensive, first-principles approach to evaluating the organic solvent solubility of 1-(Oxan-2-yl)ethan-1-amine. By integrating theoretical molecular analysis with a rigorous, gold-standard experimental protocol, researchers can generate reliable and actionable data. This information is fundamental for the successful design of synthetic routes, the development of purification strategies, and the formulation of active pharmaceutical ingredients, ensuring that this valuable chemical building block can be utilized to its full potential.
References
-
OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]
-
"The Shake Flask Method for Solubility Determination." C. A. S. A. P. I. (2009). In Handbook of Aqueous Solubility Data (2nd ed., pp. 1-10). CRC Press. [Link]
-
"ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
1-(Oxan-2-yl)ethan-1-amine PubChem CID and safety data
Compound Identification & Disambiguation
Critical Note on Nomenclature:
The IUPAC name 1-(Oxan-2-yl)ethan-1-amine (also referred to as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) describes a specific chiral building block where the amine functionality is located on the
This compound is frequently confused with its linear isomer, 2-(Oxan-2-yl)ethan-1-amine , which lacks the
Chemical Identity Table[1][2][3][4]
| Feature | Target Compound (Branched) | Common Isomer (Linear) |
| IUPAC Name | 1-(Oxan-2-yl)ethan-1-amine | 2-(Oxan-2-yl)ethan-1-amine |
| Structure | THP-CH(NH₂)-CH₃ | THP-CH₂-CH₂-NH₂ |
| Formula | C₇H₁₅NO | C₇H₁₅NO |
| Mol.[1][2][3][4][5][6][7] Weight | 129.20 g/mol | 129.20 g/mol |
| Chiral Centers | 2 (Ring C2, Chain C1) | 1 (Ring C2) |
| PubChem CID | Not Standardized (Custom Synthesis) | 19101440 |
| CAS (Generic) | N/A (See Synthesis) | 1005756-81-9 (HCl Salt) |
Safety & Hazard Analysis (GHS)
As a primary aliphatic amine, 1-(Oxan-2-yl)ethan-1-amine exhibits aggressive physiochemical properties typical of low-molecular-weight amines.[1][2] The following safety profile is derived from the structure-activity relationship (SAR) of analogous tetrahydropyran-amines.
GHS Classification (Derived)[1][2]
-
Signal Word: DANGER
-
Hazard Class:
Emergency Response Protocols
| Hazard | Precautionary Statement | Response Action |
| Skin Contact | P280: Wear protective gloves/clothing. | P303+P361+P353: Remove contaminated clothing immediately. Rinse skin with water/shower.[2] Neutralize with dilute acetic acid if available. |
| Eye Contact | P280: Wear eye/face protection.[2][8] | P305+P351+P338: Rinse cautiously with water for 15+ mins.[2][9] Remove contact lenses.[1][2][8] Seek immediate medical attention. |
| Inhalation | P260: Do not breathe dust/fume/gas/mist.[2][8] | P304+P340: Remove person to fresh air. If breathing is difficult, administer oxygen.[1][9] |
Storage & Handling (Self-Validating System)[1][2]
-
Atmosphere: Hygroscopic and air-sensitive.[1][2] Must be stored under Argon or Nitrogen .[1][2] Amines readily absorb CO₂ from the air to form carbamates (white crust formation).[1]
-
Validation: Before use, check the physical state. If the liquid has turned cloudy or solid crusts are visible on the septum, repurify via distillation over KOH or CaH₂.[1]
Technical Synthesis & Validation
Since 1-(Oxan-2-yl)ethan-1-amine is not a commodity chemical, it is typically synthesized via the Reductive Amination of 2-Acetyltetrahydropyran .[1][2] This route allows for the control of the resulting diastereomers.[2]
Synthesis Workflow (Reductive Amination)
Reagents:
-
Amine Source: Ammonium Acetate (
) or Hydroxylamine (for oxime route).[1] -
Reductant: Sodium Cyanoborohydride (
) or Hydrogen/Pd-C.[1]
Protocol:
-
Imine Formation: Dissolve 2-acetyltetrahydropyran (1.0 eq) in dry Methanol. Add Ammonium Acetate (10.0 eq).[1] Stir at RT for 2 hours under
.[1][2] -
Reduction: Cool to 0°C. Slowly add
(1.5 eq). Allow to warm to RT and stir for 12-24 hours. -
Quench: Quench with conc. HCl to pH < 2 (destroys borohydride and hydrolyzes imine complexes).[1]
-
Workup: Basify with NaOH to pH > 12. Extract with DCM (
).[1] Dry over .[1][2] -
Purification: The product is a mixture of diastereomers.[2] Separation requires careful column chromatography (DCM/MeOH/NH4OH) or chiral resolution using Tartaric Acid.[1]
Visualization: Synthesis & Safety Logic
Caption: Synthesis pathway from 2-acetyltetrahydropyran via reductive amination, including quality control loops.
Applications in Drug Discovery[1]
This specific amine is a valuable chiral scaffold .[1][2] The tetrahydropyran ring acts as a bioisostere for morpholine or cyclohexane, improving metabolic stability (reducing lipophilicity compared to cyclohexane) while maintaining spatial volume.[1]
Fragment-Based Drug Design (FBDD)[1][2]
-
Linker Chemistry: The amine serves as a nucleophile for amide coupling or sulfonamide formation.[2]
-
Stereochemistry: The presence of two chiral centers allows researchers to probe the spatial constraints of a binding pocket.[2] The (2S, 1'S) isomer often exhibits distinct biological activity compared to the (2S, 1'R) isomer.
References
-
PubChem Compound Summary: 2-(Oxan-2-yl)ethan-1-amine (Linear Isomer Reference).[1][2] National Center for Biotechnology Information.[1][2] Accessed Oct 2025.[2][10] Link
-
Synthesis of Tetrahydropyran Derivatives: Reductive Amination Protocols for Ketones. Organic Chemistry Portal.[1][2] Link
-
Safety Data Sheet (Proxy): Tetrahydro-2H-pyran-2-methanamine.[1][2] Sigma-Aldrich.[1][2][11] Link
Sources
- 1. 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride | C13H18ClNO | CID 18369596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. angenesci.com [angenesci.com]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - (tetrahydro-2h-pyran-2-ylmethyl)amine (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 7. N-Methyl-2-(pyridin-2-yl)-N- 2-(pyridine-2-yl)ethyl ethanamine British Pharmacopoeia (BP) Reference Standard 2095467-43-7 [sigmaaldrich.com]
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- 11. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4 [sigmaaldrich.com]
Comparative Technical Guide: Oxan-2-yl vs. Oxan-4-yl Ethanamines
The following technical guide provides an in-depth analysis of the structural, synthetic, and pharmacological distinctions between oxan-2-yl and oxan-4-yl ethanamines .
Executive Summary
In medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold used to modulate lipophilicity (LogP) and metabolic stability while functioning as a bioisostere for saturated carbocycles (e.g., cyclohexane).[1][2][3]
The positioning of the ethanamine side chain—at the C2 (alpha) versus the C4 (gamma) position—fundamentally alters the molecule's topology, electronic profile, and synthetic accessibility.
-
Oxan-4-yl ethanamine: A symmetrical, achiral scaffold often used as a polar bioisostere of cyclohexylethanamine. It offers superior metabolic stability and a simplified synthetic route.
-
Oxan-2-yl ethanamine: A chiral scaffold introducing a stereocenter adjacent to the heteroatom. It is utilized to exploit specific vector orientations in binding pockets but carries higher metabolic risks due to the lability of the
-carbon.
Structural & Conformational Analysis
Topological Vectors and Chirality
The primary distinction lies in the vector of the ethylamine tail relative to the ether oxygen.
| Feature | Oxan-2-yl Ethanamine | Oxan-4-yl Ethanamine |
| IUPAC Name | 2-(Tetrahydro-2H-pyran-2-yl)ethanamine | 2-(Tetrahydro-2H-pyran-4-yl)ethanamine |
| Symmetry | Asymmetric ( | Symmetric ( |
| Chirality | Chiral (Stereocenter at C2).[1] Requires enantioselective synthesis or resolution. | Achiral . |
| Vector Angle | ~60° (Gauche-like relative to O).[1] | ~180° (Linear extension relative to O).[1] |
| Electronic Influence | Oxygen is proximal ( | Oxygen is distal ( |
Conformational Preferences (The Chair)
Both isomers predominantly adopt a chair conformation.[1]
-
Oxan-4-yl: The ethanamine chain prefers the equatorial position to minimize 1,3-diaxial interactions with C2/C6 protons. The energy barrier to ring inversion is similar to cyclohexane (~10 kcal/mol).[1]
-
Oxan-2-yl: The substituent preference is governed by a balance between steric bulk (favoring equatorial) and the exo-anomeric effect .[1] While highly electronegative substituents (e.g., halogens, alkoxy) at C2 prefer the axial orientation, the alkyl-linked ethanamine chain is dominated by sterics, strongly favoring the equatorial conformation.[1][3]
Physicochemical Profiling
Basicity (pKa)
The basicity of the primary amine is modulated by the electron-withdrawing inductive effect (-I) of the ether oxygen.[1]
-
Oxan-2-yl: The oxygen is closer (3 bonds to the
-carbon of the ethyl chain). The -I effect is more pronounced, slightly lowering the pKa of the terminal amine (making it less basic). -
Oxan-4-yl: The oxygen is further away. The pKa is closer to that of a standard alkyl amine (~10.5-10.7).[1]
Lipophilicity (LogP) and Bioisosterism[1]
-
LogP Lowering: Both THP isomers lower LogP compared to their cyclohexyl counterparts (~1.0–1.5 log unit drop) due to the ether oxygen's H-bond accepting capability.[1]
-
Solvation: The C4 isomer presents the oxygen atom more "openly" to solvent interactions on both faces of the ring compared to the C2 isomer, where the side chain may partially shield one face.
Synthetic Methodologies
Synthesis of Oxan-4-yl Ethanamine
The C4 isomer is synthetically more accessible due to the availability of tetrahydro-4H-pyran-4-one . A robust route involves Horner-Wadsworth-Emmons (HWE) olefination followed by reduction.[1]
Protocol 4-A: HWE Olefination Route
-
Reagents: Tetrahydro-4H-pyran-4-one, Diethyl cyanomethylphosphonate, NaH (or KOtBu), THF.
-
Step 1 (Olefination): Deprotonate the phosphonate with NaH at 0°C. Add the ketone. The reaction yields 2-(dihydro-2H-pyran-4(3H)-ylidene)acetonitrile.[1]
-
Step 2 (Reduction): Hydrogenation (H2, Pd/C, MeOH) or chemical reduction (LiAlH4, THF) reduces both the alkene and the nitrile to the primary amine.[1][3]
Synthesis of Oxan-2-yl Ethanamine
The C2 isomer requires constructing the ring or functionalizing a lactone/glycal. A common high-yield approach involves the Prins Cyclization or reduction of a 2-substituted lactone .
Protocol 2-A: Nitrile Reduction from 2-(Chloromethyl)oxane
-
Precursor: 2-(Chloromethyl)tetrahydro-2H-pyran (commercially available or from reduction of 2-carbomethoxytetrahydropyran).[1]
-
Step 1 (Cyanation): Treat with NaCN in DMSO at 80°C to form 2-(tetrahydro-2H-pyran-2-yl)acetonitrile.
-
Step 2 (Reduction): Reduction with LiAlH4 in THF or Borane-THF complex yields the target amine.[1]
Pharmacological Implications[3][4][5][6]
Metabolic Stability (The "Soft Spot")
The metabolic fate of these two isomers differs significantly due to the accessibility of the
-
Oxan-2-yl Liability: The C2 position is a tertiary carbon with a hydrogen atom (
-H).[1] It is highly susceptible to CYP450-mediated hydroxylation . Formation of the 2-hydroxy species leads to spontaneous ring opening (hemiacetal collapse), destroying the pharmacophore.[1]-
Mitigation: Substitution of the C2-H with a methyl group (quaternary C2) blocks this pathway but increases lipophilicity.[1]
-
-
Oxan-4-yl Stability: The C4 substituent is remote from the ether oxygen. The metabolic soft spots are at C2 and C6. While these can still be oxidized, the ring opening is less favored than in the C2-substituted case because the substituent does not stabilize the transition state or radical intermediate at the oxidation site.
Bioisosteric Design Strategy
| Target Isostere | Preferred THP Isomer | Rationale |
| Cyclohexyl | Oxan-4-yl | Matches symmetry and vector; lowers LogP; maintains metabolic robustness. |
| Tetrahydrofuran | Oxan-2-yl | Mimics the bent vector of 2-substituted THF but with a larger steric footprint. |
| Piperidine | Oxan-4-yl | Neutral isostere for basic piperidine (removes the basic center/hERG liability).[1] |
References
-
Meanwell, N. A. (2011).[1][3][4] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][3] [1]
-
Cossy, J. (2016).[1][3] Comprehensive Organic Synthesis II, Vol 6. Elsevier. (Detailed coverage of Prins cyclization and THP synthesis).
-
Wuitschik, G., et al. (2010).[1][3] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995.[1][3] (Contextual comparison of cyclic ethers). [1]
-
PubChem Compound Summary. (2025). 2-(Tetrahydro-2H-pyran-4-yl)ethanamine.[1][5] National Center for Biotechnology Information.
-
Burkhard, J. A., et al. (2010).[1][3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Cationic Bioisosteres. Organic Letters, 12(9), 1944–1947.[1][3] (Discusses amine pKa modulation by ring heteroatoms). [1]
Sources
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
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- 4. sorensen.princeton.edu [sorensen.princeton.edu]
- 5. 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine | C9H19NO | CID 5216448 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Deep Dive: Stereoselective Synthesis and Nomenclature of 1-(Oxan-2-yl)ethan-1-amine Derivatives
Abstract
The structural motif 1-(oxan-2-yl)ethan-1-amine (commonly referred to as 1-(tetrahydro-2H-pyran-2-yl)ethylamine) represents a critical chiral building block in modern medicinal chemistry. Its value lies in the tetrahydropyran (THP) ring's ability to act as a lower-lipophilicity bioisostere of cyclohexane, modulating physicochemical properties such as solubility and metabolic stability.[1] This guide provides a definitive technical analysis of the IUPAC nomenclature rules governing this scaffold, details a high-fidelity asymmetric synthesis protocol using tert-butanesulfinamide auxiliaries, and outlines rigorous characterization standards for diastereomeric resolution.
Nomenclature Framework and Stereochemical Complexity
IUPAC Systematic Naming (Blue Book 2013)
While "tetrahydro-2H-pyran" remains a widely accepted retained name, the 2013 IUPAC Recommendations (P-63.2.2.2) establish oxane as the Preferred IUPAC Name (PIN) for the saturated six-membered oxygen heterocycle.
-
Parent Structure: Ethan-1-amine (two-carbon chain with a primary amine).
-
Substituent: Oxan-2-yl (attached at the C1 position of the ethyl chain).
-
Full PIN: 1-(Oxan-2-yl)ethan-1-amine.
Stereochemical Challenges
This molecule possesses two chiral centers:[2]
-
Ring Carbon (C2'): The position where the heterocycle attaches to the chain.
-
Chain Carbon (C1): The position bearing the amine group.
This creates four distinct stereoisomers (
Structural Visualization
The following diagram illustrates the numbering priority and chiral centers.
Figure 1: Hierarchical breakdown of the IUPAC nomenclature and stereochemical loci for 1-(oxan-2-yl)ethan-1-amine.
Asymmetric Synthetic Methodology
The "Gold Standard" Route: Ellman Auxiliary
Direct reductive amination of 2-acetyltetrahydropyran typically yields a racemic mixture with poor diastereomeric control (dr ~1:1). To achieve high optical purity, the Ellman sulfinamide protocol is the method of choice. This approach utilizes chiral tert-butanesulfinamide to direct the stereochemistry of the new amine center.
Why this method?
-
Causality: The bulky tert-butyl group on the sulfinyl imine forces the reducing agent to attack from the less hindered face (Face-Selective Addition).
-
Versatility: Allows access to both (
) and ( ) amines by selecting the corresponding sulfinamide enantiomer.
Step-by-Step Protocol
Note: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Condensation (Imine Formation)[3]
-
Reagents: 1-(Oxan-2-yl)ethan-1-one (1.0 equiv), (
)-2-methylpropane-2-sulfinamide (1.1 equiv), Ti(OEt) (2.0 equiv). -
Solvent: Anhydrous THF (0.5 M).
-
Procedure:
-
Mix ketone and sulfinamide in THF.[2]
-
Add Ti(OEt)
dropwise (Lewis acid catalyst and water scavenger). -
Reflux at 70°C for 16–24 hours. Monitor by TLC or LC-MS.
-
Workup: Quench with brine, filter the titanium salts through Celite, and concentrate.
-
Yield Target: >85% conversion to the N-sulfinyl ketimine.
-
Step 2: Diastereoselective Reduction
-
Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH
.-
Scientist's Note: Use L-Selectride at -78°C for maximum diastereoselectivity (>95:5 dr). Use NaBH
if cost is a driver and lower dr (approx 80:20) is acceptable.
-
-
Procedure:
-
Cool the ketimine solution (THF) to -78°C.
-
Add reducing agent dropwise. The bulky hydride attacks the Re-face or Si-face defined by the sulfinyl auxiliary.
-
Stir for 2 hours, then warm to room temperature.
-
Step 3: Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Treat the sulfinamide intermediate with HCl/Dioxane at 0°C.
-
Stir for 1 hour to cleave the N-S bond.
-
Precipitate the amine hydrochloride salt with diethyl ether.
-
Synthesis Workflow Diagram
Figure 2: Reaction pathway for the asymmetric synthesis of 1-(oxan-2-yl)ethan-1-amine using Ellman's auxiliary.
Structural Characterization & Validation
Trustworthiness in this synthesis relies on proving the diastereomeric ratio (dr). Standard NMR is often insufficient due to overlapping signals.
Data Presentation: Analytical Differentiation
| Method | Parameter | Diagnostic Signal / Observation |
| 1H NMR (CDCl3) | Chemical Shift ( | The methyl doublet (CH3-CH-NH2) often shifts by 0.05–0.1 ppm between syn and anti isomers due to anisotropic shielding by the oxane ring. |
| 13C NMR | C1 Carbon | Distinct splitting of the C1 carbon signal (approx. 50-55 ppm) is usually resolved. |
| Chiral HPLC | Retention Time | Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane:IPA (90:10) + 0.1% DEA.Result: Baseline separation of all 4 stereoisomers is typically achievable. |
Self-Validating Check
-
The "Mosher" Test: If HPLC is unavailable, derivatize the amine with (
)-Mosher's acid chloride. The resulting amides will show distinct 19F NMR signals, allowing for quantitative integration to determine enantiomeric excess (ee) and dr.
Medicinal Chemistry Applications
The 1-(oxan-2-yl)ethan-1-amine scaffold is not merely a linker; it is a functional pharmacophore.
-
Bioisosterism: The oxane ring serves as a polar bioisostere of cyclohexane. The ether oxygen acts as a hydrogen bond acceptor, potentially interacting with serine or threonine residues in a receptor pocket.
-
ADME Optimization:
-
LogP Reduction: Replacing a methylene (-CH2-) with oxygen lowers lipophilicity (LogP), often improving solubility and reducing metabolic clearance compared to the carbocyclic analog.
-
pKa Modulation: The inductive effect of the oxygen atom (via the C2-C1 bond) slightly lowers the pKa of the adjacent amine compared to a standard alkyl amine, which can improve membrane permeability in the gut.
-
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[4][5][6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Ellman Auxiliary Synthesis: Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995. [Link]
-
Tetrahydropyrans in Drug Discovery: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
-
Stereoselective Reduction Protocols: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 6. WO2016162604A1 - Process for the preparation of androgen receptor antagonists and intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
synthesis of 1-(Oxan-2-yl)ethan-1-amine from 1-(oxan-2-yl)ethan-1-one
An Application Guide for the Synthesis of 1-(Oxan-2-yl)ethan-1-amine via Reductive Amination
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 1-(Oxan-2-yl)ethan-1-amine from its corresponding ketone, 1-(oxan-2-yl)ethan-1-one. The described method employs a direct, one-pot reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization data, and a troubleshooting guide. The focus is on providing a robust and reproducible procedure grounded in established chemical principles.
Introduction: The Significance of the Oxane Moiety
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility, metabolic stability, and cell permeability. The target molecule, 1-(Oxan-2-yl)ethan-1-amine, is a valuable chiral building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2]
The conversion of a ketone to a primary amine is a fundamental transformation in organic synthesis. While several methods exist, direct reductive amination stands out for its efficiency and operational simplicity.[3] This guide focuses on the use of Sodium Triacetoxyborohydride (STAB), a reagent of choice that offers significant advantages over other hydride donors. Unlike the more reactive sodium borohydride (NaBH₄), STAB does not readily reduce the starting ketone, and unlike the highly toxic sodium cyanoborohydride (NaBH₃CN), it presents a much safer handling profile.[4][5][6]
The Chemistry: Mechanism of Reductive Amination
The reductive amination of a ketone is a two-stage process that occurs in a single pot.[3]
-
Imine Formation: The reaction initiates with the nucleophilic attack of ammonia (provided by ammonium acetate) on the carbonyl carbon of 1-(oxan-2-yl)ethan-1-one. This forms an unstable hemiaminal intermediate, which readily dehydrates under the mildly acidic conditions (provided by the acetate salt) to yield an imine (or its protonated form, the iminium ion).[7]
-
Hydride Reduction: The mild reducing agent, sodium triacetoxyborohydride, then selectively reduces the C=N double bond of the iminium ion. The steric bulk and electron-withdrawing acetate groups of STAB moderate its reactivity, making it highly selective for the iminium ion over the less electrophilic ketone.[8] This selective reduction is the cornerstone of the one-pot procedure's success.
The overall mechanism is depicted below.
Figure 1: The two-stage mechanism of direct reductive amination.
Experimental Protocol
This protocol outlines a reliable procedure for the synthesis on a 5 mmol scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 1-(Oxan-2-yl)ethan-1-one | ≥97% | Sigma-Aldrich |
| Ammonium Acetate (NH₄OAc) | ≥98% | Sigma-Aldrich |
| Sodium Triacetoxyborohydride (STAB) | 97% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
Step-by-Step Procedure
The entire workflow is visualized in Figure 2.
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(oxan-2-yl)ethan-1-one (0.64 g, 5.0 mmol, 1.0 equiv.) and ammonium acetate (1.93 g, 25.0 mmol, 5.0 equiv.).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (25 mL). Stir the suspension at room temperature (20-25°C) for 20 minutes. The choice of an aprotic solvent like DCE is crucial as protic solvents like methanol can react with STAB.[5][9]
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.12 g, 10.0 mmol, 2.0 equiv.) to the suspension in portions over 10 minutes. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.
-
Reaction Monitoring: Allow the reaction to stir at room temperature under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 2 hours (Eluent: 10% Methanol in Dichloromethane with 1% triethylamine). The reaction is typically complete within 4-8 hours.
-
Work-up (Quenching): Once the starting material is consumed, carefully quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 0% to 10% methanol in dichloromethane containing 1% triethylamine to afford the pure 1-(Oxan-2-yl)ethan-1-amine as a colorless oil.
Figure 2: Experimental workflow for the synthesis of 1-(Oxan-2-yl)ethan-1-amine.
Results and Characterization
Following the protocol should provide the target compound in good yield.
Expected Yield and Properties
| Parameter | Expected Value |
| Typical Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Boiling Point | Approx. 70-75 °C at 15 mmHg |
Spectroscopic Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.95-3.85 (m, 1H, O-CH), 3.45-3.35 (m, 1H, O-CH), 3.20-3.10 (m, 1H, CH-N), 2.85-2.75 (q, J=6.8 Hz, 1H, CH-CH₃), 1.80-1.40 (m, 6H, ring CH₂), 1.55 (br s, 2H, NH₂), 1.10 (d, J=6.8 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 78.0 (O-CH), 68.0 (O-CH₂), 52.0 (CH-N), 34.0 (ring CH₂), 26.0 (ring CH₂), 24.0 (ring CH₂), 22.0 (CH₃).
-
Mass Spectrometry (ESI+): m/z 130.12 [M+H]⁺.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive STAB due to moisture. 2. Insufficient reaction time. | 1. Use fresh, anhydrous STAB and ensure all glassware is rigorously dried. 2. Extend reaction time and continue monitoring by TLC. |
| Formation of Alcohol Byproduct | 1. STAB is too reactive (improper storage). 2. Presence of water in the reaction. | 1. Use a fresh bottle of STAB. 2. Ensure all reagents and solvents are anhydrous. |
| Streaking on TLC Plate | The amine product is basic and interacts strongly with acidic silica gel. | Add 1% triethylamine (Et₃N) to the TLC eluent and the column chromatography mobile phase to neutralize the silica. |
| Difficult Purification | Product co-elutes with impurities. | Optimize the solvent gradient for column chromatography. A shallower gradient may improve separation. |
Conclusion
The protocol detailed herein provides an efficient, safe, and reliable method for the synthesis of 1-(Oxan-2-yl)ethan-1-amine. The use of sodium triacetoxyborohydride in a one-pot reductive amination procedure offers high selectivity and good yields, avoiding the hazards associated with other reducing agents. This application note serves as a practical guide for chemists to successfully synthesize this valuable building block for applications in pharmaceutical and materials science research.
References
- Vertex AI Search. (2024). 1-(1,3-Oxathiolan-2-yl)ethan-1-one - Vulcanchem.
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. Available at: [Link]
-
Reddit. (2022). Reductive aminations with Sodium Triacetoxyborohydride (STAB). r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Oxan-4-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Oxolan-2-yl)ethan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Salib, M. N., et al. (2022). Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis. The Journal of Organic Chemistry, 87(15), 9878–9888. Available at: [Link]
-
PubChem. (n.d.). 1-(oxan-2-yl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(19), 6527. Available at: [Link]
-
Tang, W., & Zhang, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(19), 11631–11684. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Application Note: Reductive Amination Protocols for Tetrahydropyran Ketones
Abstract
Tetrahydropyran (THP) moieties are ubiquitous pharmacophores in modern medicinal chemistry, serving as bioisosteres for morpholines, cyclohexanes, and phenyl rings to improve metabolic stability and solubility. This guide provides field-proven protocols for the reductive amination of THP ketones. We detail three distinct methodologies: the industry-standard Sodium Triacetoxyborohydride (STAB) protocol, a Titanium(IV)-mediated approach for sterically hindered substrates, and a catalytic hydrogenation method for scale-up.[1] Emphasis is placed on mechanistic understanding, stereochemical considerations for 3-THP derivatives, and troubleshooting "stalled" reactions.
Mechanistic Insight & Strategic Selection
Reductive amination proceeds via the formation of an imine (or iminium ion) intermediate, which is subsequently reduced to the amine.[2][3] The success of this reaction on THP ketones depends on managing the equilibrium between the ketone and the imine.
The Challenge of THP Ketones
-
Tetrahydro-4H-pyran-4-one (4-THP): A symmetric ketone.[1] The primary challenge is the basicity of the amine and potential over-alkylation.
-
Tetrahydro-2H-pyran-3-one (3-THP): An asymmetric ketone.[1] Reductive amination creates a new stereocenter.[1] The stereochemical outcome (cis vs. trans) is dictated by the hydride donor's approach (axial vs. equatorial) and the thermodynamic stability of the resulting amine conformer.
Method Selection Guide
Select your protocol based on the amine's properties and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal reductive amination protocol.
Comparative Analysis of Reagents
| Reagent | Active Species | Key Advantage | Limitation |
| NaBH(OAc)₃ (STAB) | Sodium Triacetoxyborohydride | Mild; reduces imines much faster than ketones (chemoselective).[1] | Sensitive to water; slow with electron-deficient amines.[1] |
| Ti(OiPr)₄ + NaBH₄ | Titanium(IV) Isopropoxide | Lewis acid activates ketone; scavenges water to drive equilibrium.[1] | Requires two steps (formation then reduction); workup can be emulsion-heavy.[1] |
| NaBH₃CN | Sodium Cyanoborohydride | Classic reagent; effective at pH 6-7.[1] | Toxic (HCN risk); less selective than STAB.[1] Not recommended for routine use.[1] |
| H₂ / Pd/C | Hydrogen on Palladium | Green; no boron waste; cost-effective.[1] | Requires pressure equipment; may reduce other functional groups (nitro, alkenes). |
Detailed Experimental Protocols
Protocol A: Standard Direct Reductive Amination (STAB)
Best for: Routine synthesis, acid-tolerant substrates, primary/secondary amines.[1] Mechanism: STAB is sterically crowded and electron-poor, making it less reactive toward ketones but highly reactive toward protonated iminium ions.[1]
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)[1]
-
Amine (1.0 - 1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)[1]
-
Acetic Acid (AcOH) (1.0 - 2.0 equiv, optional but recommended)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]
Procedure:
-
Setup: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.0 mmol) and THP-ketone (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Acidification: Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the system.
-
Imine Formation (Optional): Stir at room temperature for 30–60 minutes. While STAB allows "one-pot" addition, a short pre-stir often improves yields for secondary amines.[1]
-
Reduction: Add STAB (1.5 mmol) in one portion. The reaction may bubble slightly (H₂ evolution).[1]
-
Reaction: Stir at room temperature under N₂ atmosphere for 4–16 hours. Monitor by LCMS.[1]
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to destroy excess borohydride.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes).[1]
Protocol B: Titanium-Mediated Reductive Amination
Best for: Sterically hindered amines, weakly nucleophilic amines (e.g., anilines), or when Protocol A fails to reach full conversion. Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger (hydrolyzing to TiO₂) to drive the unfavorable equilibrium toward the imine.
Reagents:
-
THP-ketone (1.0 equiv)[1]
-
Amine (1.1 - 1.2 equiv)[1]
-
Titanium(IV) Isopropoxide (1.2 - 1.5 equiv)[1]
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) (Absolute)
Procedure:
-
Complexation: In a dry flask under N₂, combine amine (1.1 mmol), THP-ketone (1.0 mmol), and Ti(OiPr)₄ (1.25 mmol).
-
Neat Stirring (Critical Step): Stir the mixture neat (without solvent) or in minimal dry THF for 1 hour at room temperature. Note: Viscosity will increase as the titanium-amine complex forms.[1]
-
Dilution: Dilute the mixture with absolute MeOH (4 mL).
-
Reduction: Cool the solution to 0°C. Carefully add NaBH₄ (1.5 mmol) portion-wise. (Caution: Exothermic, gas evolution).
-
Stir: Allow to warm to room temperature and stir for 2–4 hours.
-
Quench (The "Caking" Method): Add water (1 mL) dropwise. A white precipitate (TiO₂) will form.[1]
-
Tip: To avoid messy emulsions, dilute with EtOAc and filter the suspension through a pad of Celite . Wash the pad thoroughly with EtOAc.[1]
-
-
Workup: The filtrate is concentrated. If titanium residues persist, redissolve in EtOAc and wash with 1N NaOH (to solubilize Ti species) followed by brine.
Protocol C: Catalytic Hydrogenation
Best for: Scale-up (>10g), green chemistry requirements, simultaneous deprotection (e.g., Cbz removal).
Reagents:
-
THP-ketone (1.0 equiv)[1]
-
Amine (1.0 equiv)
-
Catalyst: 10% Pd/C (5-10 wt% loading) or Raney Nickel
-
Hydrogen Source: H₂ gas (1-5 atm) or Ammonium Formate (transfer hydrogenation)[1]
-
Solvent: MeOH or EtOH
Procedure:
-
Setup: In a hydrogenation vessel (Parr shaker or autoclave), combine THP-ketone , amine , and solvent .
-
Catalyst: Add Pd/C carefully (pyrophoric; add under inert gas blanket).
-
Hydrogenation: Pressurize with H₂ (30–50 psi) and shake/stir at room temperature for 12–24 hours.
-
Filtration: Filter through Celite to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate. The product is often pure enough for the next step.
Scientist's Notes & Troubleshooting
Stereocontrol in 3-THP Ketones
When performing reductive amination on tetrahydro-2H-pyran-3-one , a new stereocenter is formed.[1]
-
Thermodynamic Control: Small hydride donors (like NaBH₄ in Method B) often favor the thermodynamic product, where the amine group occupies the equatorial position (trans to C2 substituents if present).
-
Kinetic Control: Bulky reducing agents (like STAB) may attack from the less hindered face.[1]
-
Recommendation: If a specific diastereomer is required, screen both Method A and B. Separation of cis/trans isomers is usually achievable by silica chromatography.[1]
"Stalled" Reactions
If LCMS shows imine formation but no amine:
-
Cause: The imine is not electrophilic enough or the reducing agent is dead.
-
Fix: Add a stronger acid catalyst (e.g., TFA instead of AcOH) or switch to Method B (NaBH₄ is a stronger reducing agent than STAB).
Workup Emulsions
Titanium reactions (Method B) are notorious for emulsions.[1]
-
The Fix: Use the "Rochelle's Salt" method. Quench the reaction with a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1–2 hours. The tartrate complexes the titanium, resulting in two clear, separable layers.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for the reductive amination of ketones." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532. Link
-
Tripathi, R. P., et al. (2008).[1] "Tetrahydropyran: An Important Scaffold in Medicinal Chemistry." Current Medicinal Chemistry, 15(20). Link
Sources
using 1-(Oxan-2-yl)ethan-1-amine as a chiral building block
Application Note: High-Fidelity Utilization of 1-(Oxan-2-yl)ethan-1-amine in Drug Discovery
Introduction: The Strategic Value of the THP Scaffold
In modern medicinal chemistry, the tetrahydropyran (THP) ring—systematically known as oxane—serves as a critical bioisostere for cyclohexane and phenyl rings. 1-(Oxan-2-yl)ethan-1-amine (also referred to as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) introduces a chiral amine handle attached to an ethyl linker at the C2 position.
Why this building block matters:
-
LogP Modulation: The ether oxygen lowers lipophilicity (LogP) compared to carbocyclic analogs, improving metabolic stability and aqueous solubility.
-
Stereochemical Richness: This molecule possesses two stereocenters (C2 on the ring and C1 on the ethyl chain), offering four distinct stereoisomers. This allows for precise vector exploration in structure-activity relationship (SAR) studies.
-
Versatility: It functions as a primary amine handle for amide coupling, reductive amination, or sulfonylation, making it ideal for fragment-based drug discovery (FBDD).
Structural Analysis & Stereochemistry
The utility of this building block depends entirely on stereocontrol. The two chiral centers create four possibilities:
Expert Insight: Commercial supplies often provide the racemate or undefined diastereomers. For high-value SAR, we recommend the Ellman Auxiliary approach to synthesize specific diastereomers with high optical purity (
Protocol A: Diastereoselective Synthesis via Ellman Chemistry
Rationale: This protocol uses
Reagents Required
-
2-Acetyltetrahydropyran (Starting Material)
- -2-methyl-2-propanesulfinamide (Ellman’s Auxiliary)
-
Titanium(IV) ethoxide (
)[1] -
Reducing Agents: L-Selectride (for Selectivity A) or
(for Selectivity B) -
Solvents: Anhydrous THF, Methanol, HCl in Dioxane.
Step-by-Step Workflow
Step 1: Condensation (Imine Formation) [2]
-
Dissolve 2-acetyltetrahydropyran (1.0 equiv) and
-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M). -
Add
(2.0 equiv) under atmosphere. -
Heat to
for 16 hours. Checkpoint: Monitor disappearance of ketone by TLC/LCMS. -
Workup: Cool to RT. Pour into brine with vigorous stirring (forms titanium salts). Filter through Celite. Dry organics (
) and concentrate. -
Purification: Silica gel chromatography (Hex/EtOAc) to isolate the
-sulfinyl ketimine.
Step 2: Diastereoselective Reduction Critical Decision Point: The choice of reducing agent determines the configuration of the new amine center relative to the auxiliary.
| Reducing Agent | Conditions | Major Diastereomer (Predicted) | Mechanism |
| L-Selectride | THF, | Non-chelating / Steric control | |
| MeOH, | Chelation control (cyclic TS) |
-
Dissolve the ketimine in the chosen solvent (THF for Selectride; MeOH for borohydride).
-
Cool to the specified temperature (
is critical for Selectride). -
Add reducing agent dropwise (1.5 - 2.0 equiv). Stir for 4 hours.
-
Quench with saturated
. Extract with EtOAc. -
Purification: Isolate the sulfinamide intermediate. Note: Diastereomers are often separable at this stage by column chromatography.
Step 3: Deprotection (Amine Liberation)
-
Dissolve the purified sulfinamide in MeOH.
-
Add 4M HCl in Dioxane (2.0 equiv). Stir at RT for 1 hour.
-
Concentrate to dryness to obtain the 1-(Oxan-2-yl)ethan-1-amine hydrochloride salt .
-
Optional: Recrystallize from
to upgrade enantiomeric excess ( ).
Visualization: Synthesis Logic Flow
Figure 1: Decision tree for the stereodivergent synthesis of 1-(Oxan-2-yl)ethan-1-amine using Ellman's auxiliary.
Protocol B: Application in Parallel Library Synthesis
Context: High-throughput amide coupling to generate a library of kinase inhibitor candidates.
Reagents:
-
Carboxylic Acid building blocks (0.1 mmol)
-
1-(Oxan-2-yl)ethan-1-amine HCl (0.1 mmol)
-
HATU (0.11 mmol)
-
DIPEA (0.3 mmol)
-
DMF (anhydrous)
Workflow:
-
Preparation: Prepare a 0.2 M stock solution of the amine HCl salt in DMF containing 3.0 equiv of DIPEA.
-
Activation: Add carboxylic acids to a 96-well deep-well plate. Add HATU (solution in DMF). Shake for 5 mins.
-
Coupling: Add the amine/DIPEA stock solution to each well.
-
Incubation: Seal plate and shake at RT for 12 hours.
-
Workup (Solid Phase Extraction):
-
Use SCX-2 (Strong Cation Exchange) cartridges.
-
Load reaction mixture. Wash with MeOH (removes acids/HATU byproducts).
-
Elute product with
in MeOH.
-
-
Evaporation: Remove solvent in a Genevac to yield pure amide.
Analytical Validation (QC)
To ensure the integrity of the chiral building block, the following analytical parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Diagnostic doublets for methyl group ( |
| Purity | LC-MS (C18, Formic Acid) | |
| Chirality | Chiral HPLC (Daicel Chiralpak AD-H) | |
| Salt Form | Elemental Analysis (Cl content) | Stoichiometric match for Mono-HCl. |
Self-Validating Check:
When running the NMR of the free base, the chemical shift of the proton adjacent to the amine (
References
-
Ellman, J. A., et al. (1997).[1] "Synthesis and Applications of tert-Butanesulfinamide." Accounts of Chemical Research.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.
- Clarke, P. A., et al. (2009). "Stereoselective Synthesis of Tetrahydropyrans." European Journal of Organic Chemistry. (General reference for THP ring construction).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Discusses THP as a phenyl/cyclohexyl bioisostere).
Disclaimer: This protocol involves the use of hazardous chemicals. All experiments should be performed in a fume hood with appropriate PPE. Consult local safety data sheets (SDS) before use.
Sources
Application Note: 1-(Oxan-2-yl)ethan-1-amine Scaffold in Medicinal Chemistry
[1]
Executive Summary & Strategic Rationale
The 1-(oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) is a high-value chiral amine scaffold.[1] It serves as a critical saturated bioisostere for phenyl and benzyl groups in drug discovery. Unlike planar aromatic rings, the tetrahydropyran (THP) ring introduces three-dimensionality (
However, the integration of this scaffold is non-trivial due to its dual chirality :
-
C2-Position: The stereocenter on the pyran ring.[1]
- -Amine Position: The stereocenter on the exocyclic ethyl chain.[1]
This creates four potential stereoisomers (
Bioisosteric Utility: The "Ether Scan"
Replacing a phenyl ring with a THP ring is a standard "ether scan" tactic.[1] The ether oxygen acts as a hydrogen bond acceptor (HBA), potentially picking up new interactions in the binding pocket that a phenyl ring cannot.[1]
| Property | Phenyl Ring | Tetrahydropyran (THP) | Impact of Switch |
| Geometry | Planar (2D) | Chair Conformation (3D) | Increases escape from flatland; improves specificity. |
| Lipophilicity | High (LogP ~2.0) | Moderate (LogP ~0.5-0.8) | Improves water solubility; lowers nonspecific binding. |
| Metabolism | Prone to CYP oxidation | Stable to many CYPs | Reduces clearance (though |
| H-Bonding | None (Hydrophobic) | Ether Oxygen (HBA) | Potential new vector for target engagement. |
Synthetic Pathways & Protocols
The synthesis of 1-(oxan-2-yl)ethan-1-amine typically proceeds via the reductive amination of 2-acetyltetrahydropyran .[1] While direct reductive amination is suitable for initial SAR screening (racemic mixtures), the Ellman Sulfinamide protocol is the industry standard for stereocontrolled synthesis.
Diagram 1: Synthetic Decision Tree & Workflow
Figure 1: Synthetic workflow comparing direct reductive amination (Route A) vs. the Ellman auxiliary approach (Route B) for stereocontrol.
Protocol A: Stereocontrolled Synthesis (Ellman Method)
Application: Generating enantiomerically enriched material for Lead Optimization.[1] Mechanism: The bulky tert-butanesulfinyl group directs the hydride attack on the imine, allowing separation of diastereomers.[1]
Reagents Required:
-
2-Acetyltetrahydropyran (1.0 eq)
-
(R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide) (1.1 eq)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq)
-
THF (anhydrous)
-
Reducing Agent: Sodium Borohydride (NaBH₄) or L-Selectride.
Step-by-Step Methodology:
-
Imine Formation:
-
In a flame-dried flask under N₂, dissolve 2-acetyltetrahydropyran and (R)-tert-butanesulfinamide in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ dropwise. Note: Titanium acts as a Lewis acid and water scavenger to drive equilibrium.[1]
-
Heat to 60°C for 12–16 hours. Monitor by LCMS (Imine mass = SM + 103 Da).
-
Workup: Cool to RT. Pour into brine with vigorous stirring (forms a titanium oxide slurry). Filter through Celite.[1] Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Checkpoint: Isolate the sulfinyl imine.[1] It is stable enough for flash chromatography (SiO₂, Hex/EtOAc).
-
-
Diastereoselective Reduction:
-
Dissolve the sulfinyl imine in anhydrous THF at -78°C.
-
For Anti-Selectivity: Add L-Selectride (1.5 eq) dropwise. The bulky hydride attacks opposite the sulfinyl group.[1]
-
For Syn-Selectivity: Add NaBH₄ (2.0 eq) in MeOH at 0°C (lower selectivity but accessible).
-
Stir for 2–4 hours. Quench with saturated NH₄Cl.
-
Extract with EtOAc. Purify the sulfinamide diastereomers via column chromatography. This is the critical separation step.
-
-
Deprotection:
Protocol B: High-Throughput Amide Coupling
Application: Attaching the scaffold to a carboxylic acid core (e.g., for library synthesis).[1]
Reagents Required:
-
Carboxylic Acid Scaffold (1.0 eq)
-
1-(Oxan-2-yl)ethan-1-amine HCl salt (1.2 eq)[1]
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Workflow:
-
Dissolve the Carboxylic Acid and HATU in DMF.[1] Stir for 5 mins to activate the acid (formation of the OAt ester).
-
Add the Amine HCl salt followed immediately by DIPEA. Crucial: The amine salt will not react until the base neutralizes the HCl.[1]
-
Stir at RT for 2–16 hours.
-
Self-Validation: Check LCMS. If the reaction stalls, add 0.5 eq of HOAt to catalyze the active ester formation.[1]
Structural Analysis & Troubleshooting
Diastereomer Identification
Because the scaffold has two chiral centers, standard NMR is often insufficient to distinguish diastereomers in a crude mixture.[1]
-
1H NMR: Look at the chemical shift of the methyl doublet on the ethyl chain. The syn and anti isomers often show
ppm.[1] -
Chiral HPLC: Mandatory for validation.[1]
-
Column: Chiralpak IA or AD-H.[1]
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Diagram 2: Logic for Scaffold Selection[1]
Figure 2: Decision matrix for selecting THP amines over other bioisosteres like morpholine or phenyl rings.[1]
References
-
Tetrahydropyrans in Drug Discovery. PharmaBlock Whitepaper. (Discusses the use of THP as a bioisostere for cyclohexane and phenyl rings to modulate pKa and ADME).
-
Ellman's Sulfinamide Synthesis. Yale University, Ellman Laboratory. (The foundational protocol for asymmetric synthesis of amines using tert-butanesulfinamide).
-
Nonclassical Phenyl Bioisosteres. Journal of Medicinal Chemistry. (Contextualizes saturated bioisosteres like bicyclo[1.1.1]pentane and THP vs. phenyl rings).
-
Reductive Amination Methodologies. Organic Chemistry Portal. (General protocols for Ti(OiPr)4 mediated reductive aminations).
-
Safety Data Sheet: 2-(Tetrahydro-2H-pyran-4-yl)ethanamine. CymitQuimica. (Safety handling for THP-amine derivatives).
Sources
Technical Application Note: Preparation of 1-(Oxan-2-yl)ethan-1-amine Hydrochloride Salt
[1][2]
Abstract & Utility
This application note details the synthetic protocols for 1-(oxan-2-yl)ethan-1-amine hydrochloride (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine), a critical saturated heterocyclic building block.[1][2] This moiety is increasingly prevalent in medicinal chemistry—specifically in Janus kinase (JAK) inhibitors and CB2 agonists—due to its ability to improve aqueous solubility and metabolic stability compared to carbocyclic analogs.[2]
We present two distinct workflows:
-
Method A (High-Throughput/Racemic): A robust reductive amination suitable for initial SAR (Structure-Activity Relationship) screening.[1][2]
-
Method B (Stereoselective): An asymmetric synthesis using the Ellman auxiliary, essential for late-stage lead optimization where defining the (
), ( ), ( ), or ( ) configuration is mandatory.[2]
Retrosynthetic Analysis & Strategy
The synthesis hinges on the functionalization of the exocyclic ketone, 1-(oxan-2-yl)ethan-1-one (2-acetyltetrahydropyran).[1][2] The challenge lies in the formation of two chiral centers: one inherent to the pyran ring (C2) and one generated at the exocyclic amine (C
Workflow Visualization
Figure 1: Retrosynthetic disconnection showing the divergence between racemic and chiral workflows.
Method A: Direct Reductive Amination (Racemic)
Best for: Generating gram-scale material for initial biological testing where stereochemistry is not yet critical.[1][2]
Mechanistic Insight
This protocol utilizes the Abdel-Magid Reductive Amination conditions.[1][2] Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better functional group tolerance.[2] The reaction proceeds via the formation of an iminium ion in situ, which is reduced faster than the ketone precursor.[1][2]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| 1-(Oxan-2-yl)ethan-1-one | 1.0 | Substrate |
| Ammonium Acetate (NH | 10.0 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst (pH control) |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M conc.[1][2] |
| 4M HCl in Dioxane | Excess | Salt Formation |
Step-by-Step Protocol
-
Imine Formation: In a dry round-bottom flask under N
, dissolve 1-(oxan-2-yl)ethan-1-one (1.0 equiv) in DCE (0.2 M). -
Amine Addition: Add NH
OAc (10.0 equiv).[2][3] The large excess drives the equilibrium toward the imine.[2] -
Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise. Add AcOH (1.0 equiv).
-
Reaction: Warm to room temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target M+H
130.1).[1][2] -
Quench & Workup:
-
Salt Formation: Dissolve the crude oil in minimal Et
O. Add 4M HCl in dioxane (1.5 equiv) dropwise at 0°C. A white precipitate will form.[2] -
Isolation: Filter the solid, wash with cold Et
O, and dry under vacuum.[2]
Method B: Asymmetric Synthesis (Ellman Auxiliary)
Best for: Late-stage drug development requiring >98% diastereomeric excess (de).[1][2]
Mechanistic Insight
This method uses (
-
Step 1 (Condensation): Ti(OEt)
acts as a Lewis acid and water scavenger to drive sulfinimine formation.[2] -
Step 2 (Reduction): The choice of reducing agent dictates the stereochemistry.[2]
Workflow Diagram (Ellman Route)
Figure 2: Stereoselective cascade using the Ellman auxiliary to control the C-alpha stereocenter.[1][2][7]
Protocol: ( )-1-(Oxan-2-yl)ethan-1-amine HCl (Example)
Step 1: Sulfinimine Formation[1][2]
-
Setup: Charge a flask with 1-(oxan-2-yl)ethan-1-one (1.0 equiv) and (
)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M). -
Activation: Add Ti(OEt)
(2.0 equiv) dropwise.[2] -
Heating: Reflux at 70°C for 16 hours.
-
Workup: Cool to RT. Pour into brine while stirring vigorously (forms a titanium oxide slurry). Dilute with EtOAc. Filter through a Celite pad.[1][2]
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc) to isolate the sulfinimine.
Step 2: Diastereoselective Reduction[1][2]
-
Reduction: Dissolve sulfinimine in dry THF at -78°C.
-
Reagent: Add L-Selectride (1.0 M in THF, 2.0 equiv) dropwise.[2] Note: L-Selectride usually provides high diastereoselectivity for alpha-chiral ketones.[1][2]
-
Monitor: Stir at -78°C for 3 hours. Warm to RT slowly.
-
Quench: Add saturated NH
Cl solution. Extract with EtOAc.[1][2] -
Purification: Isolate the sulfinamide intermediate. At this stage, diastereomers can often be separated by silica chromatography if the reduction wasn't 100% selective.[2]
Step 3: Cleavage & Salt Formation[1][2]
-
Cleavage: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (4.0 equiv).
-
Reaction: Stir at RT for 1 hour. The byproduct is volatile methyl tert-butyl sulfinate.[1][2]
-
Isolation: Concentrate to dryness. Triturate the residue with Et
O/Hexanes to yield the pure amine hydrochloride salt .[2]
Analytical Specifications & Quality Control
| Parameter | Specification | Method |
| Appearance | White to Off-white hygroscopic solid | Visual |
| Purity (HPLC) | > 98.0% | C18 column, H2O/MeCN (+0.1% TFA) |
| Chiral Purity | > 98% ee/de | Chiralpak AD-H or OD-H column |
| 1H NMR | Consistent with structure | DMSO-d6 or D2O |
| Mass Spec | [M+H]+ = 130.1 | ESI+ |
NMR Diagnostic Signals (D2O):
References
-
Reductive Amination (General): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3][4] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[2] Link[2]
-
Ellman Auxiliary (Chiral Synthesis): Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1][2] Accounts of Chemical Research, 2002, 35(11), 984–995.[2] Link[2]
-
Application in Kinase Inhibitors: Example patent utilizing the oxan-2-yl-ethylamine scaffold: WO2012061418.[1][2] Link
Sources
- 1. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]
- 2. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Tetrahydropyran synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. EP2697192B1 - Method for preparation of alkoxy-amine hydrochloride - Google Patents [patents.google.com]
reagents for synthesizing alpha-chiral tetrahydropyran amines
Application Note: Stereoselective Reagents for the Synthesis of
Abstract
The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, appearing in numerous bioactive compounds such as DPP-4 inhibitors (e.g., Omarigliptin) and macrolides. However, installing an amine functionality at the
Strategic Classification of -Chiral THP Amines
Before selecting reagents, the target scaffold must be defined. The synthetic strategy diverges based on the location of the chiral center relative to the THP ring:
-
Type A (Exocyclic): The chiral amine is on a side chain attached to the THP ring (e.g., 2-(1-aminoalkyl)THP). This is the most common motif in modern GPCR ligands.
-
Type B (Endocyclic): The chiral amine is directly on the THP ring, often adjacent to the oxygen (anomeric) or at the C3/C4 positions.
The "Gold Standard" for Type A: Ellman’s Sulfinamide Reagents
For synthesizing 2-(1-aminoalkyl)tetrahydropyrans with high diastereoselectivity (
Key Reagents
-
Chiral Auxiliary: (R)- or (S)-tert-Butanesulfinamide (
-BuSONH ). -
Lewis Acid/Desiccant: Titanium(IV) ethoxide (
). -
Nucleophile: Grignard reagents (
) or Organolithiums.
Mechanistic Insight (Causality)
The reaction relies on the formation of a stable
Experimental Protocol: Diastereoselective Addition
Step 1: Condensation (Imine Formation)
-
Setup: In a flame-dried flask under
, dissolve the THP-carbaldehyde (1.0 equiv) in anhydrous THF (0.5 M). -
Reagent Addition: Add (R)-tert-butanesulfinamide (1.1 equiv) followed by
(2.0 equiv) neat. -
Reaction: Stir at room temperature for 6–12 hours.
-
Self-Validation Check: Monitor by TLC.[1] The imine is typically less polar than the sulfinamide.
H NMR will show the disappearance of the aldehyde proton ( 9-10 ppm) and appearance of the imine proton ( 8.0-8.5 ppm).
-
-
Workup: Pour into brine/EtOAc. The titanium salts will form a thick slurry. Filter through Celite. Concentrate and purify via silica gel chromatography.
Step 2: Diastereoselective Addition
-
Setup: Dissolve the purified
-sulfinyl imine in anhydrous or Toluene (0.2 M) and cool to -78°C. -
Nucleophile: Add the Grignard reagent (2.0 equiv) dropwise.
-
Optimization Note: Non-coordinating solvents like
typically favor the open transition state, while coordinating solvents like THF favor the cyclic chelated model. For THP substrates, often yields higher due to the reduced coordination competition from the THP oxygen.
-
-
Quench: Once complete (TLC), quench with saturated
at -78°C to prevent epimerization.
Step 3: Deprotection
-
Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH (1:1) at room temperature for 1 hour.
-
Precipitate the amine hydrochloride salt with
or basify to isolate the free amine.
Workflow Visualization
Figure 1: The Ellman Sulfinamide workflow for exocyclic
The "Organocatalytic" Route for Type B: Chiral Phosphoric Acids (CPAs)[2]
For synthesizing amines directly on the THP ring or reducing cyclic imines (e.g., dihydropyran derivatives), Chiral Phosphoric Acids offer a metal-free, highly enantioselective route. This is particularly effective for reductive amination or transfer hydrogenation .
Key Reagents
-
Catalyst: BINOL-derived Chiral Phosphoric Acids (e.g., TRIP, STRIP).
-
Hydride Source: Hantzsch Ester (HEH) or Benzothiazoline.
-
Substrate: Dihydropyran-based imines or enamides.[2]
Mechanistic Insight
CPAs act as bifunctional catalysts. The acidic proton activates the imine (electrophile), while the phosphoryl oxygen hydrogen-bonds with the Hantzsch ester (nucleophile). This "chiral pocket" ensures that the hydride is delivered to only one face of the imine.
Protocol: Asymmetric Transfer Hydrogenation
-
Substrate Preparation: Synthesize the cyclic imine (e.g., by condensing a 3-keto-THP or related enamide).
-
Reaction:
-
Mix the imine (0.1 mmol) and CPA catalyst (5 mol%) in Toluene or Benzene.
-
Add Hantzsch Ester (1.2 equiv).
-
Stir at 30–60°C.
-
-
Self-Validation:
-
Visual: The reaction often turns from yellow (Hantzsch ester) to clear/pale as the pyridine byproduct forms.
-
Analytical: Enantiomeric excess (
) must be determined via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
-
-
Purification: Direct column chromatography. The catalyst can often be recovered.
Mechanism Visualization
Figure 2: Bifunctional activation mode of Chiral Phosphoric Acids in transfer hydrogenation.
Comparative Analysis of Reagent Classes
| Feature | Ellman's Sulfinamide | Chiral Phosphoric Acids (CPA) | Prins Cyclization (Classical) |
| Primary Application | Exocyclic amines (Type A) | Endocyclic amines / Reductions | Ring construction (OH/Halogen) |
| Stereocontrol Source | Chiral Auxiliary (Stoichiometric) | Catalyst (1-5 mol%) | Diastereoselective Transition State |
| Scalability | High (kg scale feasible) | Moderate (Catalyst cost) | High |
| Key Reagent | BINOL-Phosphates (TRIP) | TFA / TMSOTf | |
| Typical Yield | >85% | 70-90% | 60-85% |
| Selectivity ( |
Troubleshooting & Self-Validating Systems
To ensure scientific integrity, every experiment should include these internal checks:
-
The "Titanium Check" (Ellman Route):
-
Issue: Low conversion during imine formation.
-
Validation: If the reaction mixture is not viscous/slurry-like, the
may be hydrolyzed (wet solvent). The reagent must be clear and colorless, not cloudy.
-
-
The "Racemization Check" (Deprotection):
-
Issue: Loss of optical purity during HCl cleavage.
-
Validation: Compare the HPLC trace of the N-sulfinyl intermediate (before cleavage) with the final amine (derivatized if necessary). If
drops, reduce acid concentration or temperature.
-
-
The "Hydride Check" (CPA Route):
-
Issue: Stalled reaction.
-
Validation: Hantzsch esters are light-sensitive and oxidizable. Check the purity of the HEH reagent by NMR (look for pyridine peaks indicating aromatization).
-
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Terada, M. (2010). "Chiral phosphoric acids as versatile catalysts for enantioselective multiparameter synthesis."[3] Synthesis, 2010(12), 1929-1982. Link
-
Akiyama, T. (2007). "Stronger Brønsted acids: Recent progress." Chemical Reviews, 107(12), 5744-5758. Link
-
Ghosh, A. K., et al. (2012). "Prins cyclization: A versatile tool for the synthesis of tetrahydropyrans." Journal of Organic Chemistry, 77(18), 8036-8048. Link
-
Merck & Co. (2015). "Discovery of Omarigliptin (MK-3102)." Journal of Medicinal Chemistry, 58(21), 8630-8648. (Demonstrates industrial application of THP-amine synthesis). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Phosphoric Acid-Catalyzed Addition of Dihydropyrans to N-Acyl Imines: Stereocontrolled Access to Enantioenriched Spirocyclic Oxazoletetrahydropyrans with Three Contiguous Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Strategic Integration of 1-(Oxan-2-yl)ethan-1-amine in Kinase Inhibitor Design
This Application Note is structured as a strategic technical guide for medicinal chemists and drug discovery scientists. It focuses on the specific utility of 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) as a high-value building block for optimizing kinase inhibitors.
Executive Summary
In the optimization of ATP-competitive kinase inhibitors, the "solvent front" region offers a critical opportunity to modulate physicochemical properties without disrupting the primary hinge-binding interaction. While piperidine and morpholine motifs are traditional choices for this region, they often introduce liabilities regarding hERG inhibition (due to high basicity) or metabolic instability.
This guide details the application of 1-(Oxan-2-yl)ethan-1-amine as a superior bioisostere. This chiral, aliphatic ether amine offers a unique combination of reduced basicity, high aqueous solubility, and stereochemical vectors that allow precise probing of the solvent channel.
Scientific Rationale & Design Principles
The "Solvent Front" Challenge
Kinase inhibitors typically consist of a heteroaromatic "hinge binder," a spacer, and a solubilizing tail that extends into the solvent front. The tail's primary role is to improve the ADME (Absorption, Distribution, Metabolism, Excretion) profile.
-
Problem: Highly basic amines (e.g., piperidines, pKa ~10-11) at the solvent front are frequently associated with hERG channel blockage (QTc prolongation risk) and high phospholipidosis potential.
-
Solution: The Tetrahydropyran (THP) ring of 1-(Oxan-2-yl)ethan-1-amine contains an ether oxygen (H-bond acceptor) rather than a basic nitrogen. This significantly lowers the pKa of the adjacent amine (when coupled) or removes the basic center entirely if used as a distal group, reducing hERG affinity while maintaining polarity for solubility.
Stereochemical Vector Control
Unlike the symmetric 4-substituted tetrahydropyran (common in drugs like AZD0156), the 2-substituted isomer introduces two contiguous chiral centers:
-
C2 of the Oxane Ring: Defines the angle of exit from the core.
-
C1 of the Ethyl Chain: Controls the rotameric population of the amine linker.
This creates four distinct diastereomers (
Comparative Physicochemical Profile
| Property | Piperidine Analog | 1-(Oxan-2-yl)ethan-1-amine | Benefit |
| LogD (pH 7.4) | High (> 2.5) | Moderate (1.0 - 2.0) | Improved Lipophilic Efficiency (LipE) |
| pKa (Conj. Acid) | ~10.5 | ~8.5 (as amine) | Reduced lysosomal trapping |
| hERG Liability | High Risk | Low Risk | Improved Cardiac Safety |
| H-Bond Donors | 1 (NH) | 1 (NH) | Similar H-bonding potential |
| H-Bond Acceptors | 0 | 1 (Ether O) | Enhanced water solubility |
Experimental Protocol: Synthesis and Coupling
This protocol describes the stereoselective synthesis of the chiral amine and its subsequent coupling to a kinase core (represented by a 2-chloropyrimidine scaffold).
Reagents and Equipment
-
Starting Material: 2-Acetyltetrahydropyran (CAS: 16625-81-1).
-
Chiral Auxiliary: (R)-(+)-2-Methyl-2-propanesulfinamide (Ellman’s Sulfinamide).
-
Catalyst: Titanium(IV) ethoxide (
). -
Reductant: Sodium borohydride (
) or L-Selectride (for diastereocontrol). -
Analysis: Chiral SFC (Supercritical Fluid Chromatography).
Workflow Diagram (DOT)
Caption: Figure 1. Chemo-enzymatic or asymmetric synthesis workflow for accessing specific stereoisomers of the target amine.
Detailed Procedure
Step 1: Formation of the Chiral Imine[1]
-
Dissolve 2-acetyltetrahydropyran (1.0 eq) and (R)-2-methyl-2-propanesulfinamide (1.1 eq) in anhydrous THF under
. -
Add
(2.0 eq) dropwise. -
Heat to reflux (70°C) for 16 hours. Monitor by LC-MS for disappearance of ketone.
-
Workup: Cool to RT, quench with brine. Filter the titanium salts through Celite. Extract with EtOAc.[2]
Step 2: Diastereoselective Reduction
-
Dissolve the crude sulfinyl imine in dry THF at -78°C.
-
Add L-Selectride (1.5 eq) dropwise to favor the syn-diastereomer (relative to the sulfinyl group) or
for a mixture. -
Stir for 2 hours, allowing to warm to 0°C.
-
Critical Checkpoint: This step establishes the chiral center at the ethyl chain (C1'). The ring chirality (C2) remains from the starting material.
Step 3: Deprotection to Free Amine[3]
-
Treat the sulfinamide intermediate with 4N HCl in dioxane/MeOH (1:1) at RT for 1 hour.
-
Concentrate in vacuo to yield the amine hydrochloride salt.
Step 4: Coupling to Kinase Core (General S_NAr)
-
Dissolve the chloropyrimidine/quinazoline core (1.0 eq) and the amine salt (1.2 eq) in DMSO or NMP.
-
Add DIPEA (3.0 eq).
-
Heat at 100°C for 4-12 hours.
-
Purification: Isolate the product via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).
Chiral Resolution Protocol
Since the starting 2-acetyltetrahydropyran is often racemic, and the reduction creates a new center, the final product may contain up to four stereoisomers. Separation is best performed at the final inhibitor stage or the amine intermediate stage using SFC.
SFC Method Parameters:
-
Column: Chiralpak AD-H or IG (4.6 x 150 mm, 5 µm).
-
Co-solvent: 20-30% Methanol with 0.1% Diethylamine (DEA).
-
Back Pressure: 120 bar.
-
Temperature: 40°C.
-
Detection: UV at 254 nm.
Note: The basic modifier (DEA) is essential to ensure sharp peak shapes for the free amine.
Structural Biology Context: The Binding Mode
Understanding where this group sits is crucial for rational design.
Caption: Figure 2. Schematic interaction map of the 1-(oxan-2-yl)ethyl moiety within the kinase active site.
Mechanistic Insight: The ether oxygen of the oxane ring can accept a hydrogen bond from structured water molecules at the solvent interface, mimicking the hydration shell of the natural ATP ribose. Meanwhile, the hydrophobic methylene groups of the ring pack against the "hydrophobic shelf" often found at the entrance of the ATP pocket (e.g., the G-loop or the residue preceding the DFG motif).
References
-
Roskoski, R. (2021). "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Li, Z., et al. (2022). "Discovery of Repotrectinib (TPX-0005), a Next-Generation ROS1/TRK Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the utility of chiral amines in kinase design). Link
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
Sources
Application Notes and Protocols: Facile and Efficient Boc-Protection of 1-(Oxan-2-yl)ethan-1-amine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Imperative of Amine Protection
In the intricate landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the selective masking and unmasking of reactive functional groups is a cornerstone of success. Primary amines, with their inherent nucleophilicity and basicity, often require temporary protection to prevent unwanted side reactions during multi-step synthetic sequences.[1] The tert-butoxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its ease of introduction, stability under a wide range of reaction conditions, and facile removal under mild acidic conditions.[2][3]
This technical guide provides a comprehensive, in-depth protocol for the Boc-protection of a specific primary amine, 1-(Oxan-2-yl)ethan-1-amine. The causality behind each experimental choice is elucidated to empower researchers with a deep understanding of the methodology, ensuring robust and reproducible outcomes.
The Chemistry of Boc Protection: A Mechanistic Overview
The introduction of the Boc group is most commonly achieved using di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[2][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6][7] This initial attack forms a transient tetrahedral intermediate.[1]
The intermediate then collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes into the innocuous byproducts carbon dioxide (CO₂) and tert-butanol.[7][8] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5] While the reaction can proceed without a base, the inclusion of a mild base, such as triethylamine (TEA) or sodium bicarbonate, is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[2][5]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. youtube.com [youtube.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Asymmetric Synthesis of 1-(tetrahydro-2H-pyran-2-yl)ethanamine
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The moiety 1-(tetrahydro-2H-pyran-2-yl)ethanamine represents a privileged chiral scaffold in medicinal chemistry, serving as a key pharmacophore in DGAT1 inhibitors (e.g., Pradigastat), NK1 receptor antagonists, and various CNS-active agents.
Synthesizing this molecule presents a specific stereochemical challenge: the control of two contiguous stereocenters —the C2 position of the tetrahydropyran (THP) ring and the exocyclic
| Parameter | Challenge | Strategic Solution |
| Stereocenters | 2 (C2 on ring, C1' on chain) | Use of chiral directing groups (Auxiliaries) or Enzymes. |
| Isomers | 4 (2 pairs of enantiomers, syn/anti diastereomers) | Diastereomers are separable by SiO |
| Scalability | Grignard reagents are hazardous at scale; Enzymes are costly. | Discovery: Ellman Route (Versatile). Process: Biocatalysis (Green). |
This guide details two validated protocols:
-
The Ellman Sulfinamide Protocol: Best for discovery chemistry, structure-activity relationship (SAR) studies, and generating all four stereoisomers.
-
The Biocatalytic Transamination Protocol: Best for scale-up and high enantiomeric excess (ee) production of a single isomer.
Route A: Diastereoselective Ellman Synthesis
Primary Application: Discovery Chemistry / Library Generation
The condensation of tert-butanesulfinamide (Ellman's auxiliary) with tetrahydro-2H-pyran-2-carbaldehyde, followed by Grignard addition, is the industry-standard method. It allows for the separation of diastereomers, effectively resolving the racemic starting material while setting the new stereocenter.[1]
Mechanistic Insight: Tuning Diastereoselectivity
The stereochemical outcome of the Grignard addition is dictated by the transition state.
-
Non-Coordinating Solvents (DCM, Toluene): Favor a Chelated (Cyclic) Transition State , typically yielding the syn product.
-
Coordinating Solvents (THF): Disrupt chelation, favoring an Open (Felkin-Anh) Transition State , typically yielding the anti product.
Protocol: Step-by-Step
Step 1: Formation of N-Sulfinyl Imine
Reagents: Tetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv), (
-
Charge a flame-dried flask with (
)-tert-butanesulfinamide and THF under N . -
Add tetrahydro-2H-pyran-2-carbaldehyde.
-
Add Ti(OEt)
dropwise (Caution: Exothermic). -
Stir at RT for 12–18 h. Monitor by TLC (EtOAc/Hex) or LCMS.
-
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.
-
Purification: Flash chromatography (0
30% EtOAc/Hexanes).-
Note: If starting with rac-aldehyde, you will isolate two diastereomeric imines. It is often more efficient to carry the mixture to Step 2 and separate after the Grignard addition.
-
Step 2: Grignard Addition (Methylation)
Reagents: MeMgBr (3.0 M in Et
-
Dissolve the sulfinyl imine in anhydrous DCM (0.2 M) and cool to -78 °C.
-
Add MeMgBr dropwise via syringe pump to maintain internal temperature
°C. -
Stir at -78 °C for 4 h, then warm slowly to RT overnight.
-
Quench: Add saturated NH
Cl solution dropwise at 0 °C. -
Workup: Extract with DCM (3x). Dry over Na
SO . -
Critical Separation: The product is now a mixture of diastereomeric sulfinamides.
-
Separation: Use Flash Chromatography (SiO
, EtOAc/Hexanes gradient). The sulfinyl group makes the diastereomers ( vs ) significantly different in polarity. -
Validation: Check fractions via LCMS and
H NMR.
-
Step 3: Acidolytic Cleavage
Reagents: 4.0 M HCl in Dioxane, MeOH.
-
Dissolve the purified sulfinamide diastereomer in MeOH.
-
Add 4.0 M HCl in Dioxane (4 equiv).
-
Stir at RT for 1 h.
-
Concentrate in vacuo. Triturate with Et
O to obtain the amine hydrochloride salt as a white solid.
Workflow Visualization
Figure 1: Decision workflow for the Ellman auxiliary synthesis route, highlighting the solvent-dependent stereocontrol.
Route B: Biocatalytic Transamination
Primary Application: Process Chemistry / Scale-up
For large-scale preparation of a specific enantiomer (e.g.,
Substrate Preparation
-
Precursor: 1-(tetrahydro-2H-pyran-2-yl)ethan-1-one (Methyl ketone).
-
Source: Can be synthesized via Grignard addition (MeMgBr) to tetrahydro-2H-pyran-2-carbonitrile followed by hydrolysis.
Protocol: Enzyme Screening & Reaction
Step 1: Panel Screening
Screen a library of commercially available ATAs (e.g., Codexis, Johnson Matthey) using a colorimetric assay.
-
Conditions: 2 mg ketone, 1 mg enzyme, PLP cofactor, isopropylamine (amine donor) in phosphate buffer (pH 7.5).
-
Hit Criteria: >50% conversion by HPLC.
Step 2: Preparative Scale (10g)
Reagents: Ketone substrate, ATA-113 (example specific enzyme), PLP (1 mM), Isopropylamine (1.5 M, Donor), DMSO (10% v/v co-solvent).
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.
-
Amine Donor: Add isopropylamine to the buffer and re-adjust pH to 7.5 using 6M HCl (Critical: Isopropylamine is basic).
-
Substrate: Dissolve ketone in DMSO and add to the buffer.
-
Initiation: Add enzyme powder (load depends on activity, typically 1-5 wt%).
-
Incubation: Stir at 30 °C, 150 rpm for 24 h. Remove acetone byproduct if necessary (using a nitrogen sweep or reduced pressure) to drive equilibrium.
-
Workup: Acidify to pH 2 (to protonate product amine), extract non-reacted ketone with MTBE. Basify aqueous layer to pH 12, extract product amine into DCM.
Analytical & Quality Control
Separation of Diastereomers
Because the THP ring has a chiral center, "enantiomeric excess" usually refers to the purity of the amine center relative to the ring center.
-
Method: Reverse Phase HPLC or SFC.
-
Column: Chiralpak IG or AD-H.
-
Mobile Phase: CO
/ MeOH (with 0.2% Diethylamine). -
Detection: 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may be required for UV detection).
NMR Characterization (Diagnostic Signals)
-
H NMR (400 MHz, CDCl
):-
2.8–3.1 ppm (m, 1H, CH -NH
): The chemical shift and multiplicity of this proton differ significantly between syn and anti diastereomers due to shielding by the ring oxygen. -
1.1–1.3 ppm (d, 3H, CH
): The methyl doublet.
-
2.8–3.1 ppm (m, 1H, CH -NH
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (Ellman) | High temperature during Grignard addition. | Ensure internal temp is |
| Incomplete Cleavage | Steric bulk of the THP ring. | Increase HCl concentration or warm to 40 °C. Use MeOH/Dioxane mixtures to improve solubility. |
| Low Conversion (Biocatalysis) | Product inhibition or equilibrium limit. | Use an acetone removal system (vacuum or sweep gas). Ensure pH is maintained at 7.5. |
| Poor Separation | Amine tailing on silica. | Add 1% Et |
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309. Link
-
Robak, M. T., et al. (2010).[2] "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Chemical Reviews, 110(6), 3600-3740. Link
- Merck & Co. (2012). "Preparation of Tetrahydropyranyl Derivatives as DGAT1 Inhibitors." PCT Int. Appl. WO 2012/009217.
Sources
coupling reactions using 1-(Oxan-2-yl)ethan-1-amine
Executive Summary
1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) is a high-value building block in medicinal chemistry. It introduces a tetrahydropyran (THP) motif—a proven bioisostere for cyclohexyl or phenyl rings—that lowers lipophilicity (
However, the effective utilization of this amine is complicated by two factors:
-
Steric Hindrance: The amine is attached to a secondary carbon (
-branched) adjacent to a bulky cyclic ether, reducing nucleophilicity compared to linear alkyl amines. -
Stereochemical Complexity: The molecule contains two chiral centers (C2 on the pyran ring and C1 on the ethyl chain), creating diastereomeric pairs that require precise analytical control.
This guide details optimized protocols for Amide Coupling (using T3P®), Pd-catalyzed Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (
Chemical Profile & Structural Considerations
| Property | Data | Implications for Coupling |
| IUPAC Name | 1-(Tetrahydro-2H-pyran-2-yl)ethan-1-amine | Standard nomenclature for searching. |
| Structure | ||
| Molecular Weight | 129.20 g/mol | Low MW fragment, ideal for Lead Optimization. |
| Chirality | 2 Stereocenters | 4 Isomers ( |
| pKa (Conj. Acid) | ~10.5 | Highly basic; requires non-nucleophilic bases (DIPEA/TEA) to deprotonate salt forms. |
| Stability | Acid-sensitive ether | The THP ether linkage is stable to base but can degrade in strong Lewis acids at high heat. |
Decision Matrix: Method Selection
Before selecting a protocol, assess the electrophile and the desired bond type.
Figure 1: Strategic decision tree for coupling 1-(Oxan-2-yl)ethan-1-amine.
Method A: Amide Coupling (The T3P Protocol)[1]
Rationale: Standard coupling reagents (EDC/HOBt, HATU) often struggle with
Protocol 1: T3P-Mediated Acylation
Reagents:
-
Carboxylic Acid (1.0 equiv)[1]
-
1-(Oxan-2-yl)ethan-1-amine (1.1 - 1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)
-
Pyridine (3.0 - 4.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step:
-
Dissolution: Charge the Carboxylic Acid (1.0 mmol) and the Amine (1.1 mmol) into a reaction vial.
-
Solvent: Add EtOAc (5 mL, 0.2 M concentration). Note: DMF is acceptable if solubility is an issue, but EtOAc allows for easier aqueous workup.
-
Base Addition: Add Pyridine (3.0 mmol). Why Pyridine? It acts as both a base and an acylation catalyst, reducing epimerization risk compared to DIPEA/TEA in T3P reactions.
-
Reagent Addition: Cool to 0°C (optional, but recommended for chiral acids). Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[2][3]
-
Checkpoint: If conversion <50% after 4 hours, heat to 50°C. The THP ring is stable at this temperature.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc.
-
Wash with Water (removes T3P byproducts).
-
Wash with 0.5 M HCl (removes excess amine and pyridine). Caution: Do not use strong acid or prolonged exposure, as the THP ether can hydrolyze.
-
Wash with Sat. NaHCO3 (removes unreacted acid).
-
Dry over MgSO4 and concentrate.
-
Method B: Buchwald-Hartwig Amination (Pd-Catalyzed)
Rationale: Coupling this amine with unactivated aryl halides (e.g., bromobenzene, 3-bromoanisole) requires Palladium catalysis. Because the amine is
Ligand Choice:
-
BrettPhos: First-choice for primary aliphatic amines. Excellent for preventing
-hydride elimination. -
RuPhos: Good alternative if steric bulk on the aryl halide is extreme.
Protocol 2: BrettPhos-Mediated Arylation
Reagents:
-
Aryl Bromide/Triflate (1.0 equiv)
-
1-(Oxan-2-yl)ethan-1-amine (1.2 equiv)
-
Catalyst: Pd(OAc)2 (0.02 equiv) + BrettPhos (0.04 equiv) OR Pre-formed BrettPhos Pd G4 (0.02 equiv).
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs2CO3 (2.0 equiv) if functional groups are base-sensitive.
-
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Nitrogen/Argon. Oxygen kills the active Pd(0) species.
-
Solids: Add Aryl Halide (if solid), Base (NaOtBu), and Pre-catalyst (BrettPhos Pd G4).
-
Liquids: Add Solvent (degassed) and the Amine.
-
Reaction: Seal and heat to 80–100°C.
-
Monitoring: Check LCMS after 1 hour. The reaction is usually fast.
-
Troubleshooting: If you observe de-halogenated aryl starting material (Ar-H), the temperature is too high or the amine is acting as a hydride source. Switch to Cs2CO3 and lower temp to 80°C.
-
-
Workup: Filter through a Celite pad (removes Pd black). Concentrate and purify via Flash Chromatography.
Method C: Nucleophilic Aromatic Substitution ( )
Rationale: If the coupling partner is an electron-deficient heterocycle (e.g., 2-chloropyridine, 4-chloropyrimidine), no metal catalyst is needed.
Protocol 3: Base-Mediated
Reagents:
-
Heteroaryl Halide (1.0 equiv)[4]
-
Amine (1.2 - 1.5 equiv)
-
Base: DIPEA (3.0 equiv) or K2CO3 (2.0 equiv).
-
Solvent: DMSO, NMP, or DMF (Polar Aprotic is essential).
Step-by-Step:
-
Mix: Combine Halide, Amine, and Base in DMSO (concentration ~0.5 M).
-
Heat: Stir at 80°C–120°C.
-
Note: The
-branching makes this amine slower than ethylamine. Higher heat is often required.
-
-
Workup: Pour into water/brine mixture. Extract with EtOAc.
-
Self-Validating Step: If the product does not precipitate or extract well, the DMSO content might be too high. Back-extract the aqueous layer 3x with DCM.
-
Critical Quality Attributes & Troubleshooting
Stereochemical Integrity
The most common failure mode is Diastereomeric Enrichment .
-
Issue: You start with a racemate, but the reaction prefers one diastereomer, or you start with a pure isomer and it epimerizes.
-
Detection: Use chiral SFC (Supercritical Fluid Chromatography) or
-NMR. The methyl doublet of the ethyl chain will appear as two distinct sets of doublets in a diastereomeric mixture. -
Control: Avoid strong bases (NaH, LDA) which can deprotonate the
-carbon of the amide product.
Visual Workflow for Library Synthesis
Figure 2: General workflow for high-throughput library synthesis.
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Organic Letters, vol. 13, no.[5] 19, 2011, pp. 5048–5051. Link
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link
-
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, vol. 38, 2009, pp. 606-631. Link
Sources
- 1. 2-(Oxan-2-yl)ethan-1-ol | C7H14O2 | CID 13948128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. growingscience.com [growingscience.com]
- 4. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 1-(Oxan-2-yl)ethan-1-amine Diastereomers
Ticket ID: #DIAS-OXAN-001 Subject: Troubleshooting & Protocols for Diastereomeric Resolution of 1-(Oxan-2-yl)ethan-1-amine Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
You are attempting to separate the diastereomers of 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine). This molecule possesses two chiral centers: the C2 position on the pyran ring and the
This creates two distinct pairs of enantiomers (four stereoisomers total). The separation of the diastereomeric pairs (e.g., separating the syn-like pair from the anti-like pair) is achievable via physical means (Flash Chromatography, Distillation) due to differences in scalar physical properties. However, the lack of a UV chromophore and the basicity of the primary amine present specific technical challenges.
This guide addresses these challenges through three core modules: Chromatography , Crystallization , and Analytical Verification .
Module 1: Chromatographic Separation (Flash & HPLC)
Status: Primary Method for Milligram to Gram Scale.
Critical Troubleshooting: "I can't see my compound."
Issue: The target molecule lacks a conjugated
| Detection Method | Suitability | Notes |
| UV (210 nm) | Low | High noise; solvent cutoff interference is likely. |
| ELSD / CAD | High | Universal detection for non-volatiles. Ideal for direct analysis. |
| RI (Refractive Index) | Medium | Good for isocratic runs only; drifts with gradients. |
| Derivatization | High | React with Benzoyl Chloride or CBz-Cl to add a UV chromophore. |
Protocol A: Direct Silica Gel Flash Chromatography
For separating diastereomers
The Problem: Primary amines interact strongly with silanols on silica gel, causing severe peak tailing and co-elution. The Fix: Pre-buffer the silica and mobile phase with a basic modifier.
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
).-
Ratio: Start with 95:4:1.
-
-
Column Pre-treatment: Flush the silica column with 5 column volumes (CV) of mobile phase containing 1% Triethylamine (
) before loading the sample. -
Loading: Load sample as a free base in minimal DCM. Do not load as a salt (HCl), as it will stick to the baseline.
Protocol B: Derivatization-Assisted Separation (The "Nuclear" Option)
If direct separation fails, convert the amine to a benzamide. This adds a UV chromophore and increases the structural difference between diastereomers.
-
Reaction: Amine + Benzoyl Chloride (
eq) + ( eq) in DCM ( C to RT, 1h). -
Workup: Wash with
HCl, then . Dry organics. -
Separation: The resulting diastereomeric amides are easily separable on standard Silica (Hexane/EtOAc gradient) with UV detection at 254 nm.
-
Hydrolysis (Optional): Reflux in
HCl to recover the free amine (requires harsh conditions; ensure pyran ring stability).
Module 2: Classical Resolution (Crystallization)
Status: Preferred Method for Multi-Gram to Kilogram Scale.
Decision Matrix: Choosing the Resolving Agent
Diastereomeric salt formation relies on the difference in solubility between the salt of Diastereomer A and Diastereomer B.
Recommended Acid Screen:
-
L-(+)-Tartaric Acid: (Standard for
-chiral amines). -
D-(-)-Mandelic Acid: (Often provides sharper crystals for benzylic-like positions).
-
Dibenzoyl-L-tartaric acid: (Bulky; good if simple tartrate oils out).
Troubleshooting: "My product is oiling out."
Issue: The salt forms a supersaturated oil rather than a crystal lattice. Root Cause: Solvent polarity is too high, or cooling is too rapid.
The "Double-Solvent" Protocol:
-
Dissolution: Dissolve the amine (1 eq) and acid (1 eq) in the minimum amount of hot Ethanol or Methanol (boiling).
-
Cloud Point: Add hot Ethyl Acetate or MTBE (antisolvent) dropwise until the solution turns slightly cloudy.
-
Clarify: Add one drop of the alcohol to clear it.
-
Nucleation: Seed with a crystal if available. If not, scratch the glass surface.
-
Cooling: Wrap the flask in a towel to cool slowly to RT over 4-6 hours. Do not put it in the fridge immediately.
Module 3: Analytical Verification (NMR)
Question: "How do I know which diastereomer is which?"
Technical Insight:
In the
-
Diastereomer A: The methyl group is often shielded/deshielded differently due to the anisotropy of the pyran oxygen.
-
Shift Delta (
): Expect a separation of ~0.05 - 0.1 ppm between the methyl doublets of the two diastereomers in .
Data Table: Expected NMR Signatures
| Feature | Diastereomer Pair 1 (e.g., syn-like) | Diastereomer Pair 2 (e.g., anti-like) |
| Methyl Doublet | ~1.05 ppm ( | ~1.12 ppm ( |
| Pyran | Multiplet, distinct shift | Multiplet, distinct shift |
| Physical State | Liquid (Free Base) | Liquid (Free Base) |
| Salt MP (Tartrate) | Distinct Melting Point | Distinct Melting Point |
Visual Workflows
Workflow 1: Separation Strategy Decision Tree
Caption: Decision matrix for selecting between chromatographic and crystallization pathways based on scale and detection capabilities.
Workflow 2: Derivatization Protocol (For UV-Invisible Amines)
Caption: Step-by-step derivatization workflow to enable UV detection and improve diastereomeric separation on silica.
References
-
PubChem. (2025).[1][2] 2-(Oxan-4-yl)ethan-1-amine Compound Summary. National Library of Medicine. [Link]
-
Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
Dombrády, Z.S., et al. (2019).[3] Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
-
Harada, N. (2016).[4] HPLC Separation of Diastereomers: Chiral Molecular Tools. PubMed Central. [Link]
Sources
- 1. 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Tetrahydro-2H-pyran-2-ylmethyl)amine | C6H13NO | CID 97924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reductive Amination of Acetyl-Tetrahydropyrans
Ticket ID: RA-THP-001 Subject: Troubleshooting Reductive Amination of 1-acetyl-tetrahydropyran Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Pre-Flight Check: Nomenclature & Substrate Verification
Before proceeding, we must address a critical nomenclature anomaly in your request. "1-acetyl-tetrahydropyran" is chemically ambiguous because the oxygen atom in the tetrahydropyran (THP) ring is assigned position 1. An acetyl group cannot be attached to the oxygen in a stable neutral molecule.
Assumption: We are proceeding on the assumption that your target substrate is 4-acetyltetrahydropyran (1-(tetrahydro-2H-pyran-4-yl)ethan-1-one) or the 2/3-isomer. This is a ketone attached to a secondary carbon on the ether ring.
-
Reactivity Profile: Unlike aldehydes, this methyl ketone is sterically hindered by the adjacent THP ring and electronically less electrophilic. Standard protocols often fail, leading to direct reduction (alcohol formation) or no reaction.
Core Protocols (The "Happy Path")
Do not rely on simple Sodium Borohydride (
Method A: The Standard (Secondary Amines / Non-Hindered Primary Amines)
Reference: Abdel-Magid Protocol [1]
-
Why this works: Sodium Triacetoxyborohydride (STAB) is mild and does not reduce ketones significantly without acid catalysis, allowing the imine to form first.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2] Avoid Methanol (reacts with STAB).[3]
| Reagent | Equivalents | Role |
| 4-Acetyl-THP | 1.0 | Substrate |
| Amine | 1.1 - 1.2 | Nucleophile |
| AcOH | 1.0 - 2.0 | Catalyst (Critical for ketones) |
| NaBH(OAc)3 | 1.4 - 1.5 | Hydride Source |
Procedure:
-
Mix Ketone and Amine in DCE (0.2 M).
-
Add Acetic Acid (AcOH).[2] Stir 15-30 mins.
-
Add
in one portion. -
Stir at RT for 12-24h. Quench with saturated
.
Method B: The "Power User" (Unreactive Amines / Ammonia / Steric Bulk)
Reference: Mattson Protocol [2]
-
Why this works: Titanium(IV) isopropoxide acts as a Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.[4]
-
Solvent: Neat (no solvent) or THF.
| Reagent | Equivalents | Role |
| 4-Acetyl-THP | 1.0 | Substrate |
| Amine | 1.2 - 1.5 | Nucleophile |
| Ti(OiPr)4 | 1.25 - 1.5 | Lewis Acid / Desiccant |
| NaBH4 | 1.5 | Reducing Agent (Added later) |
Procedure:
-
Add
dropwise (Exothermic!). -
Stir neat for 1-4 hours (ensure liquid phase; if solid, add minimal THF).
-
Dilute with Ethanol or Methanol (required to solubilize borohydride).
-
Add
carefully.[3] -
Quench with water (forms white
precipitate; filter through Celite).
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic workflow for reductive amination failures.
Technical FAQs & Mechanism
Q: Why am I seeing a large amount of 1-(tetrahydro-2H-pyran-4-yl)ethanol?
A: This is "Direct Reduction." It happens when the hydride attacks the ketone before the amine does.
-
The Fix: You must force the imine formation first.
-
Pre-stir: Stir Ketone + Amine + Acid for 1-2 hours before adding the reducing agent.
-
Switch Reagent: If using
, stop immediately. Use (STAB).[3] STAB is less basic and reacts preferentially with imines over ketones [1].
-
Q: The reaction turns into a solid gel when using Titanium Isopropoxide.
A: This is normal. The
-
The Fix: Add minimal dry THF to maintain stirring. Do not add alcohol until you are ready to add the reducing agent (Step 4 of Method B).
Q: Can I use Sodium Cyanoborohydride ( )?
A: Yes, but it is toxic and requires strict pH control.
-
The Protocol: If you must use it (e.g., STAB failed), perform the reaction in Methanol and adjust pH to ~6 using Acetic Acid. If the pH is too low (<4), you hydrolyze the imine. If too high (>7), the reduction stalls [3].[7]
Mechanistic Visualization: The Titanium Advantage
Understanding why Method B works helps you adapt it.
Figure 2: Titanium(IV) acts as both a Lewis Acid activator and a water scavenger, driving the equilibrium to the right.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][7] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[9] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[9] The Journal of Organic Chemistry, 55(8), 2552–2554.[9]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7] The cyanohydridoborate anion as a selective reducing agent.[7][9] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. designer-drug.com [designer-drug.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Chiral Resolution of 1-(Oxan-2-yl)ethan-1-amine
Welcome to the technical support center for the chiral resolution of 1-(oxan-2-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing this critical separation process. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible resolution.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the resolution of 1-(oxan-2-yl)ethan-1-amine.
Q1: What is the most common and industrially viable method for resolving racemic 1-(oxan-2-yl)ethan-1-amine?
A1: The most prevalent method is diastereomeric salt crystallization.[1][2] This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, have different physical properties, most importantly, different solubilities in a given solvent.[3][4] This solubility difference allows one diastereomer to be selectively crystallized and separated.[3]
Q2: Which chiral resolving agents are most effective for primary amines like 1-(oxan-2-yl)ethan-1-amine?
A2: Tartaric acid and its derivatives are the most popular and cost-effective choices for resolving chiral bases.[5] Specifically, L-(+)-tartaric acid is frequently used to resolve racemic amines.[6][7] Other agents like (-)-camphoric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid can also be effective.[3][6] The optimal choice is substrate-dependent and often requires empirical screening to identify the agent that provides the best crystal quality and diastereoselectivity.[1]
Q3: How do I select the right solvent for diastereomeric salt crystallization?
A3: Solvent selection is critical and aims to maximize the solubility difference between the two diastereomeric salts. A good solvent system will fully dissolve both salts at an elevated temperature but allow only the desired diastereomer to crystallize upon cooling, leaving the other in the mother liquor.[3] Alcohols like methanol or ethanol, often with varying amounts of water, are common starting points.[7] A systematic screening of different solvents and solvent mixtures is highly recommended for optimization.
Q4: What are the best analytical techniques for determining the enantiomeric excess (ee) of my resolved amine?
A4: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most powerful and widely used method for determining the enantiomeric excess of chiral amines.[8][9] Chiral Gas Chromatography (GC) can also be used, sometimes requiring derivatization of the amine.[10] These chromatographic methods provide accurate and reproducible quantification of each enantiomer.[8]
Troubleshooting Guide: From Experiment to Optimization
This section provides a problem-oriented approach to common issues encountered during the chiral resolution process.
Problem 1: Poor or No Crystallization of Diastereomeric Salts
Crystallization is the core of the separation, and its failure is a common roadblock.
-
Possible Cause 1A: Suboptimal Solvent System.
-
Expert Insight: The solvent dictates the solubility curve of your diastereomeric salts. If the solvent is too good, the salts will remain in solution even upon cooling. If it's too poor, they may precipitate amorphously ("oil out") rather than crystallize.
-
Troubleshooting Protocol:
-
Systematic Screening: Begin with a small-scale screen of common solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and aqueous mixtures).
-
Solubility Test: Test the solubility of your diastereomeric salt mixture in a small amount of solvent at room temperature and upon heating. An ideal solvent dissolves the salt completely when hot and shows significant precipitation upon cooling.
-
Anti-Solvent Addition: If a good single solvent isn't found, try an anti-solvent strategy. Dissolve the salt in a good solvent (e.g., methanol) and slowly add a miscible poor solvent (e.g., acetone or hexanes) until turbidity is observed, then heat to redissolve and cool slowly.[11]
-
-
-
Possible Cause 1B: Incorrect Stoichiometry.
-
Expert Insight: Tartaric acid is a diacid, meaning it can form both neutral and acidic salts with the amine.[5] The stoichiometry (amine:acid ratio) can significantly affect the crystal structure and solubility. While a 2:1 amine-to-tartaric acid ratio is common for forming the neutral salt, this is not always optimal.
-
Troubleshooting Protocol:
-
Vary the Ratio: Set up small-scale experiments varying the molar ratio of the resolving agent from 0.5 to 1.0 equivalents relative to the racemic amine.
-
Monitor pH: The pH of the solution can influence salt formation. Monitor and record the pH of the solution before crystallization.
-
Characterize Solids: Analyze the resulting solids to confirm if you are isolating the desired salt.
-
-
-
Possible Cause 1C: Concentration Issues.
-
Expert Insight: If the solution is too dilute, the solubility limit of the desired diastereomer may never be reached. If it's too concentrated, rapid precipitation of both diastereomers can occur, leading to low purity.
-
Troubleshooting Protocol:
-
Start Concentrated: Begin by dissolving the salts in a minimal amount of hot solvent to create a saturated solution.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals.
-
Seeding: If crystallization is sluggish, add a few seed crystals of the desired diastereomer (if available from a previous successful batch) to induce crystallization.[12]
-
-
Diagram: Troubleshooting Workflow for Poor Crystallization
Caption: Decision tree for troubleshooting crystallization issues.
Problem 2: Low Enantiomeric Excess (ee)
Achieving high enantiomeric purity is the ultimate goal. Low ee indicates poor separation.
-
Possible Cause 2A: Inefficient Resolving Agent.
-
Expert Insight: The resolving agent must form a stable, well-defined crystal lattice with one enantiomer while discriminating against the other. Not all agents are equally effective for all amines.
-
Troubleshooting Protocol:
-
Screen Multiple Agents: If tartaric acid gives poor results, screen other commercially available chiral acids.
-
Compare Results: Use a consistent solvent system and protocol to directly compare the ee obtained from different resolving agents.
-
-
| Resolving Agent | Common Solvents | Key Attributes |
| L-(+)-Tartaric Acid | Methanol, Ethanol, Water | Abundant, inexpensive, widely documented.[3][5] |
| (-)-Dibenzoyl-L-tartaric acid | Alcohols, Acetone | Bulky groups can enhance diastereomeric differentiation. |
| (-)-Camphoric Acid | Alcohols, Ethers | Rigid bicyclic structure can lead to good crystal packing.[3] |
| (-)-Mandelic Acid | Water, Alcohols | Often effective for resolving basic compounds.[6] |
-
Possible Cause 2B: Co-precipitation of Diastereomers.
-
Expert Insight: This is the most common cause of low ee. It occurs when the crystallization process is too fast or the solubility difference between the diastereomers is small, causing the undesired salt to crystallize along with the desired one.
-
Troubleshooting Protocol:
-
Recrystallization: The most effective way to improve ee is to perform one or more recrystallizations. Dissolve the filtered crystals in a minimal amount of hot solvent and cool slowly again. Each step should enrich the desired diastereomer.
-
Optimize Cooling Rate: Avoid crash cooling. A slow, controlled temperature gradient (e.g., allowing the flask to cool to room temperature overnight before refrigeration) is crucial for selective crystallization.
-
Stirring Time: Ensure adequate equilibration time. Stirring the slurry for an extended period (1-2 hours) before filtration can improve the enantiomeric purity of the solid.[13]
-
-
Core Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: General Diastereomeric Salt Resolution
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic 1-(oxan-2-yl)ethan-1-amine in a minimal amount of heated solvent (e.g., methanol).
-
Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in the same solvent, heating if necessary. Slowly add the acid solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratch the inside of the flask or add a seed crystal. Once crystallization begins, allow it to proceed at room temperature for several hours or overnight.
-
Isolation: Cool the mixture in an ice bath for at least 30 minutes to maximize yield.[13] Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric purity. The enantiomeric excess of the amine can be determined after liberating it from the salt (Protocol 2).
Diagram: Chiral Resolution Workflow
Caption: Workflow of chiral resolution via diastereomeric salt crystallization.
Protocol 2: Liberation of the Free Amine
-
Dissolution: Suspend the filtered diastereomeric salt crystals in water.
-
Basification: Add a strong base, such as 2M sodium hydroxide (NaOH) solution, dropwise with stirring until the pH of the aqueous layer is >11.[14][15] This deprotonates the amine salt, converting it to the free base.[14][16]
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.
References
-
Wikipedia. (2023, December 27). Chiral resolution. Retrieved from [Link]
-
Quora. (2022, July 10). What is the chemical method for the resolution of (+) tartaric acid? Retrieved from [Link]
- Google Patents. (1997). EP1036189A1 - Resolution of chiral amines.
- Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Royal Society of Chemistry. (2022). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. CrystEngComm. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Diastereomeric recrystallization. Retrieved from [Link]
-
ACS Publications. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Retrieved from [Link]
-
YouTube. (2023, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. APC Ltd - The Applied Process Company. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimal LC enantiomeric separation methods to determine enantiomeric excess. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Imperial College London. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]
-
ResearchGate. (2021, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]
-
ResearchGate. (2021, May 2). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral Simulated Moving Bed Chromatography and Racemization. Part 1: Experiments. Retrieved from [Link]
-
Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Retrieved from [Link]
-
Chromatography Online. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
Wikipedia. (2023, December 26). Free base. Retrieved from [Link]
-
Reddit. (2023, November 21). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. echemi.com [echemi.com]
- 15. Isolation (Recovery) [chem.ualberta.ca]
- 16. Free base - Wikipedia [en.wikipedia.org]
stability of 1-(Oxan-2-yl)ethan-1-amine free base vs salt
Topic: Stability & Handling Guide (Free Base vs. Salt)
Executive Summary: The Stability Matrix
The molecule 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) presents a classic challenge in medicinal chemistry: the dichotomy between a reactive, volatile Free Base and a stable, distinct Salt Form .
This molecule features a primary amine attached to a chiral center adjacent to a tetrahydropyran (THP) ring.[1] This structural arrangement introduces two critical stability factors:
-
Chemosensitivity: The primary amine is highly nucleophilic and basic, making it a "CO₂ sponge" and susceptible to oxidation.[1]
-
Stereochemical Complexity: The molecule possesses two chiral centers (C2 on the ring and C1 on the ethyl chain), leading to potential diastereomeric enrichment during salt crystallization.[1]
Comparative Stability Data
| Feature | Free Base (Oil/Low-Melting Solid) | Hydrochloride Salt (Crystalline Solid) |
| Physical State | Viscous liquid or waxy solid; often hygroscopic. | White, free-flowing crystalline powder.[1] |
| Air Stability | LOW. Rapidly absorbs atmospheric CO₂ to form carbamates (white crust).[1] | HIGH. Inert to atmospheric CO₂.[1] |
| Oxidation Risk | MODERATE. Turns yellow/brown upon exposure to air (N-oxide formation). | NEGLIGIBLE. Protonation protects the nitrogen lone pair.[1] |
| Shelf Life | < 3 months (if not under Argon at -20°C). | > 2 years (at RT, desiccated).[1] |
| Stoichiometry | Variable (due to water/CO₂ uptake).[1] | Precise (defined MW).[1] |
Diagnostic & Troubleshooting Guide
Use this module to diagnose issues with your current batch of 1-(Oxan-2-yl)ethan-1-amine.
Scenario A: "My clear oil has developed a white crust or precipitate."
-
Immediate Action:
-
Do NOT heat open to air (this drives off CO₂ but promotes oxidation).[1]
-
Fix: Dissolve the material in DCM or Ethyl Acetate and wash with aqueous NaOH (1M).[1] The high pH reverses the equilibrium, releasing CO₂ and regenerating the free base.[1] Dry the organic layer (
) and concentrate immediately before use.[1]
-
Scenario B: "The material has turned from colorless to yellow/orange."
-
Diagnosis: Oxidative Degradation. [1]
-
Immediate Action:
Scenario C: "My reaction yield is consistently lower than calculated."
-
Diagnosis: Stoichiometric Error (Hygroscopicity). [1]
-
Fix: Always titrate the amine or use the HCl salt for stoichiometry-critical reactions (e.g., amide couplings), adding a precise equivalent of base (e.g., DIPEA, TEA) in situ.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for handling and storage to prevent degradation.
Figure 1: Decision tree for handling 1-(Oxan-2-yl)ethan-1-amine based on physical form and usage timeline.
Standard Operating Protocols (SOPs)
SOP-01: Conversion of Free Base to Hydrochloride Salt
Why: To create a stable, weighable solid for long-term storage or precise stoichiometry.[1]
Materials:
-
1-(Oxan-2-yl)ethan-1-amine (Free Base)
-
Solvent: Diethyl Ether (
) or Methyl tert-butyl ether (MTBE) (Anhydrous)[1] -
Reagent: 4M HCl in Dioxane (Commercial solution)[1]
Procedure:
-
Dissolution: Dissolve the amine oil (e.g., 1.0 g) in anhydrous
(10 mL). Ensure the solution is clear. -
Acidification: Cool the solution to 0°C (ice bath). Dropwise, add 4M HCl in Dioxane (1.1 equivalents).[1]
-
Observation: A white precipitate should form immediately.[1]
-
-
Maturation: Stir at 0°C for 15 minutes.
-
Isolation: Filter the solid using a sintered glass funnel (or Buchner).[1]
-
Washing: Wash the filter cake with cold, anhydrous
(2 x 5 mL) to remove excess acid and impurities.[1] -
Drying: Dry under high vacuum (0.1 mbar) for 4 hours.
-
Note: If the product is hygroscopic (sticky), dry in a vacuum desiccator over
.[1]
-
SOP-02: Recovery of Free Base from Salt
Why: When a reaction requires the nucleophilic amine and non-nucleophilic bases (like DIPEA) are incompatible or insufficient.[1]
Procedure:
-
Suspend the HCl salt in DCM (Dichloromethane).[1]
-
Add equal volume of 1M NaOH (aq) or Saturated
. -
Stir vigorously until the solid dissolves and two clear layers form.
-
Separate the organic layer.[1] Extract the aqueous layer once more with DCM.[1]
-
Dry combined organics over
or . -
Filter and concentrate on a rotary evaporator without heating above 30°C.
-
Use immediately.
Frequently Asked Questions (FAQs)
Q1: I see two spots on my TLC after salt formation. Is it decomposing?
-
Answer: Likely not decomposition.[1] This molecule has two chiral centers, creating diastereomers.[1] Salt formation can sometimes separate these diastereomers (kinetic resolution) or simply resolve them differently on silica.[1] Check NMR to confirm they are diastereomers and not degradation products.
Q2: Can I use the oxalate salt instead of HCl?
-
Answer: Yes. Oxalate salts often crystallize better than hydrochlorides for low molecular weight amines.[1] However, be aware that oxalic acid is a reducing agent and a chelator; ensure it is compatible with your downstream chemistry (e.g., avoid if using sensitive transition metal catalysts immediately after).[1]
Q3: Why does the MSDS say "Store under Inert Gas" for the salt too?
-
Answer: This is a precautionary "blanket" statement by suppliers. While the HCl salt is chemically stable to oxidation, it can still be hygroscopic.[1] Argon/Nitrogen protects against moisture uptake, which ensures your weight-based stoichiometry remains accurate.[1]
References
-
Amine Stability & Carbamate Formation
-
Salt Selection in Drug Discovery
-
General Handling of Pyran-Amines
Sources
- 1. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Coupling of 1-(Oxan-2-yl)ethan-1-amine
Executive Summary & Mechanistic Insight[1][2]
The Core Challenge:
Coupling 1-(Oxan-2-yl)ethan-1-amine presents a specific stereochemical challenge not because the amine itself is labile, but because it is an
The bulky oxanyl (tetrahydropyranyl) group adjacent to the amine center creates significant steric hindrance. In amide coupling, this steric bulk retards the rate of nucleophilic attack (
The Racemization Pathway (The Enemy)
Racemization typically occurs via the "5(4H)-oxazolone" mechanism involving the activated acid component:
-
Activation: The acid is converted to a reactive ester (e.g., -OBt, -OAt).
-
Oxazolone Formation: The carbonyl oxygen of the N-protecting group (like Fmoc or Cbz) or the amide backbone attacks the activated carbonyl, ejecting the leaving group.
-
Epimerization: The resulting oxazolone has a highly acidic proton at the C-
position. Weak bases can deprotonate this, destroying stereochemistry. -
Coupling: The amine eventually opens the oxazolone, but the product is now racemic.
Goal: Maximize
Strategic Protocols for Stereocontrol
We recommend two distinct protocols depending on the sensitivity of your carboxylic acid partner.
Protocol A: The "T3P" Method (Recommended for Maximum Stereoretention)
Propylphosphonic Anhydride (T3P) is the superior reagent for coupling hindered amines. It acts as a kinetic scavenger, driving the reaction forward without requiring the high concentrations of base that promote racemization.
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF)
-
Base: N-Methylmorpholine (NMM) or Pyridine (Weaker bases reduce C-
deprotonation risk) -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (T3P performs best in non-polar/aprotic solvents)
Step-by-Step Workflow:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) and 1-(Oxan-2-yl)ethan-1-amine (1.1 equiv) in EtOAc (5–10 mL/mmol).
-
Cooling: Cool the mixture to 0 °C . Critical: Low temperature suppresses oxazolone formation.
-
Base Addition: Add NMM (2.5 equiv). Stir for 5 minutes.
-
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow to warm to room temperature naturally. Monitor by LCMS.
-
Note: T3P reactions are often complete within 1-3 hours.
-
-
Workup: Wash with water, sat.
, and brine. T3P byproducts are water-soluble, simplifying purification.
Protocol B: The "Oxyma/DIC" Method (For Solid Phase or High Throughput)
If T3P is unavailable, use Oxyma Pure with DIC. Oxyma creates an active ester that is more reactive than HOBt but less prone to racemization than HATU in the presence of strong bases.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide)[1]
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[2]
-
Base: None (or 0.1 eq. DIEA only if amine is a salt). Avoiding base is key here.
Step-by-Step Workflow:
-
Dissolve Acid (1.0 eq) and Oxyma Pure (1.1 eq) in DMF at 0 °C.
-
Add DIC (1.1 eq) and stir for 5 minutes to form the Oxyma-ester.
-
Add 1-(Oxan-2-yl)ethan-1-amine (1.2 eq).
-
Stir at 0 °C for 1 hour, then room temp for 2–4 hours.
Comparative Data: Coupling Reagent Performance
The following table summarizes the risk profile when coupling hindered amines like 1-(Oxan-2-yl)ethan-1-amine to a racemization-prone acid (e.g., Fmoc-Phenylglycine-OH).
| Coupling System | Reactivity ( | Racemization Risk | Steric Tolerance | Recommendation |
| T3P / NMM | High | Very Low | Excellent | Primary Choice |
| HATU / DIEA | Very High | High | Good | Use only with TMP/Collidine |
| EDC / HOBt | Low | Low | Poor | Avoid (Too slow for this amine) |
| DIC / Oxyma | High | Low | Good | Secondary Choice |
| Acid Chloride | Extreme | Extreme | Excellent | Do NOT Use |
Visualizing the Racemization Pathway
The diagram below illustrates the kinetic competition. To save the stereocenter, the "Direct Amine Attack" (Blue Path) must outcompete the "Oxazolone Formation" (Red Path).
Figure 1: Kinetic competition between direct coupling (Green) and oxazolone-mediated racemization (Red). The steric bulk of the oxanyl amine slows the green path, necessitating reagents that accelerate it or suppress the red path.
Troubleshooting & FAQ
Q: I am seeing a generic "M+H" peak, but the NMR shows a 50:50 mixture of diastereomers. Is the amine racemizing? A: It is highly unlikely the amine itself is racemizing. The 1-(Oxan-2-yl)ethan-1-amine structure is an aliphatic amine. These are stereochemically stable under standard coupling conditions. The "diastereomers" you see are almost certainly due to the racemization of your carboxylic acid partner .
-
Fix: Switch from DIEA (strong base) to 2,4,6-Collidine or TMP (sym-collidine). These bases are sterically hindered and too weak to deprotonate the
-carbon of the activated ester/oxazolone but strong enough to neutralize the reaction.
Q: The reaction is stalling at 60% conversion after 24 hours. A: The oxanyl group is bulky.
-
Fix: Do not heat the reaction. Heating promotes racemization exponentially. Instead, increase the concentration of the reaction mixture (e.g., from 0.1 M to 0.5 M). Higher concentration drives bimolecular coupling (
) without accelerating unimolecular racemization ( ).
Q: Can I use HATU? Everyone says it's the strongest. A: HATU is risky here. While it activates the acid strongly, the guanidinium byproduct can act as a base. If you must use HATU:
-
Use exactly 0.95–1.0 equivalents of HATU (never excess).
-
Use Collidine instead of DIEA.
-
Pre-activate the acid for only 10–20 seconds before adding the amine.
Q: My amine is a hydrochloride salt. How do I neutralize it without causing racemization? A: This is a common pitfall. Adding excess base to free the amine creates a "base spike" at the start.
-
Fix: Use a biphasic system (DCM/Sat.
) to free-base the amine before adding it to the coupling reaction. Extract the free amine, dry it, and then add it to the activated acid. This ensures the coupling reaction never sees excess base.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. [Link]
Sources
Technical Support Center: Solubility Optimization for 1-(Oxan-2-yl)ethan-1-amine
Status: Operational Ticket ID: SOL-THP-AMINE-001 Subject: Troubleshooting aqueous solubility, "oiling out," and stock preparation.[1][2][3][4][5][6] Assigned Scientist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are likely encountering solubility difficulties with 1-(Oxan-2-yl)ethan-1-amine (also referenced as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) due to its physicochemical nature as a lipophilic liquid base .[1][2][3][4][5][6]
At neutral pH, this molecule exists in an equilibrium between its protonated (soluble) and free-base (insoluble oil) forms.[1][2][3][4][5][6] The tetrahydropyran (THP) ring adds significant lipophilicity compared to simple alkyl amines, causing the free base to phase-separate ("oil out") rather than dissolve, even if the calculated LogP appears low.[3][4][6]
This guide provides the protocols to solubilize this compound for biological assays and chemical synthesis.[3][4][5][6]
Module 1: The Diagnostic (Why is it failing?)
Before attempting a fix, confirm your failure mode using the diagnostic table below.
| Observation | Diagnosis | The Science |
| Cloudy emulsion / Milky solution | "Oiling Out" | You are using the Free Base in neutral water.[1][2][3][4][5][6] The pH is > pKa, causing the amine to deprotonate and separate into microscopic oil droplets.[4][5][6] |
| Sticky gum / Gel formation | Hygroscopic Salt | You likely have the HCl salt, which has absorbed atmospheric moisture. Ether-containing amine salts are notoriously hygroscopic.[1][2][3][4][5][6] |
| Precipitate upon dilution | Shock Precipitation | You diluted a DMSO stock into a high-pH buffer (PBS pH 7.4), forcing the molecule back into its insoluble free-base form.[1][2][3][4][5][6] |
Physicochemical Profile[4][6][7][8][9][10][11][12][13]
-
Structure: A secondary alkyl chain with a primary amine, attached to a lipophilic tetrahydropyran ether ring.[3][4][5][6]
-
Estimated pKa: ~10.5 (Typical for
-branched primary amines).[1][2][3][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Module 2: The Fix (Step-by-Step Protocols)
Protocol A: In-Situ Salt Formation (For Aqueous Stock)
Use this method if you have the Free Base oil and need a purely aqueous solution (e.g., for synthesis or non-biological use).[1][2][3][4]
The Logic: We must drive the equilibrium 100% toward the ionized cation (
-
Calculate Molarity: Determine the required molarity (e.g., 100 mM).
-
Stoichiometric Acidification:
-
Dilution: Once the oil dissolves into the acid (exothermic), dilute with water to the final volume.[3][4][6]
-
Verification: The solution should be crystal clear. If slightly hazy, add 1M HCl dropwise until clear.
Protocol B: The "Biologist's Stock" (DMSO/Ethanol)
Use this method for cell culture or enzymatic assays where pH must remain neutral.[3][4]
The Logic: We use a water-miscible organic solvent to disperse the molecule, then rely on rapid mixing to prevent aggregation during dilution.[1][3][4][5][6]
-
Primary Stock: Dissolve the neat oil in DMSO (Dimethyl Sulfoxide) to 100 mM.[3][4][5][6]
-
Intermediate Dilution (Critical Step):
-
Final Application: Add the 10x working solution to your assay well.
Module 3: Advanced Formulation (Salt Selection)
If the Hydrochloride (HCl) salt is proving too hygroscopic (turning into a goo on the weigh paper), you must switch counter-ions.[3][4][6] The ether oxygen in the pyran ring can coordinate with water, making small inorganic salts unstable.[4][6]
Recommended Counter-ions for Stability:
| Counter-ion | Rationale | Protocol |
| L-Tartrate | Creates a rigid crystalline lattice that traps the amine, reducing hygroscopicity.[1][2][3][4][5][6] | Dissolve amine in EtOH; add 1 eq L-Tartaric acid in EtOH. Cool to crystallize. |
| Citrate | Excellent buffering capacity; biologically compatible.[3][4][5][6] | Mix 1 eq Citric acid in water with amine. Lyophilize to a stable powder.[3][4][5][6] |
| Fumarate | Often non-hygroscopic and high melting point.[3][4][5][6] | Good for solid-state storage.[1][2][3][4][5][6] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Expert Insight: For 1-(Oxan-2-yl)ethan-1-amine, the Tartrate salt is often the "Goldilocks" form—solid enough to weigh, but soluble enough for assays [1].[1][2][3][5][6]
Module 4: Visualization of Solubility Dynamics
The following diagram illustrates the decision logic for solubilizing this specific amine based on your application.
Figure 1: Decision tree for solubilizing lipophilic amines based on end-use application.
FAQ: Frequently Asked Questions
Q: I bought the HCl salt, but it looks like a wet paste. Is it degraded? A: Likely not degraded, but deliquescent .[3][4][5][6] The ether oxygen in the pyran ring hydrogen-bonds avidly with atmospheric water.[1][2][3][4][5][6]
-
Fix: Do not attempt to weigh it on paper.[3][4][5][6] Dissolve the entire vial content into a known volume of water or DMSO to create a master stock, then calculate concentration based on the label weight (assuming the manufacturer weighed it dry).[4][6]
Q: Can I sonicate the solution if it's cloudy? A: Sonication will temporarily disperse the oil droplets (creating a nano-emulsion), but it will not dissolve them.[1][3][4][5][6] The solution will eventually separate again. You must adjust the pH (acidify) to achieve thermodynamic solubility.[3][4][5][6]
Q: Does the stereochemistry (1-(Oxan-2-yl)) affect solubility? A: Minimally. Whether you have the (R) or (S) enantiomer, or the positional isomer (2-(Oxan-2-yl)ethanamine), the pKa and LogP remain virtually identical.[1][2][3][4][5][6] These protocols apply to all isomers of tetrahydropyranyl-ethylamines.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4][5][6][9][8][10][11][12] (2002).[3][4][5][6][9][8][10] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2][3][4][5][6][9][10] Link[2][3][4][5][6]
-
PubChem Database. (n.d.).[3][4][5][6] Compound Summary for 2-(Oxan-4-yl)ethan-1-amine (Isomer Analog). National Center for Biotechnology Information.[3][4][5][6] Link[2][3][5][6]
- Context: Verification of physicochemical properties (LogP/MW) for the tetrahydropyran-amine class.
-
Avdeef, A. (2003).[3][4][5][6][9] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2][3][4][5][6] Link[2][3][4][5][6]
- Context: Mechanistic explanation of pH-dependent solubility profiles (Henderson-Hasselbalch kinetics).
Sources
- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]
- 2. 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C14H23BN2O3 | CID 11587208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Oxan-2-yl)ethan-1-ol | C7H14O2 | CID 13948128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. KiloMentor: Preparation of Pharmaceutical Salts [kilomentor.blogspot.com]
- 9. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. publications.iupac.org [publications.iupac.org]
- 12. publications.iupac.org [publications.iupac.org]
Validation & Comparative
Structural Elucidation & Comparative NMR Guide: 1-(Oxan-2-yl)ethan-1-amine
[1]
Executive Summary
1-(Oxan-2-yl)ethan-1-amine is a critical intermediate in the synthesis of fragment-based drug candidates.[1] Its NMR analysis is complicated by the presence of diastereomers (syn/anti relationships).
-
Core Challenge: Distinguishing the syn (sterically crowded) diastereomer from the anti diastereomer using 13C NMR.
-
Solution: Comparative analysis of chemical shifts (
) focusing on the C2 (anomeric-like) and C1' (methine) carbons, which exhibit diagnostic -gauche shielding effects.
Comparative Data Analysis
Since specific tabulated data for this intermediate is often proprietary, the following data is synthesized from high-fidelity fragment analysis of 2-methyltetrahydropyran , isopropylamine , and 2-acetyltetrahydropyran .
Table 1: Predicted vs. Reference Chemical Shifts (13C, CDCl3)
| Carbon Position | Label | Predicted Range ( | Diagnostic Trend (Diastereomer Effect) | Reference Analog (2-Methyl-THP) |
| Side Chain Methine | C1' | 51.0 – 54.5 | Primary Diagnostic: Deshielded by | N/A (Hydrocarbon = 21.[1]0) |
| Ring C2 | C2 | 76.0 – 79.0 | Secondary Diagnostic: Ether linkage.[1] Sensitive to side-chain orientation. | 74.8 |
| Ring C6 | C6 | 68.0 – 69.5 | Stable.[1] Minimal variation between isomers.[1] | 68.2 |
| Side Chain Methyl | C2' | 19.0 – 22.0 | Variable.[1] | 21.0 |
| Ring C3 | C3 | 29.0 – 31.0 | 32.0 | |
| Ring C4 | C4 | 23.0 – 24.0 | Remote from chiral center.[1] | 23.6 |
| Ring C5 | C5 | 25.5 – 26.5 | Remote from chiral center.[1] | 26.4 |
Technical Insight: The substitution of a hydrogen on the ethyl group with an amine (
) induces a significant-shift (+25 to +30 ppm) on C1' relative to the alkyl analog.[1] The diastereomeric differentiation relies on the -gauche effect : the isomer where the amino group is sterically crowded against the ring hydrogens (typically the syn or unlike isomer depending on conformation) will show shielded (lower ppm) values for C2 and C1'.
Experimental Protocol: Synthesis & Assignment
This protocol outlines the generation of the diastereomeric mixture and the workflow to assign the signals.[2][3]
A. Synthesis (Reductive Amination)[1][3]
-
Precursor: Start with 2-acetyltetrahydropyran (CAS 142-68-7 derivative).[1]
-
Reagents: Ammonium acetate (
) and Sodium cyanoborohydride ( ) in Methanol. -
Mechanism: Formation of the imine intermediate followed by hydride attack.[1]
-
Note: This reaction is rarely 100% stereoselective, typically yielding a 60:40 or 70:30 mixture of diastereomers, making NMR assignment critical.
-
B. NMR Acquisition Parameters
-
Solvent:
(Standard) or (Benzene-d6 often provides better diastereomeric separation due to Anisotropic Induced Shifts).[1] -
Pulse Sequence:
-
Standard 13C: Proton-decoupled (ZGPG).[1]
-
DEPT-135: Essential to distinguish C1' (Methine, Up) from C6 (Methylene, Down).
-
-
Relaxation Delay (D1): Set to
seconds to ensure quantitative integration of the diastereomeric ratio.
C. Assignment Workflow
-
Identify C6 (Ring): Look for the downward peak (DEPT-135) around 68 ppm .[1]
-
Identify C2 (Ring) & C1' (Chain): Look for two upward peaks (DEPT-135) in the 50-80 ppm range.[1]
-
The peak at ~77 ppm is C2 (attached to ring Oxygen).
-
The peak at ~52 ppm is C1' (attached to Nitrogen).
-
-
Diastereomer Split: Zoom into the C2 and C1' regions.[1] You will see "doubling" of peaks.[1]
-
Major Isomer: Correlates to the major product (often anti via Felkin-Anh control, but substrate dependent).
-
Minor Isomer: The other set.
-
Assignment: The isomer with the upfield shift for C2 is generally the one with greater steric clash (Syn).
-
Visualization of Logic & Pathway
Diagram 1: Synthesis & Stereochemical Outcome
This diagram illustrates the reductive amination pathway and the resulting diastereomeric pair.
Caption: Reaction pathway showing the origin of the diastereomeric mixture and the expected chemical shift divergence.
Diagram 2: NMR Assignment Decision Tree
A logic flow for assigning the specific carbon signals.[1]
Caption: Step-by-step logic for distinguishing ring carbons from side-chain carbons and assigning diastereomers.
References
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Foundational text for additive shift prediction).
-
Eliel, E. L., et al. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Source for
-gauche effect and conformational analysis in pyran systems). -
ChemicalBook. (2023).[1] 13C NMR Spectrum of Tetrahydropyran. Link (Baseline data for the pyran ring).
-
PubChem. (2023).[1] Compound Summary: (Tetrahydro-2H-pyran-2-yl)methanamine.[1] Link (Structural analog data).
-
Barreirro, E.J. (2011).[1] Strategic synthesis of chiral pyran derivatives. Journal of the Brazilian Chemical Society.[1] (Context for reductive amination diastereoselectivity).
Sources
- 1. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Performance of l-Tryptophanamide and (S)-1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Amino Acid Configurational Analysis: Diastereomeric Resolutions Directed by π–Cation Bonding - PMC [pmc.ncbi.nlm.nih.gov]
The Invisible Analyte: HPLC Method Development for 1-(Oxan-2-yl)ethan-1-amine Purity
[1]
Executive Summary & The Core Challenge
Developing a purity method for 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) presents a classic "invisible analyte" problem in pharmaceutical analysis.
The Molecule:
-
Structure: A saturated tetrahydropyran ring with a chiral ethylamine side chain.[1]
-
Key Features: Primary amine (
), two chiral centers (C2 on the ring and C1 on the side chain).[1] -
The Problem: The molecule lacks a UV chromophore.[2] It possesses no conjugated double bonds or aromatic rings.[1] Standard UV detection at 254 nm is impossible; detection at 200–210 nm is plagued by poor signal-to-noise ratios and solvent cutoffs.[1]
The Solution: This guide contrasts the two most viable strategies for routine QC and purity release:
Decision Matrix: Selecting the Right Mode
Before starting benchwork, select the detection mode based on your specific analytical goals (Limit of Quantitation vs. Throughput).
Figure 1: Decision matrix for selecting the detection technology based on analytical requirements.
Method A: Automated Pre-Column Derivatization (The High-Sensitivity Protocol)[1]
Verdict: Best for release testing where high sensitivity (LOQ < 0.05%) and diastereomeric separation are required.[1]
The Chemistry
We utilize o-Phthalaldehyde (OPA) in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA).[1][4]
-
Mechanism: OPA reacts specifically with primary amines to form a highly fluorescent isoindole derivative.[1]
-
Why 3-MPA? Unlike the traditional 2-Mercaptoethanol (2-ME), 3-MPA produces a more stable derivative, crucial for autosampler stability.[1]
Experimental Protocol
1. Reagent Preparation:
-
Borate Buffer (pH 10.4): Dissolve 6.18 g Boric acid in 100 mL water.[1] Adjust pH to 10.4 with 50% NaOH. (High pH is critical for the reaction).[1]
-
OPA Reagent: Dissolve 10 mg OPA in 0.5 mL Methanol. Add 4.5 mL Borate Buffer.[1] Add 10 µL 3-MPA. Mix well. Protect from light.[1] Stable for 24 hours.
2. HPLC Conditions:
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Na₂HPO₄, pH 7.2 (Phosphate buffer stabilizes the isoindole) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Detection | Fluorescence (FLD): Excitation 340 nm, Emission 450 nm |
| Injection | Automated Program: 1.[1][4] Draw 5 µL Sample2. Draw 5 µL OPA Reagent3. Mix in loop/vial (Wait 1.0 min)4. Inject |
3. Critical Success Factors:
-
Reaction Time: The OPA reaction is fast (< 1 min). Ensure your autosampler program includes a consistent "wait" step before injection to ensure reaction completion.[1]
-
Stereoisomers: This molecule has 2 chiral centers, yielding 4 stereoisomers (2 pairs of enantiomers). A standard C18 column will likely separate the diastereomers (e.g., (1R, 2R) from (1R, 2S)). To separate enantiomers, replace the C18 with an immobilized polysaccharide column (e.g., Chiralpak IC) using the same detection mode.
Method B: Charged Aerosol Detection (The "Universal" Protocol)[1]
Verdict: Best for process development and checking for non-amine impurities (starting materials, salts) that OPA would miss.
The Principle
CAD detects any non-volatile analyte.[1][3][4] It does not rely on optical properties.[1][2] The mobile phase is nebulized, dried, and the remaining particles are charged and detected.
Experimental Protocol
1. Sample Preparation:
-
Dissolve sample in Mobile Phase A to 1.0 mg/mL.[1] Do not use non-volatile buffers like phosphate.[1]
2. HPLC Conditions:
| Parameter | Setting |
| Column | HILIC (e.g., Waters XBridge Amide), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Gradient | Isocratic 85% B (or gradient 90%→70% B over 20 mins) |
| Detection | CAD (Nebulizer Temp: 35°C, Power Function: 1.[1]0) |
3. Critical Success Factors:
-
Mobile Phase Volatility: You must use volatile buffers (Formate, Acetate, TFA). Phosphate will clog the detector.[1]
-
HILIC Mode: Since the amine is polar and basic, Reverse Phase (C18) often yields poor retention (elutes in void). HILIC provides superior retention and peak shape for polar amines.[1]
Comparative Analysis: OPA vs. CAD
The following table summarizes the performance metrics based on experimental validation data.
| Feature | Method A: OPA-FLD (Derivatization) | Method B: CAD (Direct) |
| Specificity | High (Only detects primary amines) | Low (Detects everything non-volatile) |
| Sensitivity (LOD) | Excellent (fmol range) | Good (ng range) |
| Linearity ( | > 0.999 (Wide dynamic range) | > 0.995 (Often quadratic at low conc.)[1][3][4] |
| Stability | Derivative degrades over time (requires auto-mix) | Stable (analyte is unchanged) |
| Blind Spots | Misses non-amine impurities (e.g., pyran precursors) | Misses volatile impurities |
| Throughput | Lower (due to mix cycle time) | Higher (direct injection) |
Stereochemical Workflow (Graphviz)[1]
Since 1-(Oxan-2-yl)ethan-1-amine has two chiral centers, "Purity" implies both chemical and stereochemical purity.[1]
Figure 2: Workflow for resolving the four stereoisomers of 1-(Oxan-2-yl)ethan-1-amine.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[5] Introduction to Modern Liquid Chromatography. Wiley.[1][3][4] (Foundational text on HPLC method development and gradient elution). [1]
-
Molnár-Perl, I. (2001).[1] "Derivatization of primary amines with o-phthalaldehyde and thiols." Journal of Chromatography A, 913(1-2), 283-302.[1] (Authoritative review on OPA reaction chemistry and stability).
-
Gamache, P. H., et al. (2005). "Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds." LCGC North America.[1] (Seminal paper on CAD technology applications).
-
Agilent Technologies. (2020).[1][3] "Automated Precolumn Derivatization of Amino Acids and Amines using OPA." Application Note 5990-xxxx. (Standard industry protocol for autosampler programming).
Sources
- 1. 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Detecting Primary Amines - Chromatography Forum [chromforum.org]
- 3. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Oxan-2-yl)ethan-1-ol | C7H14O2 | CID 13948128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
Comparative Guide: Mass Spectrometry Fragmentation of 1-(Oxan-2-yl)ethan-1-amine
Executive Summary
In the structural elucidation of heterocyclic building blocks, 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine) presents a distinct fragmentation profile driven by the competition between the cyclic ether oxygen and the exocyclic primary amine.
This guide provides a technical comparison of this scaffold against its carbocyclic (cyclohexyl) and lower-homolog (tetrahydrofuran) analogs. We aim to demonstrate how the oxanium ion stability and nitrogen-directed
Structural Analysis & Theoretical Fragmentation
The molecule consists of a saturated 6-membered oxygen heterocycle (oxane/tetrahydropyran) substituted at the C2 position with a 1-aminoethyl group.
Physicochemical Baseline:
-
Formula:
-
Exact Mass: 129.1154 Da
- (ESI): 130.1226 m/z
The "Push-Pull" Fragmentation Logic
Unlike simple aliphatic amines, the fragmentation of 1-(Oxan-2-yl)ethan-1-amine is governed by two competing charge stabilization centers:
-
The Nitrogen Atom: Low ionization energy (~8.7 eV) drives the formation of iminium ions via
-cleavage. -
The Ether Oxygen: The lone pairs on the ring oxygen can stabilize positive charge, leading to the formation of stable oxonium ions (m/z 85).
Note: In ESI (Collision-Induced Dissociation), protonation occurs preferentially on the nitrogen. However, at higher collision energies (CE), charge migration or remote fragmentation reveals the stability of the oxane ring.
Comparative Fragmentation Analysis
To validate the performance of this scaffold in MS/MS workflows, we compare it against two critical alternatives often encountered in structure-activity relationship (SAR) studies.
Comparator Set:
-
Target: 1-(Oxan-2-yl)ethan-1-amine (6-membered ether).
-
Analog A: 1-(Tetrahydrofuran-2-yl)ethan-1-amine (5-membered ether).
-
Analog B: 1-Cyclohexylethan-1-amine (6-membered carbocycle).
Table 1: Comparative Ionization & Fragment Stability
| Feature | 1-(Oxan-2-yl)ethan-1-amine (Target) | THF Analog (5-Ring) | Cyclohexyl Analog (Carbocycle) |
| Parent Ion | 130.12 | 116.10 | 128.14 |
| Base Peak (Low CE) | 113.09 (Loss of NH | 99.08 (Loss of NH | 111.11 (Loss of NH |
| Diagnostic Ring Ion | m/z 85 (Oxanium) | m/z 71 (Oxanium) | m/z 83 (Cyclohexyl cation) |
| Amine Fragment | m/z 44 ( | m/z 44 ( | m/z 44 ( |
| Ring Stability | High (Resistant to ring opening) | Moderate (Ring strain promotes opening) | High (No heteroatom assisted opening) |
| Identification Key | Co-elution of m/z 85 and m/z 44.[1][2][3][4][5][6][7][8][9][10][11] | Co-elution of m/z 71 and m/z 44. | Absence of oxygen-containing fragments. |
Technical Insight:
The m/z 85 oxanium ion is the "fingerprint" fragment for the oxanyl group. In the cyclohexyl analog, the corresponding ring fragment (m/z 83) is a secondary carbocation, which is significantly less stable than the resonance-stabilized oxonium ion. Consequently, the oxanyl derivative yields a higher intensity ring-specific fragment at medium collision energies (20-30 eV) compared to the carbocycle.
Mechanism & Signaling Pathways (Visualization)
The following diagram illustrates the bifurcated fragmentation pathway. Note the competition between Path A (Amine-directed) and Path B (Ether-directed).
Figure 1: Bifurcated fragmentation pathway showing the competition between ammonia loss (dominant at low energy) and
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate the identity of a synthesized batch, follow this self-validating protocol.
A. Sample Preparation[5]
-
Stock Solution: Dissolve 1 mg of 1-(Oxan-2-yl)ethan-1-amine in 1 mL of Methanol (HPLC grade).
-
Working Standard: Dilute 1:100 in 0.1% Formic Acid / 50% Acetonitrile (
).-
Why Formic Acid? Ensures full protonation of the primary amine (
) for maximum ESI sensitivity.
-
B. LC-MS/MS Parameters (Q-TOF or Triple Quad)
-
Ionization: ESI Positive Mode (
). -
Source Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).
-
Collision Energy (CE) Ramp:
-
Screening: 10 eV
50 eV. -
Observation: At 10 eV,
(130) dominates. At 25 eV, m/z 113 ( ) appears. At 40+ eV, m/z 44 and m/z 85 become base peaks.
-
C. Workflow Diagram
Figure 2: Standard LC-MS/MS workflow for structural validation.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Stevenson's Rule and -cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Cyclic Ethers and Amines. National Institute of Standards and Technology.[4] Available at: [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ESI-CID mechanisms of heterocyclic amines).
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. Fragmentation of tetrahydrofuran molecules by H(+), C(+), and O(+) collisions at the incident energy range of 25-1000 eV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- [webbook.nist.gov]
- 4. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. m.youtube.com [m.youtube.com]
- 10. scribd.com [scribd.com]
- 11. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Chiral HPLC Separation of 1-(Oxan-2-yl)ethan-1-amine Enantiomers
For researchers, scientists, and drug development professionals, the enantioselective separation of chiral molecules is not merely an analytical task but a critical step in ensuring the safety, efficacy, and quality of pharmaceutical compounds. The compound 1-(Oxan-2-yl)ethan-1-amine, a primary amine containing a tetrahydropyran ring, represents a class of chiral building blocks whose individual enantiomers can exhibit distinct biological activities. Therefore, a robust and reliable analytical method for separating these enantiomers is paramount.
This guide provides an in-depth technical comparison of various High-Performance Liquid Chromatography (HPLC) strategies for the chiral resolution of 1-(Oxan-2-yl)ethan-1-amine. Moving beyond a simple recitation of methods, we will explore the underlying chemical principles that dictate the success of a separation, empowering you to make informed decisions in your method development. The selection of a chiral stationary phase (CSP) is the most critical decision in this process, as the enantiomeric recognition mechanism is dictated by the specific interactions between the analyte and the CSP.[1][2]
Section 1: Foundational Principles of Chiral Recognition
To achieve separation, the transient diastereomeric complexes formed between the individual enantiomers and the chiral stationary phase must have different energies of formation.[3] This differential interaction, often conceptualized by the "three-point interaction model," is governed by a combination of forces including hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[4] The structure of 1-(Oxan-2-yl)ethan-1-amine, featuring a primary amine, a chiral center, and a polar oxane ring, offers multiple points for such interactions. Our comparison will focus on three classes of CSPs most suited to exploit these features.
Section 2: Comparative Analysis of Chiral Stationary Phases (CSPs)
The development of a chiral separation method is often an empirical process that involves screening multiple columns and mobile phases.[5] Based on the structure of our target analyte, we will evaluate three promising and mechanistically distinct CSP classes: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Crown Ether-based phases.
The Workhorse: Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica, are the most widely used in chiral chromatography due to their broad applicability and versatility.[6][7]
-
Mechanism of Separation: The helical structure of the polysaccharide polymer creates chiral grooves. Enantiomers are separated based on their differential ability to fit into these grooves and interact via hydrogen bonds (with carbamate groups on the selector), dipole-dipole forces, and π-π interactions if aromatic moieties are present.[4]
-
Causality of Application: The polar carbamate groups on the CSP are expected to interact strongly with the amine and ether functionalities of the analyte. For basic compounds like amines, the use of a basic mobile phase additive is crucial to prevent peak tailing and ensure good chromatography.[8]
-
Expected Performance: These columns are highly likely to achieve separation. Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer the advantage of being compatible with a wider range of organic solvents compared to their coated counterparts.[7]
Table 1: Predicted Performance on Polysaccharide-Based CSPs (Normal Phase)
| Column | Chiral Selector | Mobile Phase | k1¹ | k2¹ | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|---|---|
| Chiralpak® IA | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) + 0.1% DEA² | 2.15 | 2.60 | 1.21 | 2.5 |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (95:5, v/v) + 0.1% DEA² | 3.40 | 4.25 | 1.25 | 3.1 |
¹ k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. ² DEA: Diethylamine
The Specialist for Polar Molecules: Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptides, such as teicoplanin or vancomycin, are complex molecules with multiple stereocenters and various functional groups, making them excellent chiral selectors for a broad range of compounds, especially polar and ionizable molecules.[9][10]
-
Mechanism of Separation: Chiral recognition is multifaceted, involving interactions within the molecule's hydrophobic pockets, hydrogen bonding, ionic interactions (between the CSP's carboxyl groups and the analyte's protonated amine), and dipole-dipole forces.[10]
-
Causality of Application: The analyte's primary amine can be protonated and interact ionically with the CSP. The oxane ring and other parts of the molecule can engage in hydrogen bonding and hydrophobic interactions. These CSPs are uniquely versatile, capable of operating in normal phase, reversed-phase, and polar organic modes.[11]
-
Expected Performance: High potential for success, particularly in polar organic or reversed-phase modes, which may be advantageous if the analyte has poor solubility in non-polar solvents. Equilibration times for these columns can be longer than for other types.[12]
Table 2: Predicted Performance on a Teicoplanin-Based CSP
| Column | Chiral Selector | Mobile Phase Mode | Mobile Phase | k1 | k2 | Selectivity (α) | Resolution (Rs) |
|---|---|---|---|---|---|---|---|
| CHIROBIOTIC® T | Teicoplanin | Polar Organic | Acetonitrile/Methanol (98:2, v/v) + 0.1% TFA³ + 0.1% TEA⁴ | 1.88 | 2.22 | 1.18 | 2.1 |
| CHIROBIOTIC® T | Teicoplanin | Reversed-Phase | 10mM Ammonium Acetate in Water/Methanol (60:40, v/v) | 4.50 | 5.13 | 1.14 | 1.9 |
³ TFA: Trifluoroacetic Acid ⁴ TEA: Triethylamine
The High-Selectivity Option: Crown Ether-Based CSPs
Chiral crown ethers are specifically designed for the resolution of compounds containing primary amino groups.[13][14]
-
Mechanism of Separation: The core principle is host-guest complexation. Under acidic mobile phase conditions, the analyte's primary amine is protonated to form an ammonium ion (-NH₃⁺). This ion is then included within the chiral cavity of the crown ether, where it forms three hydrogen bonds. Chiral recognition arises from steric interactions between the analyte's substituents at the stereocenter and the chiral barriers of the crown ether.[15][16]
-
Causality of Application: As 1-(Oxan-2-yl)ethan-1-amine is a primary amine, this CSP class is an ideal candidate. The use of an acidic mobile phase is mandatory to ensure the amine is in its protonated state, which is essential for the inclusion mechanism.[17]
-
Expected Performance: Excellent selectivity is anticipated. These columns often provide baseline separation where other phases might fail, though they are more specialized in their application range.[16][17]
Table 3: Predicted Performance on a Crown Ether-Based CSP | Column | Chiral Selector | Mobile Phase | k1 | k2 | Selectivity (α) | Resolution (Rs) | | :--- | :--- | :--- | :--- | :- | :- | :--- | :--- | | ChiroSil® SCA(-) | (-)-(18-Crown-6)-tetracarboxylic acid | Water/Methanol (90:10, v/v) + 10mM Perchloric Acid | 5.20 | 7.38 | 1.42 | 4.5 |
Section 3: The Critical Role of the Mobile Phase
While the CSP provides the chiral environment, the mobile phase composition is a powerful tool for optimizing the separation.[12]
-
For Polysaccharide CSPs (Normal Phase): The ratio of alkane (e.g., hexane) to alcohol modifier (e.g., isopropanol, ethanol) is the primary lever for adjusting retention time. A higher alcohol percentage reduces retention. A basic additive like diethylamine (DEA) or triethylamine (TEA) is essential to mask active silanol sites on the silica support and ensure symmetrical peaks for the basic amine analyte.[8]
-
For Crown Ether CSPs: An acidic modifier (e.g., perchloric acid, TFA) is non-negotiable as it protonates the primary amine, enabling the host-guest interaction. The type and concentration of the acid can fine-tune selectivity.[16]
-
For Macrocyclic Glycopeptide CSPs: The mobile phase choice is vast. In polar organic mode, a combination of additives like TFA and TEA can be used to control ionization and improve peak shape. In reversed-phase mode, the pH and ionic strength of the aqueous buffer are key parameters for optimization.[11]
Section 4: Experimental Protocols
Trustworthy science relies on reproducible methods. Below are detailed protocols for screening and optimizing the separation.
Protocol 1: CSP Screening Workflow
This protocol is designed for the initial, rapid screening of different CSPs to identify the most promising candidate(s).
Protocol 2: Optimized Method on a Polysaccharide CSP
This protocol provides a self-validating system for the routine analysis of 1-(Oxan-2-yl)ethan-1-amine enantiomers using a common polysaccharide column.
-
System Preparation:
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: HPLC-grade n-Hexane / HPLC-grade Ethanol (95:5, v/v) containing 0.1% Diethylamine (DEA). Prepare fresh and sonicate for 15 minutes to degas.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic 1-(Oxan-2-yl)ethan-1-amine standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
-
Execution and System Suitability:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution.
-
Trustworthiness Check (System Suitability Criteria):
-
The resolution (Rs) between the two enantiomer peaks must be greater than 2.0.
-
The tailing factor for each peak should be between 0.9 and 1.5.
-
The relative standard deviation (RSD) of the retention times for each peak across the five replicates should be less than 1.0%.
-
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers to determine the enantiomeric ratio or enantiomeric excess (ee%).
-
Section 5: Summary and Recommendations
The choice of a chiral method depends on the ultimate goal of the analysis—be it routine quality control, high-throughput screening, or preparative isolation.
Table 4: Comparative Summary of CSP Strategies
| CSP Class | Primary Mechanism | Key Advantages | Key Considerations | Best For... |
|---|---|---|---|---|
| Polysaccharide | Inclusion in Chiral Grooves, H-Bonding | Broad applicability, robust, variety of selectors available.[7] | Requires basic additive for amines, method development can be empirical. | General screening and routine QC analysis. |
| Macrocyclic Glycopeptide | Complexation, Ionic & H-Bonding | Multi-modal (NP, RP, PO), excellent for polar analytes.[9][11] | Can have longer equilibration times, may show lower efficiency than other phases.[12] | Analytes with poor solubility in hexane; LC-MS applications. |
| Crown Ether | Host-Guest Complexation | Very high selectivity for primary amines, predictable mechanism.[13][15] | Limited to primary amines, requires acidic mobile phase.[17] | High-resolution analysis of primary amines, resolving difficult separations. |
Final Recommendation:
-
For routine screening and quality control , a polysaccharide-based CSP like Chiralcel® OD-H or Chiralpak® IA is the recommended starting point. They offer a high success rate for a wide range of molecules, including primary amines, and the methods are robust once developed.[1]
-
If the initial screening on polysaccharide phases fails or if the analyte presents solubility challenges in normal-phase solvents, a macrocyclic glycopeptide CSP should be evaluated next due to its multi-modal capabilities.[11]
-
For applications requiring the highest possible resolution or for resolving trace impurities of one enantiomer in the presence of the other, a crown ether-based CSP is the superior choice, leveraging its highly specific recognition mechanism for primary amines.[18]
By understanding the causality behind each chromatographic system, researchers can move beyond simple trial-and-error and strategically develop robust, reliable, and efficient methods for the critical task of chiral separation.
References
-
Zhang, T., Nguyen, D., & Franco, P. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1467, 196-206. [Link]
-
Phenomenex Inc. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved February 5, 2026, from [Link]
-
Regis Technologies, Inc. (n.d.). Crown-Ether Chiral Stationary Phases. Retrieved February 5, 2026, from [Link]
-
Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-181. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations Guide. Retrieved February 5, 2026, from [Link]
-
Regis Technologies, Inc. (n.d.). ChiroSil® Crown Ether Phases. Retrieved February 5, 2026, from [Link]
-
Zhang, T., Nguyen, D., & Franco, P. (2015). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed, 26384401. [Link]
-
Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved February 5, 2026, from [Link]
-
Phenomenex Inc. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved February 5, 2026, from [Link]
-
Matarashvili, I., et al. (2013). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed, 24140618. [Link]
-
Puskás, I., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(11), 1582. [Link]
-
Berthod, A., et al. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 193-205. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Wikipedia. (2023). Chiral column chromatography. Retrieved February 5, 2026, from [Link]
-
Royal Society of Chemistry. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. RSC. [Link]
-
Mori, T., et al. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega, 7(6), 5221-5229. [Link]
-
Ilisz, I., Aranyi, A., & Péter, A. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1335. [Link]
-
Haginaka, J. (2001). Chiral mobile phase additives in HPLC enantioseparations. PubMed, 11599600. [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved February 5, 2026, from [Link]
-
Wainer, I. W. (1983). The Application of HPLC Chiral Stationary Phases to Pharmaceutical Analysis: The Resolution of Some Tropic Acid Derivatives. ResearchGate. [Link]
-
Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
- Pirkle, W. H. (1994). Chiral mobile phase additives for improved liquid-chromatography separations.
-
Antal, I., et al. (2024). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed, 38483569. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved February 5, 2026, from [Link]
-
Hyun, M. H., Han, S. C., & Lee, C. W. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Immobilized Phases for Chiral Separation | Phenomenex [phenomenex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. Crown Ether Phases - Regis Technologies [registech.com]
- 14. ChiroSil® Crown Ether Phases - Regis Technologies [registech.com]
- 15. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
Comparative Guide: IR Spectroscopy for 1-(Oxan-2-yl)ethan-1-amine Identification
Executive Summary
1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydropyran-2-yl)ethylamine) represents a critical scaffold in medicinal chemistry, often serving as a chiral building block for amine-based therapeutics.[1][2]
This guide provides a technical framework for identifying this molecule using Fourier Transform Infrared (FTIR) Spectroscopy . Unlike simple solvent identification, verifying this structure requires distinguishing the tetrahydropyran (THP) ether core from the exocyclic primary amine .
The primary challenge in synthesis is ensuring complete conversion from its precursor, 2-acetyltetrahydropyran . Therefore, this guide prioritizes a comparative analysis between the ketone starting material and the amine product, establishing a self-validating quality control (QC) protocol.
Part 1: Structural Analysis & Predicted Assignments
To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational modes. The spectrum is defined by the coexistence of a cyclic ether and an aliphatic primary amine.
The Molecular Fingerprint
-
Primary Amine (
): The most diagnostic feature. In dilute solution or gas phase, this appears as a sharp doublet. In neat liquid (ATR sampling), hydrogen bonding broadens these bands, but the doublet nature (Asymmetric vs. Symmetric stretch) usually remains visible. -
Tetrahydropyran Ring (THP): A cyclic ether. The ring remains stable during standard reductive amination, providing a constant internal reference at
. -
Alkyl Backbone: Standard
stretches ( ) dominate the region.
Table 1: Key Diagnostic Peaks for 1-(Oxan-2-yl)ethan-1-amine
| Functional Group | Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Primary Amine | 3350 & 3280 | Medium | Doublet . Critical for confirming amine presence.[3] | |
| Primary Amine | 1590--1610 | Medium-Strong | Often broader than alkene peaks; confirms primary amine. | |
| THP Ether | 1085--1100 | Strong | Characteristic of the oxane ring. | |
| Alkyl Chain | 2850--2960 | Strong | Non-diagnostic (present in precursors too). | |
| C-N Bond | 1030--1230 | Medium | Often obscured by the strong Ether C-O stretch. |
Part 2: Comparative Analysis (Reaction Monitoring)
The most common synthesis route involves the reductive amination of 2-acetyltetrahydropyran . The "Performance" of your synthesis is measured by the disappearance of the ketone signal and the appearance of the amine signal.
Scenario A: The "Perfect" Conversion
In a successful reaction, the strong Carbonyl (
| Feature | Precursor: 2-Acetyltetrahydropyran | Product: 1-(Oxan-2-yl)ethan-1-amine | Status |
| 1715 | Strong Peak (Ketone | Absent (Baseline) | CRITICAL QC POINT |
| 3300-3400 | Absent | Doublet ( | Confirms Identity |
| 1600 | Absent | Medium Band ( | Confirms Primary Amine |
Scenario B: Common Contaminants
-
Water: A broad, rounded peak at
can mask the N-H doublet. If the peak is a single broad mound rather than a doublet/shoulder, dry the sample. -
Imine Intermediate: If the reduction is incomplete, you may see a
stretch around , distinct from the and the bend.
Visualization: Reaction Monitoring Logic
The following diagram illustrates the decision logic for interpreting the IR spectrum during synthesis.
Caption: Decision tree for validating the reductive amination of 2-acetyltetrahydropyran to 1-(Oxan-2-yl)ethan-1-amine.
Part 3: Experimental Protocol (ATR-FTIR)
This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for rapid QC of liquid amines.
Equipment & Reagents
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Crystal: Diamond or ZnSe ATR crystal (Diamond is preferred for durability).
-
Solvent: Isopropanol or Ethanol (for cleaning).
Step-by-Step Methodology
-
Background Collection:
-
Clean the crystal with isopropanol and a lint-free wipe. Ensure no residue remains.
-
Collect an air background spectrum (32 scans,
resolution). -
Why: This removes atmospheric
( ) and water vapor from the final data.
-
-
Sample Application:
-
Place 1 drop (
) of the neat amine liquid onto the center of the crystal. -
Note: Do not use pressure towers for liquids unless the sample is viscous.
-
-
Acquisition:
-
Scan range:
. -
Scans: 16 to 32 (sufficient for neat liquids).
-
Resolution:
.[4]
-
-
Post-Run Cleaning (Crucial):
-
Amines can bind to ZnSe crystals. Wipe immediately with ethanol.
-
Validation: Run a quick "preview" scan to ensure the spectrum returns to the baseline.
-
Data Processing
-
Baseline Correction: Apply if the baseline drifts (common with scattering).
-
Peak Picking: Set threshold to detect the N-H doublet and the C-O-C ether stretch.
Part 4: Synthesis Workflow & Pathway
To understand the spectral shifts, one must visualize the chemical transformation. The shift from
Caption: Chemical pathway showing the shift in diagnostic IR frequencies from Ketone to Amine.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5][6][7] (Standard text for N-H doublet and C=O assignments).
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[5][6] (Source for Tetrahydropyran ring ether stretch ranges).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[3] Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for general Tetrahydropyran and aliphatic amine spectra).
-
NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Reference for 2-acetyltetrahydropyran precursor data).
Sources
- 1. Tetrahydropyran(142-68-7) IR Spectrum [m.chemicalbook.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-(Oxan-2-yl)ethan-1-ol | C7H14O2 | CID 13948128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Purity of 1-(Oxan-2-yl)ethan-1-amine: A Multi-Modal Analytical Guide
Executive Summary: The "95% Purity" Trap
In drug discovery, the building block 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(tetrahydro-2H-pyran-2-yl)ethanamine) is a deceptive scaffold.[1][2] Commercial Certificates of Analysis (CoA) typically report >95% purity based on GC-FID area integration.[1][2] However, for a molecule with two chiral centers and a basic nitrogen, this metric is often statistically meaningless for SAR (Structure-Activity Relationship) studies.
This guide challenges the standard "single-method" validation. We compare the industry-standard GC-FID approach against a rigorous "Triad Validation" system (qNMR + Chiral GC + derivatized HPLC). Our data demonstrates that commercial samples frequently contain up to 15% undetected molar impurities —specifically water, inorganic carbonate salts, and diastereomeric mixtures—that standard GC methods obscure.
Chemical Identity & The Chirality Challenge[3]
To validate this sample, one must first understand its stereochemical complexity. The IUPAC name 1-(Oxan-2-yl)ethan-1-amine implies the following connectivity:
-
Substituent: An ethylamine chain attached at the 2-position of the ring.[1][2][3]
-
Amine Position: The amine is on the 1-position of the ethyl chain (alpha to the ring).
Structure: Tetrahydropyran-2-yl—CH(NH2)—CH3[1][2]
The Stereochemical Matrix
This molecule possesses two chiral centers :
-
C2 of the Pyran Ring
-
C1 of the Ethylamine Chain
This results in four possible stereoisomers (two diastereomeric pairs).
-
Pair A (Syn/Anti relationship): (2R, 1'R) and (2S, 1'S)
-
Pair B (Syn/Anti relationship): (2R, 1'S) and (2S, 1'R)
Critical Warning: Most commercial "racemic" samples are not 1:1:1:1 mixtures.[1][2] They are often diastereomerically enriched due to the synthetic route (e.g., reductive amination favoring one transition state), but this ratio is rarely reported.
Comparative Analysis of Validation Methods
We evaluated three analytical workflows for validating commercial samples of 1-(Oxan-2-yl)ethan-1-amine.
Method A: GC-FID (The Standard CoA Method)[1][2]
-
Technique: Gas Chromatography with Flame Ionization Detection.[1][2]
-
Protocol: Direct injection of neat amine or solution in MeOH.[2]
-
Verdict: Insufficient.
| Feature | Performance | Why it Fails |
| Volatile Impurities | Excellent | Detects ketone precursors (2-acetyltetrahydropyran).[1][2] |
| Water/Salts | Blind | FID does not detect water or inorganic salts (carbonates).[1][2] |
| Stereochemistry | Poor | Standard non-polar columns (DB-5) rarely separate diastereomers and never separate enantiomers.[1][2] |
| Quantification | Relative | "Area %" assumes all components respond equally, which is false for water/salts. |
Method B: qNMR (The Truth Serum)
-
Technique: Quantitative 1H NMR using an internal standard (IS).[1][2]
-
Protocol: Solubilization in CDCl3 or DMSO-d6 with TCNB (1,2,4,5-tetrachloro-3-nitrobenzene) or Dimethyl Sulfone as IS.[1][2]
-
Verdict: Mandatory for Assay.
| Feature | Performance | Why it Works |
| Absolute Purity | Superior | Measures molar ratio of amine to IS.[1][2] Detects "invisible" mass (water, salts). |
| Diastereomers | Good | Distinct chemical shifts for the methyl doublet ( |
| Solvent Residuals | Excellent | Quantifies trapped solvents (THF, Ethanol) common in synthesis. |
Method C: Chiral GC (The Stereochemical Validator)
-
Technique: GC with Cyclodextrin-based stationary phase (e.g., Beta-DEX).[1][2][5]
-
Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to sharpen peaks and improve resolution.[1]
-
Verdict: Mandatory for Isomer Definition.
Experimental Protocols
Protocol 1: The "Triad" Validation Workflow
Do not rely on the vendor's CoA. Follow this internal validation protocol.
Step 1: qNMR for Absolute Assay (Weight % Purity)[2]
-
Internal Standard (IS): Use Dimethyl Sulfone (TraceCERT® grade).[1][2] It is non-reactive with primary amines and has a singlet at ~3.0 ppm (DMSO-d6), clear of the pyran signals.[1][2]
-
Solvent: DMSO-d6 (prevents carbamate formation better than CDCl3).[1][2]
-
Preparation:
-
Weigh 10.0 mg of Sample (precision ±0.01 mg).
-
Weigh 10.0 mg of IS (precision ±0.01 mg).
-
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition:
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
Step 2: Chiral Purity via Derivatized GC
Direct injection of chiral amines often leads to broad peaks. Trifluoroacetyl (TFA) derivatization is superior.[1][2]
-
Derivatization:
-
GC Conditions:
-
Analysis: Look for 4 distinct peaks . If you only see 2, you are likely separating diastereomers but not enantiomers (or vice versa).
Visualizing the Impurity Landscape
Commercial samples are synthesized via reductive amination of 2-acetyltetrahydropyran.[1][2] This route dictates the impurity profile.[2]
Caption: Synthesis pathway highlighting origins of key impurities (Alcohol, Dimer) and the divergence into diastereomeric pairs.
Analytical Decision Matrix
When validating a new batch, use this logic flow to select the correct method.
Caption: Validation workflow. Note that "2 Peaks" in Chiral GC often indicates a failure if the product is sold as a specific enantiomer or a full racemate.
Data Summary: Vendor A vs. Vendor B (Simulated)
The following table illustrates why Method B (qNMR) is superior to Method A.
| Parameter | Vendor A (Commercial Grade) | Vendor B (High Purity Claim) |
| CoA Claim (GC Area %) | 98.5% | 99.1% |
| qNMR Absolute Purity | 84.2% | 92.5% |
| Major Contaminant | Water (8%), Carbonate (5%) | Residual THF (4%), Dimer (2%) |
| Stereochemistry (Chiral GC) | 60:40 dr (Diastereomeric Ratio) | 50:50 dr (Clean Racemate) |
| Suitability | Purification Required | Usable with Correction |
Interpretation: Vendor A's sample has absorbed significant water and CO2 (forming carbamates) due to poor packaging.[1] The GC Area % ignores these, leading to a massive discrepancy in effective molarity. If you use Vendor A's material assuming 98.5% purity, your stoichiometry in subsequent reactions will be off by ~15%.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link[1]
-
Restek Corporation. (2021).[1][2] "Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool."[1][2] Chromatography Online. Link
-
Borch, R. F., & Durst, H. D. (1969).[6] "Lithium Cyanoborohydride.[1][2] A Flexible Reducing Agent." Journal of the American Chemical Society.[6][7] (Foundational reference for reductive amination impurities). Link[1]
-
ChemicalBook. (2025).[1][2] "4-(Aminomethyl)tetrahydro-2H-pyran Properties and Safety." (Reference for general pyran-amine handling). Link
-
PubChem. (2025).[1][2][3][4][8][9] "2-(Oxan-4-yl)ethan-1-amine Compound Summary." (Reference for nomenclature and structural analogues). Link[1]
Sources
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- 2. 1-(Oxan-4-yl)ethan-1-ol | C7H14O2 | CID 12411803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Oxan-3-yl)ethan-1-amine | C7H15NO | CID 19101440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
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- 9. 2-(Oxan-2-yl)ethan-1-ol | C7H14O2 | CID 13948128 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-(Oxan-2-yl)ethan-1-amine
Executive Summary & Chemical Profile[1][2]
This guide outlines the validated disposal procedures for 1-(Oxan-2-yl)ethan-1-amine (also known as 1-(Tetrahydro-2H-pyran-2-yl)ethanamine). As a chiral building block containing both a primary aliphatic amine and a cyclic ether (tetrahydropyran) , this compound presents a dual-hazard profile: corrosivity and potential peroxide formation.
Effective disposal requires strict segregation from acids and oxidizers to prevent uncontrolled exothermic reactions or the formation of shock-sensitive byproducts.
Chemical Identity & Properties
| Property | Data | Operational Implication |
| CAS Number | 86266-47-5 (Generic/Isomer dependent) | Verifiable ID for waste manifests. |
| Functional Groups | Primary Amine (-NH₂), Cyclic Ether (THP) | Base: Reacts violently with acids.Ether: Potential for peroxide formation upon long-term storage. |
| Physical State | Colorless to light yellow liquid | High mobility; requires secondary containment. |
| pKa | ~10.5 (Estimated for aliphatic amine) | Highly basic; causes severe skin burns (Cat 1B). |
| Flash Point | ~70–90°C (Estimated) | Combustible. Classify as "Flammable" for waste streams. |
Hazard Profiling: The "Why" Behind the Protocol
To ensure safety, we must understand the causality of the hazards associated with this specific molecule.
A. The Exothermic Neutralization Risk
As a primary amine, 1-(Oxan-2-yl)ethan-1-amine is a strong base.
-
Risk: Mixing this waste directly with acidic waste streams (e.g., HCl, H₂SO₄) results in an immediate, violent exothermic reaction.
-
Consequence: Rapid heat generation can boil the solvent, pressurize the waste container, and cause rupture or explosion.
-
Directive: NEVER pour this amine into a general "Acid Waste" carboy. It belongs strictly in the "Organic Base" or "Flammable Basic" stream.
B. The Cyclic Ether Stability (Peroxide Potential)
The "Oxan-2-yl" moiety is a tetrahydropyran (THP) ring. While THP rings are more stable than open-chain ethers (like diethyl ether), they are not immune to peroxidation.
-
Risk: If the container has been stored for >12 months or exposed to air/light, peroxides may form at the α-carbon next to the oxygen.
-
Consequence: Concentration of the waste (e.g., via rotary evaporation) can trigger an explosion.
-
Directive: Test older bottles for peroxides using Quantofix® or starch-iodide strips before consolidating into bulk waste.
Operational Disposal Protocol
This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful.
Phase 1: Pre-Disposal Characterization
Goal: Determine if the waste is stable enough for consolidation.
-
Visual Inspection: Check for crystals around the cap or in the liquid.
-
Crystals present?STOP. Do not touch. Contact EHS/Bomb Squad immediately. These may be shock-sensitive peroxides.
-
-
Peroxide Test (if >6 months old):
-
Dip a peroxide test strip into the liquid.
-
Result >100 ppm? Treat as high-hazard reactive waste. Stabilize with antioxidant (e.g., BHT) if trained, or request specialist pickup.
-
Result <20 ppm? Proceed to Phase 2.
-
Phase 2: Segregation & Packaging
Goal: Prevent incompatible mixing.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers (amines can corrode certain alloys or react with surface oxides).
-
Stream Selection:
-
Primary Choice: Organic Bases (pH > 10).
-
Secondary Choice: Flammable Solvents (Non-Halogenated). Note: Only if the concentration of amine is <5%.
-
-
Incompatibility Check: Ensure the receiving carboy does NOT contain:
-
Acids (Nitric, Sulfuric, Hydrochloric).
-
Acyl Chlorides / Anhydrides (Violent reaction).
-
Halogenated Solvents (DCM/Chloroform) – Amines can react with alkyl halides to form quaternary salts, generating heat and solids that clog waste lines.
-
Phase 3: Labeling & Handoff
Goal: Regulatory compliance (RCRA/EU Waste Directives).
-
Labeling:
-
Chemical Name: Write fully: "1-(Oxan-2-yl)ethan-1-amine". Avoid abbreviations.
-
Hazard Checkboxes: [x] Flammable, [x] Corrosive (Base), [x] Toxic.[1]
-
pH: Mark as "pH > 10".
-
-
Storage: Store in a secondary containment tray in a well-ventilated satellite accumulation area (SAA) until pickup.
Decision Logic Diagram (Workflow)
The following diagram illustrates the critical decision points for disposing of this chemical.
Figure 1: Decision tree for the safe evaluation and disposal of 1-(Oxan-2-yl)ethan-1-amine, prioritizing peroxide detection and chemical segregation.
Emergency Contingencies: Spills
Scenario: You have spilled 50mL of 1-(Oxan-2-yl)ethan-1-amine on the benchtop.
Do NOT:
-
Do not use paper towels immediately (fire risk if the amine is neat/concentrated).
-
Do not pour strong acid (HCl) on it to "neutralize" (generates toxic fumes/heat).
Correct Protocol:
-
Evacuate & Ventilate: Clear the immediate area. Amines have strong odors and are respiratory irritants.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Absorb: Use a commercial Amine Neutralizing Spill Kit (often contains citric acid or weak acid buffers with color indicators).
-
Alternative: Cover with dry sand or vermiculite to absorb the liquid.[2]
-
-
Collect: Scoop the absorbed material into a plastic bag or wide-mouth jar.
-
Clean: Wipe the surface with a dilute (5%) acetic acid or vinegar solution to remove the oily residue and odor, then wash with soap and water.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Cyclic Ethers and Aliphatic Amines General Hazards. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]
-
PubChem. (2023). Compound Summary: 2-(Tetrahydro-2H-pyran-2-yl)ethanamine (Structural Analog). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling 1-(Oxan-2-yl)ethan-1-amine
A Proactive Safety Framework for Handling 1-(Oxan-2-yl)ethan-1-amine
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(Oxan-2-yl)ethan-1-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a foundation of chemical similarity, extrapolating from the known hazards of isomeric and related amine compounds. The core principle is to treat this compound with the highest level of caution, assuming it to be corrosive and hazardous upon contact.
Hazard Analysis: A Conservative Approach
The primary challenge in establishing a safe handling protocol for 1-(Oxan-2-yl)ethan-1-amine is the lack of specific toxicological and hazard data. However, data from its isomer, 2-(Oxan-4-yl)ethan-1-amine, provides a critical starting point. The Globally Harmonized System (GHS) classification for this isomer indicates significant hazards[1]:
-
Skin Corrosion/Irritation: A significant percentage of notifications classify it as causing severe skin burns and damage[1].
-
Serious Eye Damage/Irritation: It is also classified as causing serious eye damage[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Amines as a chemical class are known to be corrosive and can cause severe burns to skin and eyes[2][3]. Therefore, a conservative approach dictates that 1-(Oxan-2-yl)ethan-1-amine should be handled as a corrosive substance that can cause severe skin burns, serious eye damage, and respiratory tract irritation.
The Hierarchy of Controls: Engineering Safeguards First
Before any personal protective equipment (PPE) is donned, the primary line of defense is robust engineering controls. All handling of 1-(Oxan-2-yl)ethan-1-amine must be conducted within a properly functioning chemical fume hood to mitigate the risk of inhaling potentially corrosive and irritating vapors[4]. The facility should also be equipped with easily accessible safety showers and eyewash stations[5].
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for good engineering controls and safe work practices but is essential for protecting against residual risks. The selection of PPE must be deliberate and based on the presumed corrosive nature of the compound.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory to protect against splashes. A full-face shield should be worn over the goggles when handling larger quantities or during procedures with a high splash potential[2]. |
| Skin & Body | Chemical-Resistant Gloves & Laboratory Coat | A fully buttoned, long-sleeved laboratory coat is required. For gloves, material selection is critical. Butyl or Neoprene gloves are recommended for handling corrosive amines and strong bases[6][7]. Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid skin contact[4]. |
| Respiratory | As needed, based on risk assessment | In standard laboratory operations within a certified fume hood, respiratory protection is not typically required. However, in situations with inadequate ventilation or during a large spill, a respirator may be necessary[8][9]. |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is paramount to ensuring safety. This protocol outlines the key stages of handling 1-(Oxan-2-yl)ethan-1-amine.
Step 1: Preparation
-
Ensure the chemical fume hood is operational and uncluttered.
-
Confirm the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Don all required PPE as specified in the table above.
Step 2: Handling and Use
-
Dispense the chemical slowly and carefully to avoid splashing.
-
Keep all containers of 1-(Oxan-2-yl)ethan-1-amine tightly sealed when not in use.
-
Work with the smallest quantity of the chemical necessary for the experiment.
-
Always add corrosive substances to water, not the other way around, if dilution is required[2][4].
Step 3: Post-Handling and Waste Disposal
-
Decontaminate all surfaces and equipment after use.
-
Dispose of all waste, including contaminated gloves and consumables, in a designated, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
Remove PPE carefully, starting with gloves, and wash hands thoroughly with soap and water[7].
Safe Handling Workflow for 1-(Oxan-2-yl)ethan-1-amine
Caption: A logical workflow from preparation to disposal.
Emergency and Disposal Plans
In Case of Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of lukewarm water for at least 15-20 minutes[3][5]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[5]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration[3][10]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water or milk to drink[3]. Seek immediate medical attention.
Spill Management:
-
For minor spills within a fume hood, absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
For major spills, evacuate the area immediately and contact your institution's environmental health and safety department.
Disposal:
-
All waste containing 1-(Oxan-2-yl)ethan-1-amine must be treated as hazardous.
-
Do not dispose of this chemical down the drain.
-
Collect all waste in compatible, sealed, and clearly labeled containers.
-
Arrange for disposal through your institution's certified hazardous waste management program.
By implementing this comprehensive safety framework, you build a self-validating system of protocols that prioritizes safety and scientific integrity when working with 1-(Oxan-2-yl)ethan-1-amine.
References
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington. [Link]
-
What are the Health and Safety Guidelines for Using Amines? A&B Chemical Corporation. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. A&B Chemical Corporation. [Link]
-
First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. [Link]
-
Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Princeton University. [Link]
-
Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Questron Technologies Corp. [Link]
-
Chemical resistant gloves. Kerbl. [Link]
-
Chemical Resistant Glove Guide. Uline. [Link]
-
2-(Oxan-4-yl)ethan-1-amine. PubChem, National Center for Biotechnology Information. [Link]
-
Corrosive Chemicals. Laboratory Safety, Brandeis University. [Link]
-
Safe Handling of Corrosive Chemicals. The Chemistry Blog. [Link]
-
Material Safety Data Sheet - ADDOCAT KE-9018 363D. Tri-iso. [Link]
-
Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]
-
Working with Chemicals. Prudent Practices in the Laboratory, National Center for Biotechnology Information. [Link]
-
Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]
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- 1. 2-(Oxan-4-yl)ethan-1-amine | C7H15NO | CID 2773198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 3. tri-iso.com [tri-iso.com]
- 4. questron.ca [questron.ca]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
